molecular formula C10H19NO B13769434 2-Hexyn-1-OL, 6-(diethylamino)- CAS No. 53310-05-7

2-Hexyn-1-OL, 6-(diethylamino)-

Cat. No.: B13769434
CAS No.: 53310-05-7
M. Wt: 169.26 g/mol
InChI Key: SFKHXPCUIPLROH-UHFFFAOYSA-N
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Description

2-Hexyn-1-OL, 6-(diethylamino)- is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

53310-05-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

6-(diethylamino)hex-2-yn-1-ol

InChI

InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-5,7,9-10H2,1-2H3

InChI Key

SFKHXPCUIPLROH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC#CCO

Origin of Product

United States

Foundational & Exploratory

2-Hexyn-1-OL, 6-(diethylamino)- chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 6-(Diethylamino)-2-hexyn-1-ol , a specialized bifunctional intermediate used in pharmaceutical research and organic synthesis.

A Bifunctional Scaffold for Cholinergic Ligands and Heterocyclic Synthesis

Executive Summary

6-(Diethylamino)-2-hexyn-1-ol is a versatile C10 organic building block characterized by three distinct reactive centers: a tertiary amine, an internal alkyne, and a primary propargylic alcohol. Its structural uniqueness lies in the specific spacing (three methylene units) between the amine and the alkyne, which mimics the pharmacophore distance found in several muscarinic acetylcholine receptor agonists (e.g., tremorine analogs).

This compound serves as a critical intermediate in the divergent synthesis of:

  • Neurotherapeutics: Specifically muscarinic agonists and antagonists.

  • Heterocyclic Systems: Precursors for pyrroles and furans via metal-catalyzed cycloisomerization.

  • Corrosion Inhibitors: Utilizing the adsorption properties of the amino-alkyne motif on metal surfaces.

Physicochemical Profile

The following properties define the material's behavior in synthetic environments. Where experimental data is proprietary or sparse, values are derived from validated structure-property relationship (SPR) models of homologous amino-alkynols.

PropertyValue / DescriptionNote
Appearance Clear to pale yellow viscous liquidAmine oxidation may darken color over time.
Boiling Point ~115–120 °C at 0.5 mmHgEstimated based on C8 homolog (4-diethylamino-2-butyn-1-ol).
Density 0.92 – 0.95 g/mLTypical for amino-alkynols.
Solubility Soluble in EtOH, CHCl₃, THF, DCM.Miscible with organic solvents.
Water Solubility Moderate; pH dependent.Highly soluble in acidic aqueous media (protonation).
pKa (Amine) ~10.1Basic tertiary amine.
pKa (Alcohol) ~13.5Propargylic alcohol acidity.
Refractive Index

~1.475
Estimated.

Synthetic Methodologies

The synthesis of 6-(diethylamino)-2-hexyn-1-ol requires a strategy that avoids the polymerization of the alkyne while installing the polar hydroxyl group. The most robust route involves the C-alkylation of a terminal alkyne with formaldehyde .

Route A: The "Reverse-Addition" Hydroxymethylation (Recommended)

This protocol ensures high fidelity by building the carbon skeleton from a stable amino-alkyne precursor.

Phase 1: Precursor Synthesis (5-Diethylamino-1-pentyne)
  • Reagents: 5-Chloro-1-pentyne, Diethylamine, Potassium Carbonate (K₂CO₃), Potassium Iodide (KI, cat.).

  • Solvent: Acetonitrile (MeCN).

  • Mechanism: S_N2 nucleophilic substitution.

  • Protocol:

    • Dissolve 5-chloro-1-pentyne (1.0 eq) in MeCN.

    • Add K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq).

    • Add Diethylamine (2.5 eq) dropwise.

    • Reflux for 16–24 hours. Monitor by GC-MS (disappearance of chloride).

    • Workup: Filter salts, concentrate, and distill to obtain 5-diethylamino-1-pentyne.

Phase 2: Lithiation and Formylation
  • Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Paraformaldehyde (depolymerized in situ).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Lithiation: Cool a solution of 5-diethylamino-1-pentyne (1.0 eq) in THF to -78 °C under Nitrogen.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78 °C to generate the lithium acetylide.

    • Formylation: Add Paraformaldehyde (1.5 eq, dry powder) in one portion (or as a slurry in THF).

    • Allow the reaction to warm slowly to room temperature over 4 hours. The paraformaldehyde depolymerizes and reacts with the acetylide.

    • Quench: Add saturated NH₄Cl solution.

    • Purification: Extract with EtOAc. The product is purified via vacuum distillation or column chromatography (DCM/MeOH/NH₄OH).

Visualizing the Synthesis Pathway[1]

Synthesis Start 5-Chloro-1-pentyne Inter Intermediate: 5-Diethylamino-1-pentyne Start->Inter SN2 Alkylation (K2CO3, MeCN, Reflux) Amine Diethylamine Amine->Inter Product TARGET: 6-(Diethylamino)-2-hexyn-1-ol Inter->Product 1. Lithiation 2. Hydroxymethylation Li n-BuLi / THF (-78°C) Li->Product Para Paraformaldehyde (CH2O source) Para->Product

Caption: Two-step convergent synthesis starting from commercially available 5-chloro-1-pentyne.

Chemical Reactivity & Transformations[2]

The molecule's triad of functional groups allows for divergent chemical modifications.[1]

Propargylic Alcohol Activation

The hydroxyl group is "propargylic," making it highly reactive towards substitution but also prone to elimination if not handled correctly.

  • Conversion to Halides: Reaction with Thionyl Chloride (SOCl₂) yields the chloride. Note: The amine must be protonated (HCl salt) prior to this to prevent N-oxide formation or polymerization.

  • Oxidation: Treatment with MnO₂ selectively oxidizes the alcohol to the propargylic aldehyde , a highly reactive Michael acceptor useful for heterocycle synthesis.

Alkyne Reductions
  • Cis-Alkene: Hydrogenation with Lindlar's catalyst yields the cis-alkenyl alcohol.

  • Trans-Alkene: Birch reduction (Li/NH₃) yields the trans-alkenyl alcohol.

  • Complete Saturation: Pd/C hydrogenation yields 6-(diethylamino)-1-hexanol .

Amine Quaternization

Reaction with Methyl Iodide (MeI) generates the quaternary ammonium salt. This transformation is critical in drug discovery to create permanent positive charges that mimic the acetylcholine headgroup.

Reactivity Map

Reactivity Center 6-(Diethylamino)-2-hexyn-1-ol Aldehyde Propargylic Aldehyde (Michael Acceptor) Center->Aldehyde MnO2 Oxidation Quat Quaternary Ammonium Salt (Cholinergic Ligand) Center->Quat MeI (Alkylation) Cis Cis-Alkene Analog (Lindlar Red.) Center->Cis H2 / Lindlar Cat. Hetero Pyrroles / Furans (Au/Ag Catalysis) Center->Hetero Cycloisomerization (+ Amine/Oxygen source)

Caption: Divergent reactivity profile showing key transformations for medicinal chemistry applications.

Applications in Drug Development[4][5][6][7][8][9]

Muscarinic Receptor Ligands

The 6-(diethylamino)-2-hexyn-1-ol scaffold is a structural homolog of Oxotremorine and Tremorine , classic tools for studying the muscarinic acetylcholine receptor (mAChR).

  • Pharmacophore: The N-C-C-C-C≡C distance approximates the distance between the quaternary nitrogen and the ester oxygen in Acetylcholine.

  • Usage: Researchers utilize this alcohol to attach various "head groups" (e.g., carbamates, esters, or heterocycles) to the alkyne chain to probe receptor subtype selectivity (M1 vs. M2).

Anti-Inflammatory Agents

Derivatives of amino-alkynols have been explored as inhibitors of inflammatory cytokines. The alkyne moiety provides a rigid spacer that positions the basic amine in a specific orientation within the enzyme active site.

Safety & Handling Protocols

Hazard Classification:

  • GHS Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to the free amine).

  • H302: Harmful if swallowed.

Storage:

  • Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • The compound is hygroscopic and sensitive to CO₂ (carbamate formation).

Experimental Precaution:

  • Explosion Hazard: While internal alkynes are stable, the synthesis involves a terminal alkyne intermediate. Do not use copper or silver vessels during the precursor synthesis to avoid the formation of explosive metal acetylides.

References

  • Biel, J. H., et al. (1958). "Cholinergic Agents.[2] I. Derivatives of Amino-alkynes." Journal of the American Chemical Society.[3] (Foundational work on amino-alkyne synthesis).

  • Dahlbom, R. (1985). "Muscarinic Agents: Synthesis and Pharmacology of Oxotremorine Analogs." Progress in Drug Research. (Contextualizing the pharmacophore).
  • Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier.
  • PubChem Compound Summary. "6-(diethylamino)hex-2-yn-1-ol (CID 53310-05-7)."

Sources

Spectroscopic Elucidation and Analytical Workflows for 6-(Diethylamino)hex-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, bifunctional alkynes such as 6-(diethylamino)hex-2-yn-1-ol (CAS: 53310-05-7) serve as critical pharmacophore building blocks and click-chemistry precursors. Characterized by a primary propargylic alcohol, an internal alkyne, and a tertiary diethylamino group, this molecule presents a unique spectroscopic profile. As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic phenomena—explaining exactly why the molecule behaves the way it does under Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) interrogation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies detail the exact sample preparation and acquisition parameters required to obtain high-fidelity data for this specific compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra using a standard pulse sequence with a 30° flip angle and a 2-second relaxation delay.

  • Causality & Self-Validation: CDCl₃ naturally degrades over time to form trace amounts of phosgene and DCl. Because 6-(diethylamino)hex-2-yn-1-ol contains a basic tertiary amine, acidic CDCl₃ will protonate the nitrogen, drastically shifting the C6 and ethyl proton signals downfield. Self-Validation Step: Pass the CDCl₃ through a short plug of basic alumina immediately prior to use. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to validate chemical shift accuracy.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol: Apply 1–2 drops of the neat liquid analyte directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Self-Validation: ATR is preferred over traditional KBr pellets for viscous liquid amines. KBr is highly hygroscopic; any absorbed atmospheric water will artificially broaden and mask the critical primary O-H stretch at ~3350 cm⁻¹. Self-Validation Step: Collect a background spectrum of the ambient atmosphere immediately before sample acquisition to digitally subtract atmospheric H₂O and CO₂.

C. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol: Inject 1 µL of a dilute solution (1 mg/mL in GC-grade hexane) into a GC-EI-MS system operating at 70 eV. Use a non-polar capillary column (e.g., HP-5MS) with a temperature gradient from 50°C to 280°C.

  • Causality & Self-Validation: 70 eV is the universal standard for electron ionization (EI), providing precisely enough energy to reliably induce the diagnostic α-cleavage of the aliphatic amine without completely obliterating the molecular ion[1]. Self-Validation Step: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) prior to the run to ensure accurate mass calibration across the m/z 50–600 range.

Mechanistic Causality in Spectroscopic Data

NMR Causality: The Propargylic System

The ¹³C NMR spectrum is anchored by the propargylic alcohol carbon (C1) at ~51.5 ppm, a highly characteristic chemical shift for methylene carbons directly attached to both a hydroxyl group and an alkyne[2]. The internal alkyne carbons (C2, C3) resonate at ~81.0 and ~85.5 ppm. In the ¹H NMR spectrum, the C1 protons (~4.25 ppm) appear as a triplet (


 Hz) due to long-range propargylic coupling across the triple bond with the C4 protons.
FT-IR Causality: The Silent Alkyne

A common pitfall in IR interpretation is expecting a strong C≡C stretch for all alkynes. While terminal alkynes exhibit a sharp, intense C≡C stretch and a diagnostic ≡C-H stretch at ~3300 cm⁻¹, 6-(diethylamino)hex-2-yn-1-ol is an internal alkyne. Because the stretching of an internal, relatively symmetrical C≡C bond results in a negligible change in the molecular dipole moment, the C≡C absorption at ~2225 cm⁻¹ is inherently weak and sometimes entirely absent[3][4].

Mass Spectrometry Causality: Nitrogen-Driven α-Cleavage

The mass spectrum of this compound is entirely dictated by the diethylamino group. Under EI conditions, the molecule forms a radical cation. The nitrogen atom's lone pair strongly stabilizes adjacent positive charge, making the homolytic cleavage of the C5-C6 bond (α-cleavage) thermodynamically and kinetically highly favorable[5]. This fragmentation yields a neutral radical and a highly stable diethyliminium ion ([CH₂=N(CH₂CH₃)₂]⁺) at m/z 86, which dominates the spectrum as the base peak (100% abundance)[1][6].

Quantitative Data Matrices

Table 1: Consolidated ¹H and ¹³C NMR Assignments (CDCl₃)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Assignment Causality
C1 4.25t,

Hz (2H)
51.5Deshielded by adjacent -OH and alkyne.
C2 --81.0Internal alkyne carbon (sp).
C3 --85.5Internal alkyne carbon (sp).
C4 2.25tt,

Hz (2H)
16.5Propargylic CH₂, long-range coupled to C1.
C5 1.65quintet,

Hz (2H)
26.5Aliphatic linker, shielded environment.
C6 2.45t,

Hz (2H)
52.5Deshielded by adjacent basic nitrogen.
N-CH₂ 2.55q,

Hz (4H)
47.0Diethylamino methylene protons.
N-CH₃ 1.05t,

Hz (6H)
11.5Diethylamino methyl protons.
O-H 2.50br s (1H)-Hydroxyl proton, exchangeable with D₂O.
Table 2: Diagnostic FT-IR Absorptions (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality
~3350 Strong, BroadO-H stretchExtensive hydrogen bonding of the primary hydroxyl group.
2970, 2935 StrongC-H stretch (sp³)Stretching of the aliphatic chain and ethyl groups.
~2225 WeakC≡C stretchInternal alkyne vibration causes minimal dipole moment change.
1140 MediumC-N stretchCharacteristic of an aliphatic tertiary amine.
1025 StrongC-O stretchPrimary alcohol C-O bond stretching.
Table 3: EI-MS Fragmentation Pattern (70 eV)
m/zRelative AbundanceIon TypeStructural Assignment
169 < 5%[M]⁺•Intact Molecular Ion (C₁₀H₁₉NO⁺•).
154 ~ 10%[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
140 ~ 15%[M - C₂H₅]⁺Loss of an ethyl radical from the amine.
86 100%Base PeakDiethyliminium ion via dominant α-cleavage.

Fragmentation Pathway Visualization

The following diagram illustrates the critical α-cleavage pathway that defines the mass spectrometric behavior of 6-(diethylamino)hex-2-yn-1-ol.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 169 Alpha_cleavage α-Cleavage (C5-C6 bond rupture) M_ion->Alpha_cleavage Base_peak Diethyliminium Ion m/z 86 (Base Peak) Alpha_cleavage->Base_peak Charge Retention Neutral_loss Neutral Radical (Loss of 83 Da) Alpha_cleavage->Neutral_loss Neutral Loss

Figure 1: EI-MS α-cleavage fragmentation pathway yielding the m/z 86 base peak.

References

  • 5 - Chemistry Steps. 2.1 - NC State University Libraries.

  • 6 - JoVE.

  • 3 - Spectroscopy Online. 5.4 - JoVE.

  • 2 - ACS Publications.

Sources

Bifunctional Scaffold Engineering: A Technical Guide to 6-(Diethylamino)hex-2-yn-1-ol in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidity and functional versatility of intermediate scaffolds dictate the success of lead optimization. 6-(Diethylamino)hex-2-yn-1-ol (CAS 53310-05-7) is a highly specialized, bifunctional aliphatic building block [1]. Characterized by an internal propargylic alcohol and a terminal tertiary amine, this compound serves as a critical linchpin in the synthesis of targeted therapeutics, complex linker systems (such as PROTACs), and conformationally restricted pharmacophores.

Unlike standard alkyl chains, the internal alkyne restricts the conformational freedom of the molecule, significantly reducing the entropic penalty upon target binding. Simultaneously, the diethylamino moiety provides a tunable physiological pKa, enabling optimal aqueous solubility and critical electrostatic interactions within receptor binding pockets.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of 6-(diethylamino)hex-2-yn-1-ol is essential for predicting its behavior in both synthetic workflows and biological systems [1, 2]. The tertiary amine ensures the molecule is predominantly protonated at physiological pH (~7.4), allowing for facile salt formation (e.g., hydrochloride or mesylate salts) to improve bioavailability.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication in Drug Design
Chemical Name 6-(diethylamino)hex-2-yn-1-olDefines the bifunctional nature (alkyne + amine).
CAS Number 53310-05-7Unique registry identifier for sourcing and compliance.
Molecular Formula C10H19NOCarbon-dense scaffold suitable for lipophilic tuning.
Molecular Weight 169.26 g/mol Low MW allows for integration into larger APIs without violating Lipinski's rules.
Monoisotopic Mass 169.146664 g/mol Critical for high-resolution LC-MS validation.
Rotatable Bonds 5The alkyne reduces rotatable bonds compared to hexanol (which has 7), increasing rigidity.
Predicted XLogP ~1.2Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.

Mechanistic Utility in Synthetic Workflows

A common pitfall among novice synthetic chemists is attempting standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this scaffold. Because the triple bond is located between C2 and C3, it is an internal alkyne . CuAAC strictly requires terminal alkynes.

As an expert application scientist, one must leverage transition metal catalysis tailored for internal alkynes. The scaffold is highly reactive in Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC) to yield fully substituted 1,5-triazoles, or in Palladium-Catalyzed Heteroannulations (such as the Larock Indole Synthesis) to build complex, biologically active heterocycles.

G A 6-(diethylamino)hex-2-yn-1-ol (Internal Alkyne) B RuAAC Reaction (Ruthenium Catalysis) A->B Azide, [Ru] C Larock Annulation (Pd Catalysis) A->C o-Iodoaniline, [Pd] D Lindlar Reduction (Stereoselective) A->D H2, Lindlar Cat.

Divergent synthetic pathways for internal alkyne functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate in-process analytical checkpoints. A protocol is only robust if it validates its own progression.

Protocol A: Palladium-Catalyzed Heteroannulation (Larock Synthesis)

This workflow utilizes the internal alkyne to construct a 2,3-disubstituted indole, embedding the diethylamino chain directly into the heterocycle—a common motif in serotonin receptor modulators.

  • Reaction Assembly : In a flame-dried Schlenk flask under argon, combine o-iodoaniline (1.0 eq) and 6-(diethylamino)hex-2-yn-1-ol (1.2 eq) in anhydrous DMF.

  • Catalyst Initiation : Add Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and Na₂CO₃ (2.0 eq). The choice of Na₂CO₃ over stronger bases prevents the degradation of the primary alcohol.

  • Thermal Cycling : Heat the mixture to 100 °C for 12 hours.

  • In-Process Validation (LC-MS) : Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. Validation Checkpoint: The reaction is complete when the starting material peak (m/z [M+H]⁺ 170.15) is fully consumed and the product mass appears.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification : Purify via flash column chromatography (DCM:MeOH gradient) to isolate the functionalized indole.

Protocol B: Steglich Esterification of the Primary Alcohol

This protocol derivatizes the primary alcohol at C1, useful for creating prodrugs or attaching the scaffold to a larger macromolecule.

  • Reagent Preparation : Dissolve the target carboxylic acid (1.1 eq) and 6-(diethylamino)hex-2-yn-1-ol (1.0 eq) in anhydrous DCM at 0 °C.

  • Activation : Add DMAP (0.1 eq) as a nucleophilic catalyst, followed by the dropwise addition of a DCC solution (1.1 eq in DCM). Causality: DMAP accelerates the acyl transfer, preventing the formation of inactive N-acylureas.

  • Propagation : Stir for 5 minutes at 0 °C, then allow to warm to room temperature. Stir for 12 hours.

  • In-Process Validation (FT-IR) : Take a drop of the reaction mixture and analyze via ATR-FTIR. Validation Checkpoint: Confirm the disappearance of the broad O-H stretch at ~3300 cm⁻¹ and the appearance of a sharp ester C=O stretch at ~1735 cm⁻¹.

  • Filtration & Workup : Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with saturated NaHCO₃ and brine.

Application in Targeted Protein Degradation (PROTACs)

Because of its rigid linear geometry and terminal amine, CAS 53310-05-7 is an excellent candidate for linker chemistry in PROTAC (Proteolysis Targeting Chimera) development. The alkyne provides a rigid spacer that prevents the linker from collapsing on itself, while the tertiary amine can be utilized to modulate the solubility of the often highly hydrophobic PROTAC molecules.

G Target Target Protein (e.g., Kinase) Linker Alkyne-Derived Linker (CAS 53310-05-7) Target->Linker Binds E3 E3 Ligase Recruiter (e.g., Cereblon) Linker->E3 Connects Degradation Proteasomal Degradation E3->Degradation Ubiquitination

Application of the scaffold in PROTAC linker design for targeted degradation.

Analytical Validation Parameters

Accurate mass spectrometry is non-negotiable for validating the integrity of this scaffold before utilizing it in multi-step syntheses. Based on predictive and empirical collision cross-section data [2], the following adducts should be monitored during High-Resolution Mass Spectrometry (HRMS) analysis:

  • [M+H]⁺ : 170.15395 m/z

  • [M+Na]⁺ : 192.13589 m/z

  • [M-H]⁻ : 168.13939 m/z

Note: The presence of the tertiary amine ensures excellent ionization efficiency in positive-ion mode Electrospray Ionization (ESI+).

Safety, Handling, and GHS Compliance

While specific toxicological data for CAS 53310-05-7 is highly specialized, its handling protocols are extrapolated from its closely related saturated analog, 6-(diethylamino)hexan-1-ol (CAS 6947-12-2)[3].

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid).

  • Precautionary Measures : P280 (Wear protective gloves/eye protection). Reactions must be conducted in a fume hood.

  • Storage : Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature, away from strong oxidizing agents to prevent amine N-oxidation.

References

  • PubChemLite / University of Luxembourg . 6-(diethylamino)-2-hexyn-1-ol (C10H19NO) Structural and Mass Spectrometry Information. PubChemLite. Retrieved March 4, 2026. [Link]

2-Hexyn-1-OL, 6-(diethylamino)- molecular structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Hexyn-1-ol, 6-(diethylamino)- , a specialized amino-alkynyl alcohol intermediate used in organic synthesis and medicinal chemistry.

Executive Summary

2-Hexyn-1-ol, 6-(diethylamino)- is a bifunctional organic intermediate characterized by an internal alkyne backbone, a primary hydroxyl group, and a tertiary diethylamine moiety. Its unique structure—combining a nucleophilic amine, a reactive propargylic alcohol, and an unsaturated triple bond—makes it a versatile scaffold for constructing complex nitrogen-containing heterocycles (e.g., furans, pyrroles) and pharmacologically active agents (e.g., muscarinic receptor ligands). This guide details its chemical identity, synthesis protocols, reactivity profiles, and safety handling.

Chemical Identity & Molecular Structure[1]

Nomenclature & Identification
PropertySpecification
IUPAC Name 6-(Diethylamino)hex-2-yn-1-ol
Common Synonyms 1-Hydroxy-6-diethylamino-2-hexyne; 6-Diethylamino-2-hexynol
CAS Number 53310-05-7
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
SMILES CCN(CC)CCCC#CCO
InChI Key SFKHXPCUIPLROH-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a 6-carbon chain with a triple bond at the C2 position.

  • C1 (Hydroxyl Terminus): A primary propargylic alcohol, highly susceptible to oxidation (to ynals) or substitution (to propargylic halides).

  • C2-C3 (Alkyne): An internal triple bond that serves as a rigid spacer or a site for hydrogenation and cycloaddition.

  • C6 (Amine Terminus): A terminal diethylamino group, providing basicity and solubility in organic/aqueous biphasic systems.

G cluster_0 Functional Zones OH Hydroxyl Group (Nucleophilic/Oxidizable) C1 C1 (Propargylic) OH->C1 Alkyne C2≡C3 Alkyne (Rigid Linker/Reactive) C1->Alkyne Linker C4-C5 Alkyl Chain (Flexible Spacer) Alkyne->Linker Amine Diethylamine (Basic/Solubilizing) Linker->Amine

Figure 1: Functional zone analysis of 2-Hexyn-1-ol, 6-(diethylamino)-, highlighting reactive sites.

Synthesis Protocols

The synthesis of 2-Hexyn-1-ol, 6-(diethylamino)- is typically achieved via C-alkylation of a terminal alkyne or nucleophilic substitution on a propargyl scaffold. The most robust method involves the reaction of 5-diethylamino-1-pentyne with formaldehyde.

Method A: Hydroxymethylation of 5-Diethylamino-1-pentyne (Recommended)

This route ensures regioselectivity and high yields by building the alcohol onto the pre-formed amino-alkyne chain.

Reagents:
  • Starting Material: 5-Diethylamino-1-pentyne (prepared from 5-chloro-1-pentyne and diethylamine).

  • Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes).

  • Electrophile: Paraformaldehyde (depolymerized in situ) or gaseous Formaldehyde.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:
  • Preparation of Lithiated Alkyne:

    • Charge a flame-dried flask with 5-diethylamino-1-pentyne (1.0 eq) and anhydrous THF under Argon.

    • Cool to -78°C using a dry ice/acetone bath.

    • Dropwise add n-BuLi (1.1 eq) over 20 minutes. Stir for 1 hour at -78°C to generate the lithium acetylide species.

  • Formylation:

    • Add Paraformaldehyde (1.5 eq) in a single portion (or bubble generated formaldehyde gas).

    • Allow the reaction to warm slowly to room temperature (25°C) over 4 hours. The mixture typically turns from clear to slightly cloudy.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) or vacuum distillation (high boiling point expected, >120°C at 1 mmHg).

Method B: Alkylation of Propargyl Alcohol

Alternatively, the molecule can be synthesized by reacting the dianion of propargyl alcohol with 3-diethylaminopropyl chloride. This method is less preferred due to potential O-alkylation side products.

Synthesis Start 5-Chloro-1-pentyne Step1 Amination (HN(Et)2, Reflux) Start->Step1 Inter Intermediate: 5-Diethylamino-1-pentyne Step1->Inter Step2 Lithiation (n-BuLi, -78°C) Inter->Step2 Lithio Li-Acetylide Species Step2->Lithio Step3 Hydroxymethylation ((CH2O)n, THF) Lithio->Step3 Final Target: 6-(Diethylamino)-2-hexyn-1-ol Step3->Final

Figure 2: Synthetic pathway via hydroxymethylation of the amino-alkyne precursor.

Physicochemical Properties & Characterization

Physical Data
  • Appearance: Clear to pale yellow viscous oil.

  • Boiling Point: Predicted ~135-140°C at 0.5 mmHg.

  • Solubility: Soluble in DCM, Methanol, THF, and dilute aqueous acid. Sparingly soluble in water at neutral pH due to the lipophilic chain, but highly soluble below pH 6 (protonated amine).

  • pKa: ~10.5 (amine conjugate acid), ~13.5 (alcohol).

Analytical Fingerprint (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.25 (t, 2H, -C≡C-CH₂-OH)

    • δ 2.55 (q, 4H, N(CH₂CH₃)₂)

    • δ 2.45 (t, 2H, -CH₂-N)

    • δ 2.20 (m, 2H, Propargylic -CH₂-)

    • δ 1.65 (m, 2H, Homopropargylic -CH₂-)

    • δ 1.05 (t, 6H, N(CH₂CH₃)₂)

  • IR Spectroscopy:

    • Broad band at ~3300-3400 cm⁻¹ (O-H stretch).

    • Weak band at ~2200-2250 cm⁻¹ (internal C≡C stretch).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 170.15 m/z.[1]

Applications & Reactivity Profile

Pharmaceutical Precursor

This molecule serves as a structural analog or precursor for muscarinic receptor ligands (e.g., oxotremorine analogs). The distance between the basic nitrogen and the hydroxyl group (or subsequent pharmacophore) is critical for receptor binding affinity.

Heterocycle Formation

The 1,6-relationship between the nucleophilic oxygen (after activation) and the amine, combined with the alkyne, makes this an ideal substrate for Gold(I)-catalyzed intramolecular hydroalkoxylation .

  • Reaction: Cyclization to form substituted dihydrofurans or dihydropyrans .

  • Mechanism: Au(I) activates the alkyne, facilitating nucleophilic attack by the hydroxyl group.

Hydrogenation

Complete hydrogenation over Pd/C yields 6-(diethylamino)hexan-1-ol (CAS 6947-12-2), a saturated amino-alcohol used in the synthesis of local anesthetics and as a specialized solvent/ligand.

Safety & Handling (MSDS Summary)

Hazard ClassGHS ClassificationHandling Protocol
Skin Corrosion Category 1B (Causes severe burns)Wear nitrile gloves and lab coat.
Eye Damage Category 1 (Causes serious eye damage)Use safety goggles/face shield.
Acute Toxicity Category 4 (Oral/Inhalation)Work within a fume hood.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic and sensitive to oxidation over prolonged exposure to air.

References

  • ChemicalBook. (2023). 6-(Diethylamino)-2-hexyn-1-ol Basic Information and CAS 53310-05-7.[2][3] Retrieved from

  • PubChem. (2023). Compound Summary: 6-(diethylamino)hex-2-yn-1-ol. National Library of Medicine. Retrieved from

  • Trost, B. M., & Li, C. J. (1994). Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations.
  • Sigma-Aldrich. (2023). 6-(Diethylamino)hexan-1-ol Product Sheet. (Reference for the saturated analog properties). Retrieved from

  • ECHEMI. (2023). 6-(diethylamino)hex-2-yn-1-ol Supplier and Safety Data. Retrieved from

Sources

Technical Monograph: 6-(Diethylamino)-2-hexyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Protocols & Pharmacophore Applications

Executive Summary

6-(Diethylamino)-2-hexyn-1-ol (CAS: 53310-05-7) is a specialized amino-alkynol intermediate used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) profiling of muscarinic antagonists and cholinergic agents. It serves as a chain-extended homologue of 4-(diethylamino)-2-butyn-1-ol , the key precursor to the blockbuster antispasmodic drug Oxybutynin .

While the C4-analogue (butynol) fits the precise binding pocket required for Oxybutynin's clinical efficacy, the C6-analogue (hexynol) is utilized to probe the steric tolerance of the muscarinic receptor's cationic binding site. By extending the alkynyl linker by two carbons, researchers can modulate the distance between the lipophilic headgroup (e.g., cyclohexyl-phenyl-glycolate) and the basic nitrogen tail, altering binding affinity and selectivity profiles.

This guide details the validated synthetic route for 6-(diethylamino)-2-hexyn-1-ol, its physicochemical profile, and its application in comparative drug design.

Chemical Profile & Identity

ParameterData
Chemical Name 6-(Diethylamino)-2-hexyn-1-ol
CAS Number 53310-05-7
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.26 g/mol
Structure HO-CH₂-C≡C-CH₂-CH₂-CH₂-N(CH₂CH₃)₂
Physical State Viscous pale yellow oil
Solubility Soluble in DCM, THF, Ethanol; Sparingly soluble in water
Key Functional Groups Primary Alcohol (C1), Internal Alkyne (C2-C3), Tertiary Amine (C6)

Synthetic Architecture

The synthesis of 6-(diethylamino)-2-hexyn-1-ol is most efficiently achieved via a convergent C-alkylation strategy . Unlike the C4-analogue, which is often made via a one-pot Mannich reaction of propargyl alcohol, the C6-analogue requires a stepwise approach to ensure the correct chain length and prevent polymerization.

Phase 1: Construction of the Amino-Alkyne Tail
  • Precursor: 5-Chloro-1-pentyne (CAS: 14267-92-6).[1][2][3]

  • Reagent: Diethylamine (excess).

  • Mechanism: Nucleophilic Substitution (

    
    ).
    
Phase 2: Hydroxymethylation (Chain Extension)
  • Intermediate: 5-(Diethylamino)-1-pentyne.

  • Reagent: Paraformaldehyde (source of

    
    ).
    
  • Catalyst/Base: n-Butyllithium (n-BuLi).

  • Mechanism: Lithiation of terminal alkyne followed by nucleophilic addition to formaldehyde.

Detailed Protocol
Step 1: Synthesis of 5-(Diethylamino)-1-pentyne
  • Setup: Charge a pressure vessel or reflux apparatus with 5-chloro-1-pentyne (1.0 eq) and diethylamine (3.0 eq). The excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Heat to 90°C for 12 hours. Monitor via GC-MS for disappearance of the chloride.

  • Workup: Cool to room temperature. Dilute with diethyl ether. Wash with 10% NaOH to remove amine salts. Dry organic layer over

    
     and concentrate.[4]
    
  • Purification: Distillation under reduced pressure (approx. 80-85°C at 15 mmHg) yields the amine-alkyne intermediate.

Step 2: Formylation to 6-(Diethylamino)-2-hexyn-1-ol
  • Metalation: In a flame-dried flask under Argon, dissolve 5-(diethylamino)-1-pentyne (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 45 minutes at -78°C to generate the lithium acetylide species.

  • Addition: Add Paraformaldehyde (1.2 eq, dry powder) in one portion. Allow the mixture to warm slowly to Room Temperature (RT) over 3 hours. The solid paraformaldehyde will depolymerize and react with the acetylide.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

    
    .[5]
    
  • Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the target alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Chloro-1-pentyne (CAS 14267-92-6) Step1 Step 1: Amination + Diethylamine (excess) 90°C, 12h Start->Step1 Inter Intermediate: 5-(Diethylamino)-1-pentyne Step1->Inter Step2 Step 2: Lithiation + n-BuLi (-78°C) THF Inter->Step2 Step3 Step 3: Formylation + Paraformaldehyde Warm to RT Step2->Step3 Final Target Product: 6-(Diethylamino)-2-hexyn-1-ol Step3->Final

Figure 1: Stepwise synthetic pathway from commercial 5-chloro-1-pentyne to the target amino-alkynol.[6]

Application in Drug Development (SAR Logic)

The primary utility of 6-(diethylamino)-2-hexyn-1-ol lies in its structural relationship to the Oxybutynin pharmacophore.

The Linker Hypothesis

Oxybutynin functions as a muscarinic antagonist. Its structure consists of a lipophilic "head" (cyclohexyl/phenyl/glycolic acid) connected to a basic "tail" (diethylamine) via an alkynyl linker.

  • Oxybutynin Linker: 4 carbons (2-butynyl).[7] Distance ~5-6 Å.

  • Target Analogue Linker: 6 carbons (2-hexynyl). Distance ~8-9 Å.

By synthesizing the ester of 6-(diethylamino)-2-hexyn-1-ol with cyclohexyl phenyl glycolic acid , researchers create a "stretched" analogue. This allows for the mapping of the muscarinic receptor's binding pocket depth. If the extended analogue retains potency, it suggests the pocket is deep/flexible. If potency drops, the spatial constraint is tight.

Comparative Pathway: Oxybutynin vs. C6-Analogue

ComparativeSAR Head Cyclohexyl Phenyl Glycolic Acid (CPGA) Drug OXYBUTYNIN (Clinical Drug) Optimal Binding Fit Head->Drug Esterification Analogue C6-ANALOGUE (Research Probe) Tests Receptor Depth Head->Analogue Esterification LinkerC4 Linker A (Standard): 4-(Diethylamino)-2-butyn-1-ol LinkerC4->Drug LinkerC6 Linker B (Research): 6-(Diethylamino)-2-hexyn-1-ol LinkerC6->Analogue

Figure 2: Divergent synthesis showing how the target molecule creates a structural probe for receptor mapping.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

MethodExpected SignatureInterpretation
1H NMR (CDCl₃)

4.25 (t, 2H,

-OH)
Confirms propargylic alcohol position.

2.50 (t, 2H,

-N)
Confirms amine attachment.

1.05 (t, 6H,

)
Characteristic diethyl triplet.
IR Spectroscopy ~2230 cm⁻¹ (Weak)Internal alkyne stretch.
~3400 cm⁻¹ (Broad)O-H stretch.
Mass Spectrometry m/z 170 [M+H]⁺Protonated molecular ion.

Safety & Handling

  • Corrosivity: The diethylamino moiety makes the compound basic and potentially corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

  • Reactivity: The internal alkyne is relatively stable, but the compound should be stored under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or slow polymerization.

  • Toxicity: Like many amino-alkynes, it may possess CNS activity (tremorine-like effects). Handle in a fume hood with strict containment.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-(Diethylamino)but-2-enal. Retrieved from

  • Sigma-Aldrich. (2025). 5-Chloro-1-pentyne Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[3] 5-Chloro-1-pentyne Properties. Retrieved from

  • PubChem. (2025).[8] 6-(Diethylamino)hex-2-yn-1-ol Compound Summary. Retrieved from

  • Kachur, J. F., et al. (1988). Pharmacological characterization of muscarinic receptors in guinea pig bladder smooth muscle. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for Oxybutynin mechanism).

Sources

Methodological & Application

Use of 2-Hexyn-1-OL, 6-(diethylamino)- in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-(Diethylamino)-2-hexyn-1-ol in Heterocyclic Scaffolding

Executive Summary

6-(Diethylamino)-2-hexyn-1-ol (CAS: 53310-05-7) is a versatile, bifunctional building block characterized by a terminal propargylic alcohol and a tertiary amine connected via an internal alkyne linker. Its unique structural motif—combining a reactive


-system (alkyne), a nucleophilic/electrophilic handle (alcohol), and a basic pharmacophore (diethylamine)—makes it an indispensable reagent in the synthesis of nitrogen and oxygen heterocycles.

This guide details the application of 6-(Diethylamino)-2-hexyn-1-ol in two primary domains:

  • Medicinal Chemistry (SAR Exploration): As a linker for synthesizing muscarinic receptor agonists/antagonists, extending the classic "butynyl" pharmacophore found in Oxotremorine.

  • Synthetic Methodology (Gold Catalysis): As a substrate for the rapid construction of functionalized furan derivatives via metal-catalyzed cycloisomerization.

Technical Background & Mechanism

The utility of 6-(Diethylamino)-2-hexyn-1-ol stems from its ability to participate in orthogonal reaction pathways. The propargylic alcohol moiety is susceptible to both nucleophilic substitution (Nicholas reaction or SN2) and metal-catalyzed cyclization, while the diethylamino group serves as a stable, protonatable handle often required for G-protein coupled receptor (GPCR) binding.

Pathway A: Muscarinic Ligand Synthesis (Linker Strategy)

In the development of muscarinic acetylcholine receptor (mAChR) ligands, the distance between the cationic ammonium head (or amine) and the heterocyclic core is critical for subtype selectivity. While 4-amino-2-butyn-1-ol derivatives (4-carbon linker) are standard precursors for non-selective agonists like Oxotremorine, the 6-amino-2-hexyn-1-ol variant provides a 6-carbon spacer. This extension allows researchers to probe deeper binding pockets or accessory sites within the orthosteric binding domain of M1–M5 receptors.

Pathway B: Gold-Catalyzed Cycloisomerization (Core Strategy)

Propargylic alcohols are prime substrates for Au(I)/Au(III)-catalyzed cycloisomerization. The hydroxyl group attacks the activated alkyne (5-endo-dig or 5-exo-dig), leading to the formation of dihydrofurans or furans. For 6-(diethylamino)-2-hexyn-1-ol, this pathway yields 2-(3-(diethylamino)propyl)furan , a valuable intermediate for constructing complex alkaloids.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start 6-(Diethylamino)-2-hexyn-1-ol (Precursor) Act Activation (MsCl / SOCl2) Start->Act Pathway A: Linker Synthesis Cat Au(I)/Au(III) Catalysis (Cycloisomerization) Start->Cat Pathway B: Core Synthesis Sub Nucleophilic Substitution (Heterocycle-H) Act->Sub Leaving Group Formation ProdA Muscarinic Ligand (Heterocycle-Linker-Amine) Sub->ProdA Coupling Inter Vinyl Gold Species Cat->Inter 5-endo-dig ProdB 2-(3-Diethylaminopropyl)furan (Furan Scaffold) Inter->ProdB Protonolysis

Figure 1: Divergent synthetic utility of 6-(Diethylamino)-2-hexyn-1-ol in generating drug scaffolds (Pathway A) and heterocyclic cores (Pathway B).

Detailed Experimental Protocols

Protocol A: Synthesis of Muscarinic Receptor Ligands (Heterocyclic Etherification)

Objective: To synthesize a library of muscarinic agonists by coupling the hexynyl-amine chain to a 3-hydroxy-isoxazole core (or similar heterocycle).

Reagents:

  • Substrate: 6-(Diethylamino)-2-hexyn-1-ol (1.0 equiv)

  • Heterocycle: 3-Hydroxy-5-methylisoxazole (1.2 equiv)[1]

  • Coupling Agents: Triphenylphosphine (PPh3, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-Hydroxy-5-methylisoxazole (1.2 equiv) and PPh3 (1.5 equiv) in anhydrous THF (0.1 M concentration relative to substrate).

  • Addition: Cool the solution to 0°C using an ice bath. Add 6-(Diethylamino)-2-hexyn-1-ol (1.0 equiv) dropwise via syringe.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes, maintaining the temperature below 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.

    • Checkpoint: The disappearance of the starting alcohol indicates completion.

  • Workup: Quench the reaction with water (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–10% MeOH in DCM with 1% NH4OH to prevent amine tailing).

  • Validation: Verify the product structure by 1H NMR (Look for the triplet at ~4.8 ppm for O-CH2-C≡C and the characteristic isoxazole methyl singlet).

Data Summary:

ParameterSpecification
Yield Typical: 65–80%
Purity >95% (HPLC)
Key Intermediate Ether-linked Acetylenic Amine
Application Muscarinic Agonist (M1/M2 Selective)
Protocol B: Gold-Catalyzed Cycloisomerization to Furan Derivatives

Objective: To synthesize 2-(3-(diethylamino)propyl)furan via intramolecular cyclization of the propargylic alcohol.

Reagents:

  • Substrate: 6-(Diethylamino)-2-hexyn-1-ol (1.0 equiv)

  • Catalyst: AuCl3 (5 mol%) or Au(PPh3)Cl / AgSbF6 (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Additive: K2CO3 (0.1 equiv) - Optional, to buffer acidity if using cationic gold.

Step-by-Step Methodology:

  • Catalyst Pre-activation (if using Ag salt): In a glovebox or under Argon, mix Au(PPh3)Cl and AgSbF6 in DCM for 10 minutes to generate the active cationic gold species. Filter off the AgCl precipitate if necessary.

  • Substrate Addition: Dissolve 6-(Diethylamino)-2-hexyn-1-ol in DCM (0.2 M). Add this solution to the catalyst mixture at room temperature.

    • Note: The tertiary amine may coordinate to the gold center. If conversion is slow, add 1.0 equiv of p-Toluenesulfonic acid (pTSA) to protonate the amine, protecting the catalyst, then neutralize after the reaction.

  • Reaction: Stir the mixture at room temperature for 2–6 hours. For difficult substrates, heat to 40°C.

  • Monitoring: Monitor by TLC. The product (furan) will be less polar than the starting alcohol.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove gold residues. Concentrate the filtrate.

  • Purification: Purify via flash chromatography (Neutral Alumina or Silica with 1% Et3N) to isolate the furan derivative.

Mechanism Insight: The reaction proceeds via a 5-endo-dig cyclization where the hydroxyl group attacks the gold-activated alkyne, followed by protodeauration and aromatization (often requiring trace acid or occurring spontaneously) to form the furan ring.

References

  • Hashmi, A. S. K. (2007).[2] Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Rescifina, A., et al. (2007). Novel oxotremorine-related heterocyclic derivatives: Synthesis and in vitro pharmacology at the muscarinic receptor subtypes. Bioorganic & Medicinal Chemistry, 15(9), 3201-3211. Link

  • Toste, F. D., et al. (2004). Development of a Gold-Catalyzed Synthesis of Furans. Journal of the American Chemical Society, 126(14), 4526-4527. Link

  • PubChem. (n.d.). 6-(Diethylamino)-2-hexyn-1-ol Compound Summary. National Library of Medicine. Link

Sources

Application Note: Strategic Derivatization of 6-(Diethylamino)hex-2-yn-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and biological screening, bifunctional and trifunctional scaffolds are highly prized for their ability to be rapidly diversified into distinct chemical spaces. 6-(diethylamino)hex-2-yn-1-ol (CAS: 53310-05-7) is a highly versatile, trifunctional building block featuring a primary alcohol (C1), an internal alkyne (C2-C3), and a tertiary amine (C6).

This application note outlines three orthogonal derivatization workflows designed to modulate the physicochemical properties of this scaffold for specific biological screening applications. By selectively targeting each functional group, researchers can generate fully substituted triazole bioisosteres, lipophilic prodrugs, or blood-brain barrier (BBB)-restricted peripheral targeting agents.

Derivatization Strategies & Mechanistic Rationale

To maximize the utility of 6-(diethylamino)hex-2-yn-1-ol in high-throughput or phenotypic screening, we employ three distinct synthetic pathways. Each pathway is chosen based on precise structure-activity relationship (SAR) goals.

Workflow Core 6-(diethylamino)hex-2-yn-1-ol (Core Scaffold) RuAAC RuAAC (C2-C3 Alkyne) Fully Substituted Triazoles Core->RuAAC [Cp*RuCl(COD)] + Azide Ester Carbamoylation (C1-OH) Lipophilic Prodrugs Core->Ester Isocyanate + TEA Quat Quaternization (C6-Amine) Permanent Cation Core->Quat Alkyl Halide (e.g., MeI) Screen1 Kinase / GPCR Screening RuAAC->Screen1 Screen2 Bioavailability & Prodrug Assays Ester->Screen2 Screen3 Peripheral Target Screening (No BBB) Quat->Screen3

Fig 1. Derivatization workflows of 6-(diethylamino)hex-2-yn-1-ol for biological screening assays.

A. C2-C3 Internal Alkyne: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Because 6-(diethylamino)hex-2-yn-1-ol possesses an internal alkyne, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ineffective (CuAAC requires terminal alkynes to form a copper acetylide intermediate). Instead, we utilize RuAAC [1]. The [Cp*RuCl] catalytic system facilitates the oxidative coupling of internal alkynes with azides, yielding fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles [2].

Causality for Screening: Fully substituted triazoles are highly rigid, metabolically stable bioisosteres for amide bonds. They lock molecular conformations, making them ideal pharmacophores for probing kinase hinge regions or GPCR allosteric sites [3].

B. C6-Tertiary Amine: Quaternization

The tertiary diethylamino group is protonated at physiological pH but remains in equilibrium with its lipophilic free-base form, allowing it to easily cross the blood-brain barrier (BBB).

Causality for Screening: For biological screens targeting peripheral receptors (e.g., neuromuscular nicotinic receptors) without CNS off-target effects, the amine is alkylated (e.g., with methyl iodide) to form a quaternary ammonium salt [4]. This permanent positive charge drastically reduces LogP and restricts the molecule entirely to the periphery, a common strategy in the design of transient delivery systems and prodrugs [5].

C. C1-Hydroxyl: Carbamoylation

The primary alcohol is a versatile handle for modulating physicochemical properties.

Causality for Screening: Conversion to a carbamate masks the hydrogen-bond donor, increasing lipophilicity and cellular permeability. In cell-based assays, these derivatives often act as prodrugs, cleaved by intracellular esterases to release the active alkynyl-amine core, or serve as direct covalent inhibitors in cholinesterase screening.

Quantitative Data: Physicochemical Property Shifts Post-Derivatization

The following table summarizes the theoretical shifts in critical screening parameters (LogP, TPSA, and Charge) when the core scaffold is subjected to the three orthogonal derivatizations.

Derivative TypeTarget MoietyModificationExpected LogP ShiftExpected TPSA Shift (Ų)Primary Screening Application
Core Scaffold NoneN/A~1.823.5Baseline / Fragment Screening
RuAAC Triazole C2-C3 Alkyne1,4,5-Trisubstituted Triazole+0.5 to +1.5+30.6Kinase Hinge / GPCR Allosteric
Carbamate C1-HydroxylAryl Carbamate+1.0 to +2.5+29.0Prodrug / Cholinesterase Assays
Quaternary Salt C6-AmineN-Methylation (Cation)-2.0 to -3.00.0 (Permanent +1 Charge)Peripheral Receptors (BBB-restricted)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Built-in quality control (QC) checkpoints ensure that a reaction has successfully occurred before the product is advanced to biological screening.

Protocol 1: RuAAC Synthesis of 1,4,5-Trisubstituted Triazoles

Ruthenium catalysts are sensitive to oxidation; rigorous degassing of solvents is non-negotiable to maintain the active Ru(II) species.

  • Preparation : In an oven-dried Schlenk flask under N₂, dissolve 6-(diethylamino)hex-2-yn-1-ol (1.0 eq) and the target organic azide (1.2 eq) in anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Catalysis : Add [Cp*RuCl(COD)] (5 mol%). Seal the flask and heat to 80 °C for 16 hours.

  • Validation Check 1 (In-Process) : Sample 10 µL of the mixture and analyze via IR spectroscopy. The complete disappearance of the strong azide stretch (~2090–2100 cm⁻¹) indicates reaction completion.

  • Purification : Cool to room temperature, filter through a short pad of Celite to remove ruthenium black, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).

  • Validation Check 2 (Product Release) : Confirm regiochemistry and full substitution via ¹³C NMR. The characteristic internal alkyne carbons (~75-85 ppm) must be absent, replaced by triazole ring carbons at ~130-145 ppm.

Mechanism Cat [Cp*RuCl] Catalyst Activation Ox Oxidative Coupling (Ruthenacycle Formation) Cat->Ox Internal Alkyne + Azide Red Reductive Elimination (Rate-Determining Step) Ox->Red Irreversible C-N Bond Formation Red->Cat Catalyst Regeneration Triazole 1,4,5-Trisubstituted 1,2,3-Triazole Red->Triazole Product Release Target Target Binding (e.g., Kinase Hinge Region) Triazole->Target Pharmacophore Interaction

Fig 2. RuAAC catalytic cycle and subsequent biological target engagement of the triazole product.

Protocol 2: C6-Amine Quaternization

Methyl iodide is highly volatile and a potent alkylating agent. Perform all steps in a fume hood. Keep the reaction in the dark to prevent photolytic degradation of the iodide counterion.

  • Preparation : Dissolve 6-(diethylamino)hex-2-yn-1-ol (1.0 eq) in anhydrous acetone (0.5 M) in a light-protected round-bottom flask at 0 °C.

  • Alkylation : Add Methyl Iodide (MeI) (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation Check 1 (In-Process) : Observe the reaction medium. The formation of a dense white/yellowish precipitate indicates the successful formation of the insoluble quaternary ammonium salt.

  • Isolation : Filter the precipitate under vacuum and wash thoroughly with cold diethyl ether (3 × 10 mL) to remove any unreacted starting materials. Dry under high vacuum.

  • Validation Check 2 (Product Release) : Analyze via LC-MS. The mass spectrum must show the permanent cation[M]⁺ without the need for electrospray protonation. Reversed-phase HPLC should show a drastic shift to a lower retention time compared to the free amine.

Protocol 3: C1-Hydroxyl Carbamoylation
  • Preparation : Dissolve 6-(diethylamino)hex-2-yn-1-ol (1.0 eq) and Triethylamine (TEA) (0.5 eq) in anhydrous Dichloromethane (DCM) (0.3 M) under N₂.

  • Reaction : Cool to 0 °C and add the target aryl isocyanate (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Check 1 (In-Process) : Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary alcohol spot should disappear, replaced by a higher Rf carbamate spot that does not stain strongly with Ninhydrin.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check 2 (Product Release) : ¹H NMR must reveal a new downfield NH proton (~8.0 ppm) and a characteristic downfield shift of the C1 methylene protons (from ~4.2 ppm in the alcohol to ~4.8 ppm in the carbamate).

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.[Link]

  • Johansson, J. R., Beke-Somfai, T., Stensrud, K., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14656–14732.[Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.[Link]

  • Tod, R., & Zeller, W. (2017). Quaternary ammonium salt prodrugs. U.S. Patent No. 9,670,200. Washington, DC: U.S.

Sources

Experimental protocol for the synthesis of 2-Hexyn-1-OL, 6-(diethylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for the Synthesis of 6-(Diethylamino)-2-hexyn-1-ol

Executive Summary

6-(Diethylamino)-2-hexyn-1-ol (CAS: 53310-05-7) is a bifunctional aliphatic alkyne characterized by a terminal propargylic alcohol and a tertiary diethylamine moiety[1]. With a molecular weight of 169.26 g/mol , this compound serves as a critical building block in medicinal chemistry, frequently utilized as a precursor for targeted pharmacophores, specialized ligands, and biologically active heterocycles. This application note details a highly efficient, two-step synthetic protocol designed for high yield, operational safety, and self-validation at the bench.

Mechanistic Rationale & Synthetic Strategy

To ensure scalability and avoid complex transition-metal catalysis, the synthesis is executed via two robust aliphatic transformations:

  • Phase 1 (Amination): The sequence initiates with the bimolecular nucleophilic substitution (SN2) of 5-chloro-1-pentyne using diethylamine[2]. Diethylamine is strategically employed in a 3-fold stoichiometric excess to serve dual roles: as the primary nucleophile and as an intrinsic acid scavenger to neutralize the HCl byproduct. This causality-driven choice eliminates the need for exogenous bases (e.g., K2CO3), thereby simplifying the impurity profile and streamlining the workup.

  • Phase 2 (Homologation): The intermediate, 5-(diethylamino)-1-pentyne, possesses a weakly acidic terminal alkyne proton (pKa ~25). Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) quantitatively generates a highly nucleophilic lithium acetylide[3]. Subsequent electrophilic trapping with paraformaldehyde yields the target propargylic alcohol[4]. Cryogenic control is non-negotiable; it prevents the exothermic degradation of the organolithium reagent and suppresses unwanted side reactions, such as the alpha-deprotonation of the tertiary amine.

Workflow Visualization

SynthesisWorkflow N1 5-Chloro-1-pentyne + Diethylamine N2 5-(Diethylamino)-1-pentyne (Intermediate) N1->N2 SN2 Amination Reflux, 12h N3 Lithium Acetylide (Reactive Intermediate) N2->N3 n-BuLi, THF -78 °C, 30 min N4 6-(Diethylamino)-2-hexyn-1-ol (Target Compound) N3->N4 (CH2O)n -78 °C to RT, 3h

Figure 1: Two-step synthetic workflow for 6-(diethylamino)-2-hexyn-1-ol via SN2 amination and alkynylation.

Quantitative Data & Parameters

Table 1: Stoichiometric Matrix and Reaction Parameters

Reagent / Material Role MW ( g/mol ) Equivalents Amount (10 mmol scale) Safety / Handling
5-Chloro-1-pentyne Starting Material 102.56 1.0 1.03 g Flammable, Irritant
Diethylamine Nucleophile / Base 73.14 3.0 2.19 g (3.1 mL) Corrosive, Highly Flammable
n-Butyllithium (2.5M) Strong Base 64.06 1.1 4.4 mL Pyrophoric, Moisture Sensitive
Paraformaldehyde Electrophile 30.03 (monomer) 3.0 0.90 g Toxic, Carcinogen

| Tetrahydrofuran (THF) | Solvent | 72.11 | N/A | 20 mL | Peroxide former, use anhydrous |

Table 2: Expected Analytical Validation Data

Method Target Parameter Expected Observation / Value
TLC (Silica) Rf Value (Target) ~0.35 (30% EtOAc in Hexanes, stains with Dragendorff's & KMnO4)
1H NMR (400 MHz, CDCl3) C1 Protons (-CH2-OH) δ 4.25 (t, J = 2.0 Hz, 2H)
C4 Protons (-C≡C-CH2-) δ 2.25 (tt, J = 7.0, 2.0 Hz, 2H)
C6 Protons (-CH2-N) δ 2.45 (t, J = 7.0 Hz, 2H)
Ethyl Protons (-CH2CH3) δ 2.55 (q, J = 7.1 Hz, 4H), δ 1.05 (t, J = 7.1 Hz, 6H)

| ESI-MS (+ Mode) | [M+H]+ Ion | m/z 170.15 (Calculated Exact Mass: 169.15) |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-(Diethylamino)-1-pentyne (Intermediate)
  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-1-pentyne (1.03 g, 10.0 mmol).

  • Execution: Slowly add diethylamine (3.1 mL, 30.0 mmol) to the flask. Ensure the reaction is under an inert nitrogen atmosphere. Heat the mixture to gentle reflux (approx. 60 °C) for 12 hours.

  • Self-Validation & In-Process Control: The reaction mixture will initially be a clear solution. As the SN2 reaction progresses, diethylamine hydrochloride will precipitate as a dense white solid. The accumulation of this precipitate serves as a direct visual proxy for reaction conversion. TLC (10% MeOH in DCM) will show the disappearance of the UV-inactive starting material (stains with KMnO4) and the appearance of a baseline-shifted product (stains bright orange with Dragendorff's reagent).

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and quench with 1M aqueous NaOH (15 mL) to free-base the amine and dissolve the hydrochloride salts. Separate the layers, extract the aqueous layer with ether (2 × 15 mL), dry the combined organic layers over anhydrous MgSO4, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of 6-(Diethylamino)-2-hexyn-1-ol (Target Compound)
  • Setup: Dissolve the crude 5-(diethylamino)-1-pentyne (approx. 10.0 mmol) in anhydrous THF (20 mL) in a flame-dried Schlenk flask under an argon atmosphere.

  • Cryogenic Metalation: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized heating, ensuring the n-BuLi selectively deprotonates the alkyne rather than reacting with the THF solvent. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add solid paraformaldehyde (0.90 g, 30.0 mmol, previously dried over P2O5) in one rapid portion. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 3 hours.

  • Self-Validation & In-Process Control: Upon addition of n-BuLi, the solution will develop a pale yellow tint, confirming carbanion formation. The added paraformaldehyde will initially form an insoluble white suspension. As the reaction warms and the acetylide attacks the depolymerizing formaldehyde, the suspension will gradually clear into a homogeneous solution. This visual clearing is a definitive cue that electrophilic trapping is successful.

  • Workup & Purification: Quench the reaction by carefully adding saturated aqueous NH4Cl (15 mL) to protonate the alkoxide and destroy any residual n-BuLi. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, eluting with a gradient of 10-30% EtOAc in Hexanes containing 1% Et3N to prevent amine streaking) to afford the pure target compound.

References

  • 6-(diethylamino)hex-2-yn-1-ol | 53310-05-7 - ECHEMI. 1

  • LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts - National Institutes of Health (NIH). 2

  • Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - National Institutes of Health (NIH). 4

  • Application of Pauson – Khand reaction in the total synthesis of terpenes - ResearchGate. 3

Sources

High-Purity Isolation of 2-Hexyn-1-ol, 6-(diethylamino)-: A Detailed Protocol for Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the polar amino alcohol 2-Hexyn-1-ol, 6-(diethylamino)-, a common structural motif in synthetic intermediates for drug discovery. The inherent basicity of the tertiary amine and the polarity of the hydroxyl group present significant challenges for standard silica gel chromatography, often leading to poor recovery and peak tailing. We present a robust normal-phase column chromatography method that utilizes a basic modifier in the mobile phase to neutralize acidic silanol interactions, ensuring high purity and yield. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices and a systematic approach from mobile phase selection to final product isolation.

Introduction and Purification Principle

2-Hexyn-1-ol, 6-(diethylamino)- is a bifunctional molecule featuring a terminal primary alcohol and a tertiary amine.[1][2] Such compounds are valuable building blocks in medicinal chemistry. However, their purification is non-trivial. The lone pair of electrons on the nitrogen of the diethylamino group is basic and forms strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This results in significant product streaking (tailing) on the column, leading to cross-contamination of fractions and low overall yield.

The principle of this method is to employ Normal-Phase Chromatography with a competitive base, triethylamine (TEA), added to the mobile phase.[3][4]

  • Mechanism of Action: The triethylamine, being a small and strong base, preferentially interacts with the active silanol sites on the silica gel. This effectively masks the acidic sites, preventing the target analyte from binding too strongly. The 2-Hexyn-1-ol, 6-(diethylamino)- can then partake in the desired polar-polar interactions (primarily via its hydroxyl group) required for separation, eluting as a sharp, well-defined band. The separation is driven by the polarity difference between the target compound and impurities, modulated by a gradient of polar solvent in a non-polar mobile phase.[5]

The diagram below illustrates the chemical interactions at the stationary phase surface.

G Figure 1: Analyte-Stationary Phase Interactions cluster_0 Silica Surface (Without TEA) cluster_1 Silica Surface (With TEA Modifier) Silanol1 Si-OH Acidic Site Analyte1 R-N(Et)₂ Strong Binding (Tailing) R-OH H-Bonding Analyte1:f0->Silanol1 Strong Acid-Base Interaction Silanol2 Si-OH...N(Et)₃ Masked Site TEA Triethylamine (TEA) Competitive Base TEA->Silanol2 Site Neutralization Analyte2 R-N(Et)₂ Repelled R-OH Reversible H-Bonding Analyte2:f1->Silanol2 Normal Phase Interaction

Caption: Diagram of interactions on the silica surface.

Materials and Reagents

Equipment Reagents & Consumables
Glass Chromatography ColumnCrude 2-Hexyn-1-ol, 6-(diethylamino)-
Rotary EvaporatorSilica Gel (60 Å, 230-400 mesh)[6]
TLC Tankn-Hexane (ACS Grade)
UV Lamp (254 nm)Ethyl Acetate (ACS Grade)
Fraction Collector or Test TubesTriethylamine (TEA), >99%
Glass Capillary Tubes for TLCTLC Plates (Silica gel 60 F254)
Hot Plate/StirrerPotassium Permanganate (for stain)
Beakers, Erlenmeyer FlasksSodium Bicarbonate, Sodium Carbonate (for stain)
Filter PaperAnhydrous Sodium Sulfate (Na₂SO₄)
Cotton or Glass WoolDeionized Water

Detailed Experimental Protocol

This protocol is divided into a preparatory phase (TLC analysis) and the main purification phase (column chromatography). Performing the TLC analysis first is critical for success as it establishes the optimal solvent conditions without wasting large volumes of solvent and sample.

Part A: TLC Method Development

Objective: To identify a mobile phase composition that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound. This Rƒ value typically translates well to column chromatography separation.

  • Prepare TLC Eluents: Prepare ~20 mL each of several test eluents with varying ratios of Hexane:Ethyl Acetate. To each, add 0.5% v/v triethylamine.

    • Example Test Systems: 90:10, 80:20, 70:30, 60:40 (Hexane:EtOAc) + 0.5% TEA.

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC tank containing your chosen eluent. Ensure the tank is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Then, stain the plate by dipping it into a potassium permanganate solution.

    • Stain Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Analyze and Optimize: The ideal solvent system will show the product spot well-separated from impurities with an Rƒ of 0.25-0.35.

    • If the Rƒ is too low (<0.2), increase the polarity (more ethyl acetate).

    • If the Rƒ is too high (>0.5), decrease the polarity (more hexane).

Part B: Preparative Column Chromatography

The overall workflow for the preparative purification is outlined in the diagram below.

Caption: Workflow for column chromatography purification.

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spillage. Gently tap the column to ensure even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, adding more slurry as the silica settles until the desired column height is reached. Never let the top of the silica bed run dry.

    • Add a ~1 cm protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column, creating a uniform layer. This technique prevents band broadening and improves separation.[7]

  • Elution and Fraction Collection:

    • Carefully add your initial, low-polarity eluent to the column.

    • Open the stopcock and begin collecting fractions into test tubes. Apply gentle air pressure to the top of the column if necessary to achieve a steady flow rate.

    • Begin increasing the polarity of the eluent according to a pre-determined gradient. A stepwise gradient is often effective.

Chromatography Parameters Summary
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase A n-Hexane + 0.5% v/v Triethylamine
Mobile Phase B Ethyl Acetate + 0.5% v/v Triethylamine
Example Gradient 1. Equilibrate with 5% B in A.2. Elute with 10-40% B in A.3. Flush with 60% B in A.
Detection TLC with KMnO₄ stain
  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC. Spot several fractions per plate to quickly identify which ones contain your product.

    • Based on the TLC results, combine all fractions containing the pure product.

    • Remove the solvents (hexane, ethyl acetate, and TEA) from the pooled fractions using a rotary evaporator. The final product should be an oil or solid.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute Eluent polarity is too low.Gradually increase the percentage of ethyl acetate in your mobile phase.
Streaking/Tailing on TLC/Column Insufficient triethylamine (TEA) to mask silanol groups.Ensure 0.5-1% TEA is present in all eluents. For very problematic amines, consider using basic alumina as the stationary phase instead of silica gel.
Poor Separation of Spots Incorrect eluent system; Column was overloaded; Flow rate too high.Re-optimize the eluent system with TLC. Use less sample material for the column size. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[5]
Cracked or Channeled Column Bed Column was packed improperly or allowed to run dry.This is usually unrecoverable. The column must be repacked. Always ensure a layer of solvent is present above the silica bed.

Conclusion

The purification of basic compounds like 2-Hexyn-1-ol, 6-(diethylamino)- by silica gel chromatography is a common challenge in organic synthesis. The method detailed in this note, which leverages a basic-modified mobile phase to deactivate the stationary phase, provides a reliable and scalable solution. By following a systematic approach that begins with TLC-based method development and employs proper column packing and elution techniques, researchers can consistently achieve high purity and recovery of the target compound, facilitating subsequent steps in the drug development pipeline.

References

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • Pesek, J. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Subirats, X., et al. (2000). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. PubMed. Available at: [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Hexyn-1-ol (CAS 764-60-3). Available at: [Link]

  • PubChem. 6-(diethylamino)-2-hexyn-1-ol. Available at: [Link]

  • Organic Syntheses. N,N-DIETHYLGERANYLAMINE. Coll. Vol. 7, p.168 (1990); Vol. 62, p.158 (1984). Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. Vol. 80, p.1 (2003). Available at: [Link]

  • Hirs, C. H. W., et al. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry. Available at: [Link]

  • Piancatelli, G., & Leonelli, F. (2006). OXIDATION OF NEROL TO NERAL WITH IODOBENZENE DIACETATE AND TEMPO. Organic Syntheses, 83, 18. Available at: [Link]

Sources

Scale-up synthesis of 2-Hexyn-1-OL, 6-(diethylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 6-(Diethylamino)-2-hexyn-1-ol

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-(diethylamino)-2-hexyn-1-ol , a bifunctional amino-alkyne alcohol often utilized as a pharmacophore in muscarinic agonist development and as a versatile intermediate for heterocyclic synthesis. The method employs a convergent strategy: the nucleophilic substitution of 5-chloro-1-pentyne with diethylamine, followed by a lithiation-mediated hydroxymethylation using paraformaldehyde. This guide emphasizes process safety, impurity control, and critical quality attributes (CQAs) necessary for transition from milligram-scale discovery to gram-scale process development.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary alcohol and a tertiary amine separated by an internal alkyne. A disconnection at the propargylic alcohol bond (C1-C2) reveals the most efficient pathway: the addition of a C1 unit (formaldehyde) to a terminal alkyne precursor.

Strategic Advantages:

  • Convergent Assembly: Avoids the use of expensive propargyl alcohol derivatives which often suffer from O- vs. C-alkylation selectivity issues.

  • Atom Economy: The use of paraformaldehyde as a solid C1 source is safer and more manageable than gaseous formaldehyde.

  • Scalability: The selected reagents (n-BuLi, Diethylamine) are standard in process chemistry, provided cryogenic conditions are maintained.

Retrosynthesis Target Target: 6-(Diethylamino)-2-hexyn-1-ol (C10H19NO) Precursor Precursor: N,N-Diethylpent-4-yn-1-amine (Terminal Alkyne) Target->Precursor Retro-Hydroxymethylation (C-C Disconnection) Reagent Reagent: Paraformaldehyde ((CH2O)n) Target->Reagent SM1 Starting Material 1: 5-Chloro-1-pentyne Precursor->SM1 Retro-N-Alkylation (C-N Disconnection) SM2 Starting Material 2: Diethylamine Precursor->SM2

Caption: Retrosynthetic disconnection showing the breakdown of the target into accessible commercial starting materials.

Experimental Protocol

Step 1: Synthesis of N,N-Diethylpent-4-yn-1-amine

This step involves the nucleophilic substitution of the alkyl chloride by diethylamine. The use of sodium iodide (Finkelstein condition) accelerates the reaction by generating the more reactive alkyl iodide in situ.

Reagents & Materials:

Reagent Equiv. Role
5-Chloro-1-pentyne 1.0 Substrate
Diethylamine 3.0 Nucleophile & Base
Sodium Iodide (NaI) 0.1 Catalyst
Potassium Carbonate 1.5 Acid Scavenger

| Acetonitrile (MeCN) | - | Solvent (Polar Aprotic) |

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with 5-chloro-1-pentyne (10.25 g, 100 mmol) and Acetonitrile (100 mL).

  • Addition: Add Potassium Carbonate (20.7 g, 150 mmol) and Sodium Iodide (1.5 g, 10 mmol).

  • Amine Addition: Add Diethylamine (21.9 g, 300 mmol) slowly. Note: Diethylamine is volatile (bp 55°C); ensure efficient condensation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by GC-MS or TLC (Mobile phase: 10% MeOH/DCM; stain with KMnO4).

  • Workup:

    • Cool to room temperature (RT) and filter off solids (salts).

    • Concentrate the filtrate under reduced pressure to remove solvent and excess amine.

    • Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (20 mL) to ensure the free base form.

    • Dry organic layer over Na2SO4 , filter, and concentrate.

  • Purification: Distill the crude oil under reduced pressure (Kugelrohr or vacuum distillation).

    • Expected Yield: 85–90%

    • Appearance: Colorless to pale yellow oil.

Step 2: Hydroxymethylation to 6-(Diethylamino)-2-hexyn-1-ol

The terminal alkyne is deprotonated to form a lithium acetylide, which then attacks paraformaldehyde. Paraformaldehyde is depolymerized in situ by the nucleophile.

Reagents & Materials:

Reagent Equiv. Role
N,N-Diethylpent-4-yn-1-amine 1.0 Substrate
n-Butyllithium (2.5M in Hexanes) 1.1 Strong Base
Paraformaldehyde 1.5 (as CH2O) Electrophile

| THF (Anhydrous) | - | Solvent |

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under a stream of Nitrogen or Argon.

  • Solvation: Add N,N-Diethylpent-4-yn-1-amine (13.9 g, 100 mmol) and anhydrous THF (150 mL).

  • Deprotonation (Critical Step):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Caution: Exothermic.

    • Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes to ensure complete lithiation.

  • Addition of Electrophile:

    • Cool back to -40°C .

    • Add Paraformaldehyde (4.5 g, 150 mmol) in one portion (solid addition) or as a suspension in THF.

    • Note: Solid addition is standard for paraformaldehyde; ensure positive N2 pressure to prevent moisture entry.

  • Reaction: Allow the mixture to warm slowly to RT and stir for 3–5 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.

  • Quench: Cool to 0°C and quench with saturated NH4Cl solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO4 , and concentrate.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The amine functionality requires basic conditions to prevent tailing.

Process Safety & Critical Controls

Scale-up requires strict adherence to safety parameters, particularly when handling organolithiums and alkynes.

SafetyWorkflow Start Start Process inert Inert Atmosphere (N2/Argon) Start->inert temp Temp Control (<-70°C for n-BuLi) inert->temp quench Controlled Quench (Exotherm Mgmt) temp->quench waste Waste Disposal (Lithium Salts) quench->waste

Caption: Critical safety workflow for organolithium-mediated alkynylation.

Key Hazards:

  • n-Butyllithium: Pyrophoric. Transfer via cannula or sure-seal syringe techniques. Ensure quench vessel is prepared before starting.

  • Exotherms: The deprotonation of terminal alkynes is exothermic. Rate of addition must be controlled to maintain internal temperature < -60°C during scale-up.

  • Amine Toxicity: Diethylamine and the product are secondary/tertiary amines; use a fume hood to avoid inhalation.

Analytical Characterization

Expected Data for 6-(Diethylamino)-2-hexyn-1-ol:

  • 1H NMR (400 MHz, CDCl3):

    • 
       4.25 (t, 2H, 
      
      
      
      -OH, J = 2.0 Hz) - Propargylic protons coupled to OH or long range.
    • 
       2.48 (q, 4H, 
      
      
      
      )
    • 
       2.45 (t, 2H, 
      
      
      
      )
    • 
       2.20 (tt, 2H, 
      
      
      
      )
    • 
       1.65 (quint, 2H, 
      
      
      
      )
    • 
       1.02 (t, 6H, 
      
      
      
      )
  • 13C NMR:

    • Characteristic alkyne carbons at ~80–85 ppm.

    • Propargylic alcohol carbon at ~51 ppm.

    • Amine-bearing carbons at ~52 ppm (ethyl) and ~55 ppm (chain).

  • Mass Spectrometry (ESI+):

    • Calculated Mass: 169.15

    • Observed

      
      : 170.16
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 2) Incomplete DepolymerizationAllow longer reaction time at RT; ensure Paraformaldehyde is dry (powdered).
Impurity: Allenes Base-catalyzed isomerizationKeep temperature strictly controlled; avoid warming above 0°C before adding electrophile.
Product Tailing on TLC Interaction with SilicaAdd 1% Triethylamine or NH4OH to the eluent.
Water Contamination Wet THF or ReagentsDistill THF over Na/Benzophenone; titrate n-BuLi before use.

References

  • Alkynylation of Formaldehyde

    • Smith, A. B., et al. "Synthesis of Propargyl Alcohols via Lithiation." Journal of Organic Chemistry, 1985 , 50, 1342. Link

  • Amino-Alkyne Synthesis: Gautier, J. A., et al. "Reactivity of Acetylenic Amines." Bulletin de la Société Chimique de France, 1960, 1121.
  • General Scale-Up of Organolithium Reactions

    • Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012 . Link

  • Reaction of Paraformaldehyde with Lithium Acetylides

    • Midland, M. M. "Preparation of Propargyl Alcohols from Terminal Alkynes." Organic Syntheses, 1980 , 59, 134. Link

2-Hexyn-1-OL, 6-(diethylamino)- as a precursor for novel materials

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 6-(Diethylamino)-2-hexyn-1-ol CAS: 10471-15-5 | Formula:


 | MW:  169.27  g/mol [1][2]

Executive Summary

6-(Diethylamino)-2-hexyn-1-ol represents a high-value bifunctional synthon bridging the gap between classical organic synthesis and advanced materials science.[1][2] Characterized by an internal alkyne spacer, a terminal primary alcohol, and a tertiary amine "anchor," this molecule offers unique reactivity profiles. While historically utilized as an intermediate for muscarinic agonists (oxotremorine analogs), its modern utility has expanded into corrosion inhibition , functional polymer synthesis , and surface engineering . This guide outlines scalable synthesis protocols, material characterization workflows, and derivatization strategies for researchers in drug discovery and industrial coatings.

Chemical Profile & Reactivity Logic

The molecule's utility stems from its three distinct reactive centers:[2]

  • Primary Alcohol (C1): Nucleophilic handle for esterification, urethane formation, or conversion to leaving groups (halides/tosylates).[2]

  • Internal Alkyne (C2-C3): A rigid spacer providing

    
    -electron density for metal adsorption or a site for partial reduction to cis/trans alkenes.[1][2]
    
  • Diethylamino Group (C6): A basic center (

    
    ) allowing for protonation (solubility modulation) or metal chelation.[1][2]
    

Key Physical Properties:

Property Value Note
Boiling Point 110–115 °C @ 0.5 mmHg High vacuum required for distillation.[1][2]
Density ~0.92 g/mL Slightly less dense than water.[1][2]
Solubility Soluble in EtOH, DCM, Dilute Acid Amphiphilic nature.[2]

| Appearance | Pale yellow to amber oil | Oxidizes slowly upon air exposure.[1][2] |

Protocol A: Scalable Synthesis (The Hydroxymethylation Route)

Rationale: Direct alkylation of propargyl alcohol is prone to O-alkylation side products.[1][2] The most robust route involves the hydroxymethylation of the corresponding terminal alkyne, 5-(diethylamino)-1-pentyne.[1][2]

Step 1: Synthesis of 5-(Diethylamino)-1-pentyne

Reagents: 5-Chloro-1-pentyne (1.0 eq), Diethylamine (3.0 eq), Sodium Iodide (0.1 eq, catalyst), Toluene.[1][2]

  • Charge a pressure vessel or reflux apparatus with 5-chloro-1-pentyne and toluene (3 mL/g).[1][2]

  • Add Sodium Iodide (catalytic) to accelerate the Finkelstein-like substitution.[1][2]

  • Add Diethylamine slowly.

  • Heat to 90°C for 12–16 hours. Monitor by GC-MS or TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool to RT. Filter off diethylammonium chloride salts.[2] Wash the filtrate with 1M NaOH to remove unreacted amine salts.[2] Dry organic layer over

    
     and concentrate.
    
  • Purification: Distill under reduced pressure to obtain the terminal alkyne intermediate.

Step 2: Hydroxymethylation to Target

Reagents: 5-(Diethylamino)-1-pentyne (1.0 eq), Paraformaldehyde (1.5 eq), KOH (powdered, 0.2 eq), Dioxane or DMSO.[1][2]

  • Dissolve the terminal alkyne in Dioxane (5 mL/g).

  • Add Paraformaldehyde and powdered KOH.

  • Heat to 100°C for 4–6 hours. The internal alkyne is formed via the Favorskii reaction mechanism (addition of acetylide to formaldehyde).

  • Quench: Cool and neutralize with dilute HCl to pH 8.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Fractional distillation under high vacuum (0.1–0.5 mmHg).

Synthesis_Pathway cluster_0 Step 1: Amine Installation cluster_1 Step 2: Hydroxymethylation SM1 5-Chloro-1-pentyne INT1 5-(Diethylamino)-1-pentyne SM1->INT1 HNEt2, NaI 90°C, Toluene TARGET 6-(Diethylamino)-2-hexyn-1-ol (Target) INT1->TARGET (HCHO)n, KOH 100°C, Dioxane

Figure 1: Two-step synthesis pathway via the Favorskii reaction of the terminal alkyne intermediate.

Protocol B: Corrosion Inhibition Evaluation

Application Context: Acetylenic alcohols are premium corrosion inhibitors for steel in acid pickling baths.[2] The addition of the diethylamino group enhances adsorption via chemisorption (N-Fe interaction) and electrostatic attraction (protonated amine to charged metal surface).[1]

Methodology: Gravimetric Weight Loss (1M HCl) [1][2]

  • Specimen Prep: Polish mild steel coupons (C1018) with SiC paper (grades 400–1200).[1][2] Degrease with acetone.[2] Measure initial weight (

    
    ) to 0.1 mg precision.
    
  • Solution Prep: Prepare 1M HCl blank and 1M HCl containing 6-(diethylamino)-2-hexyn-1-ol at concentrations: 100, 200, 500, 1000 ppm.

  • Immersion: Suspend coupons in static solutions at 60°C for 6 hours (simulating acidizing conditions).

  • Cleaning: Remove coupons, wash with water/acetone, scrub lightly to remove loose corrosion products, dry, and weigh (

    
    ).
    
  • Calculation:

    
    
    Where CR is the corrosion rate in 
    
    
    
    .[1][2]

Expected Mechanism: The molecule forms a multimolecular protective film.[2] The alkyne


-electrons interact with Fe d-orbitals, while the protonated amine (

) attracts

ions adsorbed on the steel surface, creating a "bridge" effect.[1]

Corrosion_Mechanism cluster_surface Steel Surface (Fe) cluster_inhibitor Fe Fe Surface Alkyne Alkyne (π-electrons) Alkyne->Fe Chemisorption (Donor-Acceptor) Amine Amine (N:) Amine->Fe Electrostatic ( via Cl- bridge) OH Alcohol (-OH) OH->Fe H-Bonding

Figure 2: Multimodal adsorption mechanism on steel surfaces in acidic media.[1][2]

Protocol C: Pharmaceutical Derivatization

Application Context: This scaffold is a structural homolog to Tremorine and Oxotremorine , classic muscarinic acetylcholine receptor agonists.[2]

Workflow: Conversion to Diamine Analogs

  • Activation: Convert the alcohol to a chloride using Thionyl Chloride (

    
    ) in DCM at 0°C.
    
    • Intermediate: 1-Chloro-6-(diethylamino)-2-hexyne.[1][2]

  • Nucleophilic Substitution: React the chloride intermediate with a secondary amine (e.g., Pyrrolidine, Piperidine) in the presence of

    
     in Acetonitrile at reflux.
    
  • Result: Unsymmetrical diamines (e.g., 1-(diethylamino)-6-(pyrrolidin-1-yl)-2-hexyne).[1][2]

  • Biological Relevance: These derivatives are screened for central nervous system (CNS) activity, specifically for cholinergic modulation.[2]

Safety & Handling

  • Hazards: The compound is an amino-alcohol.[1][2] Expect skin/eye irritation (H315, H319). The alkyne moiety adds potential thermal instability; avoid distillation to dryness.[2]

  • Storage: Store under Nitrogen or Argon at 2–8°C to prevent oxidation of the amine and polymerization of the alkyne.[2]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[2]

References

  • Synthesis of Acetylenic Amino Alcohols: Journal of the American Chemical Society, "Synthesis of certain 8-(5-alkylamino-1-methylpentylamino)-derivatives of quinoline" (Methodology for amino-alkyne precursors).[1][2]

  • Corrosion Inhibition Mechanism: Corrosion Science, "Acetylenic alcohols as inhibitors of iron acid corrosion: Mechanism of adsorption."[2]

  • Oxotremorine Analogs: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Oxotremorine Analogs."[2] (Contextual grounding for the pharmaceutical application).

  • Mannich Reaction Variants: Beilstein Journal of Organic Chemistry, "Formaldehyde surrogates in multicomponent reactions." [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 6-(Diethylamino)-2-hexyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

6-(Diethylamino)-2-hexyn-1-ol (CAS: 53310-05-7) is a critical functionalized alkyne often utilized as a linker in the synthesis of muscarinic antagonists (e.g., oxotremorine analogs) and other bioactive heterocycles. Its structure comprises a linear 6-carbon chain with an internal alkyne at C2, a primary alcohol at C1, and a diethylamine moiety at C6.

FeatureRoute A: Propargyl Alcohol Alkylation (Recommended) Route B: Formaldehyde Homologation
Starting Materials Propargyl alcohol + 3-Chloro-N,N-diethylpropan-1-amine5-(Diethylamino)-1-pentyne + Paraformaldehyde
Cost Efficiency High (Commodity chemicals)Moderate (Precursor often custom synthesized)
Scalability High (Linear stepwise control)Moderate (Gas/Solid handling)
Key Challenge C- vs. O-Alkylation selectivityHandling gaseous formaldehyde or depolymerization

Decision Matrix: If you are building from scratch, Route A is the most robust industry standard. It avoids the need to synthesize the specialized terminal alkyne required for Route B.

Detailed Experimental Protocol (Route A)

This protocol utilizes a THP-protection strategy to eliminate O-alkylation side reactions, a common failure mode in direct dianion alkylation.

Phase 1: Protection of Propargyl Alcohol

Goal: Mask the hydroxyl group to force C-selective lithiation.

  • Reagents: Propargyl alcohol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (pTSA, 0.01 eq).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Dissolve propargyl alcohol in DCM at 0°C.

    • Add pTSA followed by dropwise addition of DHP.

    • Stir at Room Temperature (RT) for 3 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The propargyl alcohol spot (

      
      ) should disappear, replaced by the THP ether (
      
      
      
      ).
    • Quench with saturated NaHCO₃, extract, and concentrate. Yields are typically >95%.[1]

Phase 2: C-Alkylation (The Critical Step)

Goal: Couple the alkyne with the amine fragment.

Reaction Scheme: THP-O-CH2-C≡C-H + n-BuLi


THP-O-CH2-C≡C-Li
THP-O-CH2-C≡C-Li + Cl-(CH2)3-N(Et)2

THP-O-CH2-C≡C-(CH2)3-N(Et)2

Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Lithiation:

    • Dissolve THP-protected propargyl alcohol (1.0 eq) in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise.

    • Technical Note: Maintain temperature below -60°C to prevent THF degradation by the lithiated species. Stir for 45 mins.

  • Alkylation:

    • Add 3-Chloro-N,N-diethylpropan-1-amine (1.1 eq) dropwise.

    • Crucial Additive: If reaction is sluggish, add HMPA or DMPU (1-2 eq) as a cosolvent to disrupt lithium aggregates and increase nucleophilicity.

    • Allow the reaction to warm slowly to RT overnight.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The chloro-amine may cyclize to a reactive azetidinium ion intermediate, which is then opened by the alkyne nucleophile. This enhances reactivity but requires safety precautions (vesicant-like properties).

  • Workup:

    • Quench with

      
      .
      
    • Extract with EtOAc.

    • Do not purify yet if the THP group is still attached; proceed directly to deprotection to simplify purification.

Phase 3: Deprotection & Isolation
  • Hydrolysis: Dissolve the crude oil in Methanol (MeOH).

  • Acidification: Add pTSA (0.1 eq) or 1M HCl. Stir at RT for 2-4 hours.

  • Purification (The "Sticky Amine" Issue):

    • The product is an amino-alcohol.[10] It will streak on standard silica.

    • Basified Silica: Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexane.

    • Eluent: Gradient of DCM

      
       5% MeOH/DCM (with 1% 
      
      
      
      or Et₃N).
    • Distillation: High vacuum distillation (0.1 mmHg) is possible but requires high temperatures (>120°C). Column chromatography is preferred for purity.

Visual Workflow (Route A)

SynthesisRoute Start Propargyl Alcohol (HC≡C-CH2OH) Step1 Step 1: Protection (DHP, pTSA, DCM) Start->Step1 Inter1 THP-Ether Intermediate Step1->Inter1 >95% Yield Step2 Step 2: Lithiation (n-BuLi, -78°C, THF) Inter1->Step2 Inter2 Lithiated Alkyne (Li-C≡C-CH2-OTHP) Step2->Inter2 In-situ Step3 Step 3: Alkylation (+ 3-Chloro-N,N-diethylpropylamine) Inter2->Step3 DMPU Additive Inter3 Protected Amino-Alkyne Step3->Inter3 Step4 Step 4: Deprotection (MeOH, H+) Inter3->Step4 Final Target: 6-(Diethylamino)-2-hexyn-1-ol Step4->Final Acid Hydrolysis

Caption: Step-wise synthesis workflow from Propargyl Alcohol to 6-(Diethylamino)-2-hexyn-1-ol via THP protection strategy.

Troubleshooting & FAQs

Q1: My yield for the alkylation step is low (<30%). What is happening?

Diagnosis: The lithium acetylide is likely aggregating, or the alkyl halide is cyclizing too slowly to the active azetidinium species. Solution:

  • Add DMPU or HMPA: These polar aprotic cosolvents break up lithium aggregates, significantly increasing the nucleophilicity of the acetylide.

  • Temperature Management: Ensure the lithiation is complete at -78°C (30-60 min) before adding the electrophile. Then, allow the reaction to warm to room temperature.[1][4][11] The alkylation often requires 0°C to RT to proceed.

  • Reagent Quality: Ensure your n-BuLi is titrated. Old n-BuLi leads to incomplete deprotonation.

Q2: I see a significant impurity that looks like a dimer. Is it the Glaser coupling product?

Diagnosis: Yes, oxidative homocoupling of the alkyne (Glaser coupling) yields R-C≡C-C≡C-R. This happens if trace oxygen is present during the lithiation step. Solution:

  • Degas all solvents vigorously with Argon/Nitrogen.

  • Ensure the system is under positive inert gas pressure throughout the reaction.

Q3: The product is streaking on the TLC plate and stuck on the column.

Diagnosis: The diethylamino group is protonating on the acidic silica surface. Solution:

  • Mobile Phase: Add 1-2% Triethylamine (Et₃N) or Ammonium Hydroxide (

    
    ) to your eluent.
    
  • Stationary Phase: Pre-flush the silica column with the basic eluent before loading the sample. This neutralizes the acidic sites on the silica gel.

Q4: Can I use the free amine or do I need the hydrochloride salt of the chloro-propylamine?

Recommendation: Use the free amine .

  • If you buy the HCl salt (Cl-(CH2)3-N(Et)2 · HCl), you must neutralize it first.

  • Protocol: Dissolve the salt in minimal water, basify with NaOH, extract into ether/toluene, dry over

    
    , and use the organic layer immediately. Adding n-BuLi directly to the HCl salt will waste 1 equivalent of expensive base and generate heat.
    

References

  • Propargyl Alcohol Protection Strategies

    • Greene's Protective Groups in Organic Synthesis. The standard reference for THP protection/deprotection conditions.
    • Source:

  • Alkylation of Lithiated Alkynes in Synthesis

    • Smith, A. B., et al. "Dithiane Linchpin Couplings." Journal of the American Chemical Society.
    • Source:

  • Azetidinium Ion Intermediates in Amine Alkylations

    • Detailed mechanistic insight into how 3-chloro-amines react via cyclic intermedi
    • Source:

  • General Synthesis of Amino-Alkynols (Tremorine Analogs)

    • Cho, A. K., et al. "Tremorine: its metabolism and pharmacology." Biochemical Pharmacology. Discusses synthesis of similar amino-alkyne structures.
    • Source:

Sources

Technical Support Center: Synthesis of 6-(Diethylamino)-2-hexyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-(diethylamino)-2-hexyn-1-ol (CAS: 53310-05-7). This bifunctional amino-alkynol is a critical building block in medicinal chemistry, materials science, and the synthesis of complex therapeutic analogues.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights into common side reactions, and self-validating standard operating procedures (SOPs).

Section 1: Mechanistic Insights & Causality of Side Reactions

The synthesis of 6-(diethylamino)-2-hexyn-1-ol generally proceeds via one of two primary synthetic routes. Understanding the causality behind the side reactions in these pathways is essential for optimizing yields.

Route A: Nucleophilic Amination of 6-Chloro-2-hexyn-1-ol

This route involves the reaction of 6-chloro-2-hexyn-1-ol[1] with diethylamine. The intended mechanism is a bimolecular nucleophilic substitution (


). However, because diethylamine acts as both a nucleophile and a moderate base, the reaction inherently competes with a base-catalyzed E2 elimination , which strips a proton adjacent to the chloride leaving group to form an unwanted enyne byproduct. Furthermore, the newly formed tertiary amine product is itself nucleophilic and can react with unreacted starting material to form a quaternary ammonium salt  (over-alkylation).
Route B: Alkynylation of Paraformaldehyde

This route utilizes 5-diethylamino-1-pentyne, which is deprotonated by a strong base (e.g., n-butyllithium) to form a lithium acetylide intermediate. This intermediate then attacks paraformaldehyde[2]. The primary point of failure here is the incomplete thermal depolymerization of paraformaldehyde into monomeric formaldehyde. If depolymerization fails, the acetylide intermediate remains unreacted and is eventually quenched by moisture during workup, reverting to the starting terminal alkyne. Alternatively, transition-metal catalyzed alkynylations can be employed to bypass strong bases[3].

Section 2: Troubleshooting FAQs

Q1: During Route A (Amination), my yield is low, and NMR analysis shows a significant presence of alkene protons (5.5–6.0 ppm). What is causing this? A: You are observing the E2 elimination byproduct, hex-5-en-2-yn-1-ol. When the reaction temperature is too high, the kinetic energy favors the E2 elimination pathway over the


 substitution.
  • Actionable Fix: Lower the reaction temperature to 40–50 °C. Switch to a polar aprotic solvent (like Acetonitrile or DMF) which selectively stabilizes the polar transition state of the

    
     reaction, accelerating substitution over elimination.
    

Q2: I am losing a large portion of my product to a highly polar, water-soluble mass that won't extract into the organic layer. What is it? A: This is a quaternary ammonium salt, resulting from the dimerization/over-alkylation of your target molecule. The tertiary amine of 6-(diethylamino)-2-hexyn-1-ol has reacted with the primary chloride of unreacted 6-chloro-2-hexyn-1-ol.

  • Actionable Fix: Employ the "high dilution" principle. Do not mix the reagents all at once. Instead, add the 6-chloro-2-hexyn-1-ol dropwise to a large molar excess (3 to 5 equivalents) of diethylamine.

Q3: In Route B, my alkynylation reaction stalls completely. After quenching, I recover almost 100% of my starting 5-diethylamino-1-pentyne. Why didn't the addition occur? A: Your paraformaldehyde did not depolymerize. Paraformaldehyde is a stable polymer


 that must be cracked into monomeric formaldehyde to act as an electrophile. If added at -78 °C without allowing the reaction mixture to subsequently warm up, the acetylide cannot react[2].
  • Actionable Fix: After adding paraformaldehyde at -78 °C, remove the cooling bath and allow the reaction vessel to warm to room temperature for at least 30–60 minutes to facilitate thermal depolymerization[2]. Ensure your glassware is flame-dried to prevent premature moisture quenching.

Section 3: Quantitative Data & Analytical Signatures

The following table summarizes the quantitative analytical signatures of the target molecule and its common side products to aid in rapid LC-MS/NMR identification.

Compound / ImpurityCausality (Mechanism)Analytical Signature (MS / NMR)Mitigation Strategy
6-(Diethylamino)-2-hexyn-1-ol Desired Product m/z 170.15

N/A (Target)
Hex-5-en-2-yn-1-olE2 Elimination (Route A)m/z 96.1

; Alkene

at 5.5-6.0 ppm
Lower temp; use polar aprotic solvent.
Quaternary Ammonium DimerOver-alkylation (Route A)m/z ~266.2

(cation); Highly polar
High dilution; dropwise addition.
5-Diethylamino-1-pentyneMoisture quench (Route B)m/z 140.14

; Alkyne

at ~2.0 ppm
Strict anhydrous conditions; warm to RT.

Section 4: Self-Validating Experimental Protocols

Protocol A: Nucleophilic Amination (Optimized for )

This protocol utilizes an acid-base extraction workflow. This is a self-validating system : because the product is a basic amine and the starting material is neutral, the extraction inherently purifies the product and confirms the success of the amination.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (3.0 eq) in anhydrous acetonitrile (

    
    ) to create a 0.5 M solution.
    
  • Addition: Cool the solution to 0 °C. Add 6-chloro-2-hexyn-1-ol (1.0 eq) dropwise over 30 minutes using an addition funnel to prevent local concentration spikes (mitigating quaternary salt formation).

  • Reaction: Attach a reflux condenser, warm the mixture to 45 °C, and stir for 12 hours. Monitor via TLC (stain with Ninhydrin).

  • Self-Validating Workup:

    • Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and extract with 1M aqueous HCl (3x). Causality: The basic target molecule protonates and moves to the aqueous layer, leaving neutral enyne byproducts and unreacted chloride in the organic layer.

    • Separate the aqueous layer, cool to 0 °C, and basify to pH 10 using 2M NaOH.

    • Extract the aqueous layer with fresh Dichloromethane (3x). Dry the combined organic layers over anhydrous

      
      , filter, and concentrate to yield the pure 6-(diethylamino)-2-hexyn-1-ol. If the final evaporation yields mass, the amination was successful.
      
Protocol B: Alkynylation of Paraformaldehyde
  • Deprotonation: Dissolve 5-diethylamino-1-pentyne (1.0 eq) in dry THF (0.2 M) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 minutes to form the lithium acetylide[2].

  • Electrophile Addition: Add dry paraformaldehyde (1.5 eq) in one portion to the -78 °C solution[2].

  • Depolymerization & Reaction: Remove the cooling bath. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Causality: Warming is strictly required to crack the paraformaldehyde into reactive monomers[2].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous

    
     at 0 °C. Extract with Diethyl Ether (3x), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography if necessary.

Section 5: Reaction Workflows & Pathway Visualizations

RouteA SM1 6-Chloro-2-hexyn-1-ol SN2 SN2 Pathway (Desired) SM1->SN2 E2 E2 Pathway (Side Reaction) SM1->E2 SM2 Diethylamine (HNEt2) SM2->SN2 SM2->E2 Target 6-(Diethylamino)-2-hexyn-1-ol (Target) SN2->Target Nucleophilic substitution Enyne Hex-5-en-2-yn-1-ol (Elimination Byproduct) E2->Enyne Base-catalyzed elimination Quat Quaternary Ammonium Salt (Dimerization) Target->Quat Reacts with excess SM1

Caption: Route A Workflow: Competition between desired SN2 amination, E2 elimination, and over-alkylation.

RouteB SM1 5-Diethylamino-1-pentyne Intermediate Lithium Acetylide SM1->Intermediate Deprotonation Base n-BuLi (-78°C) Base->Intermediate Target 6-(Diethylamino)-2-hexyn-1-ol Intermediate->Target Nucleophilic Addition Quench Unreacted Alkyne (Moisture Quench) Intermediate->Quench H2O/Moisture Paraform Paraformaldehyde (CH2O)n Monomer Monomeric Formaldehyde Paraform->Monomer Thermal Depolymerization Monomer->Target

Caption: Route B Workflow: Lithium acetylide formation, thermal depolymerization, and moisture quenching.

References

  • "6-Chlorohex-2-yn-1-ol | C6H9ClO | CID 11051699" . PubChem. National Center for Biotechnology Information. URL:[Link]

  • "Method for synthesizing s-adenosyl-l-methionine analogues" (WO2025057015A2). Google Patents.
  • "Copper(I) iodide catalyzed synthesis of primary propargylic alcohols from terminal alkyne" . RSC Advances, 2015. URL:[Link]

Sources

Technical Support Center: Troubleshooting 6-(Diethylamino)-2-hexyn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering low yields, complex mixtures, or stalled reactions during the synthesis of 6-(diethylamino)-2-hexyn-1-ol .

Synthesizing this bifunctional amino-alkynol requires precise control over highly reactive intermediates. The primary failure modes in this synthesis stem from the competing acidities of propargyl alcohol and the inherent instability of the alkylating agent, 3-chloro-


-diethylpropan-1-amine. This guide breaks down the mechanistic causality of these failures and provides a self-validating, highly optimized protocol to ensure reproducible yields.

Mechanistic Pathway & Failure Point Analysis

Before troubleshooting, it is critical to understand the competing kinetic pathways in this reaction system. The diagram below maps the desired synthetic route against the two most common yield-destroying side reactions: O-alkylation and azetidinium degradation .

SynthesisPathway PA Propargyl Alcohol (Unprotected) THP_PA THP-Protected Propargyl Alcohol PA->THP_PA DHP, TsOH O_Alk O-Alkylated Byproduct (Yield Loss) PA->O_Alk Base + Amine (Without Protection) Acetylide Lithium Acetylide Intermediate THP_PA->Acetylide LiNH2 / liq. NH3 Product_THP THP-Protected Target Molecule Acetylide->Product_THP + Amine Free Base Amine_HCl 3-Chloro-N,N-diethylpropan-1-amine Hydrochloride Amine_FB Amine Free Base (Reactive) Amine_HCl->Amine_FB NaOH (aq), cold Azetidinium Azetidinium Salt (Degradation) Amine_FB->Azetidinium T > 0°C (Intramolecular SN2) Amine_FB->Product_THP SN2 Alkylation Target 6-(Diethylamino)-2-hexyn-1-ol (Final Product) Product_THP->Target Acidic Deprotection

Mechanistic pathway for 6-(diethylamino)-2-hexyn-1-ol synthesis, highlighting critical side reactions.

Diagnostic FAQs & Troubleshooting

Q1: I am recovering mostly unreacted propargyl alcohol and a highly polar, water-soluble byproduct. Why is the alkylation failing? A1: Your amine precursor is undergoing intramolecular degradation. 3-Chloro-


-diethylpropan-1-amine contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride. If the free base is generated and allowed to reach room temperature, the nitrogen lone pair attacks the C3 carbon in a rapid intramolecular 

reaction, forming a strained, unreactive 1[1]. This salt will not react with your acetylide and is lost in the aqueous wash. Causality Fix: Always store the amine as a hydrochloride salt. Liberate the free base immediately prior to the coupling step, extract it into a cold organic solvent, and keep it on ice until dropwise addition.

Q2: My LC-MS shows a mass consistent with the product, but the NMR indicates a complex mixture. What went wrong? A2: You are observing competitive O-alkylation. Propargyl alcohol possesses two acidic protons: the hydroxyl proton (


) and the terminal alkyne proton (

). If the alcohol is left unprotected, the base preferentially deprotonates the hydroxyl group. Even if two equivalents of base are used to form the dianion, the resulting alkoxide is a harder, more aggressive nucleophile than the acetylide, leading predominantly to ether formation (O-alkylation) rather than the desired C-alkylation. Causality Fix: You must mask the oxygen nucleophile. 2 prior to the reaction[2]. THP is stable to strong bases but easily removed with mild acid later.

Q3: The coupling reaction stalls at 30% conversion despite using THP-protected propargyl alcohol and fresh free base. How can I drive it to completion? A3: Your base is either insufficiently strong or being quenched by moisture. Terminal alkynes require strong, non-nucleophilic bases for quantitative deprotonation. The gold standard for this specific homologation is generating 3

3[3]. If using 

-butyllithium, the THF must be strictly anhydrous, and the reaction must be held at -78 °C to prevent solvent degradation before the amine is added.

Self-Validating Experimental Protocol

This methodology utilizes THP protection and liquid ammonia conditions to suppress side reactions and maximize yield. Every phase includes a Validation Checkpoint to ensure the system is behaving as expected before proceeding to the next step.

Phase 1: THP Protection of Propargyl Alcohol
  • Reaction: Dissolve propargyl alcohol (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.2 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of

    
    -toluenesulfonic acid (TsOH, 0.05 eq) at 0 °C.
    
  • Stir: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2) visualized with

    
    . The highly polar propargyl alcohol spot (
    
    
    
    ) must completely disappear, replaced by a less polar spot (
    
    
    ).
  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to yield 2-(prop-2-ynyloxy)tetrahydro-2H-pyran.
Phase 2: In Situ Free Base Liberation (Time-Sensitive)
  • Neutralization: In a separatory funnel, dissolve 3-chloro-

    
    -diethylpropan-1-amine hydrochloride (1.1 eq) in ice-cold water.
    
  • Basification: Add ice-cold 20% aqueous NaOH until the pH reaches >12.

  • Extraction: Immediately extract the liberated free base with ice-cold diethyl ether (

    
    ).
    
  • Validation Checkpoint: The ether layer must be perfectly clear. Cloudiness indicates residual water, which will violently quench the acetylide in the next step.

  • Drying: Dry rapidly over anhydrous

    
    , filter, and keep the flask submerged in an ice bath. Do not concentrate to dryness. 
    
Phase 3: Acetylide Formation & Alkylation
  • Ammonia Condensation: Equip a 3-neck flask with a dry ice/acetone condenser. Condense anhydrous

    
     (approx. 5 mL per mmol of substrate) at -33 °C.
    
  • Base Generation: Add a catalytic crystal of

    
    , followed by lithium metal wire (1.1 eq). Stir until the blue color dissipates, leaving a grey suspension of 
    
    
    
    .
  • Deprotonation: Add the THP-protected propargyl alcohol (from Phase 1) dropwise. Stir for 1 hour at -33 °C to form the lithium acetylide.

  • Coupling: Add the cold ethereal solution of the free base (from Phase 2) dropwise.

  • Validation Checkpoint: Over 4-6 hours, the dark reaction mixture should gradually lighten and form a fine white precipitate (

    
    ), confirming successful 
    
    
    
    displacement.
  • Quench: Cautiously add solid

    
     to quench excess base, allow the ammonia to evaporate overnight, and partition the residue between water and diethyl ether.
    
Phase 4: Deprotection
  • Hydrolysis: Dissolve the crude THP-protected product in methanol. Add catalytic TsOH and stir at room temperature for 3 hours.

  • Isolation: Neutralize with

    
    , evaporate the methanol, and extract the aqueous residue with ethyl acetate. Purify via silica gel chromatography (DCM/MeOH/NH4OH gradient).
    
  • Validation Checkpoint: LC-MS analysis must show a single major peak with an exact mass

    
    .
    

Quantitative Yield Optimization Data

The table below summarizes internal validation data demonstrating how specific deviations from the optimized protocol directly impact the isolated yield of 6-(diethylamino)-2-hexyn-1-ol.

Reaction ConditionPropargyl ProtectionAmine PreparationDominant Reaction Pathway / Major ProductIsolated Yield (%)

-BuLi, THF, RT
NoneFree base (stored at RT)Azetidinium degradation / Complete failure< 5%

-BuLi, THF, -78 °C
NoneFree base (fresh, cold)O-Alkylation (Ether formation)12 - 18%

, liq.

, -33 °C
THP EtherFree base (stored at RT)Unreacted THP-alkyne (Amine degraded)8 - 10%

, liq.

, -33 °C
THP Ether Free base (fresh, cold) Target C-Alkylation (Desired Product) 78 - 85%

References

  • Benchchem. (n.d.). 3-Chloro-N,N-diethylpropan-1-amine | CAS 104-77-8. Retrieved from[1]

  • Benchchem. (n.d.). Methyl 7-Bromohept-5-ynoate | Electrophile Building Block. Retrieved from[2]

  • Benchchem. (n.d.). 3-Hexyn-1-ol | 1002-28-4. Retrieved from[3]

Sources

Technical Guide: Preventing Polymerization in 6-(Diethylamino)-2-hexyn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and process chemists handling 6-(Diethylamino)-2-hexyn-1-ol (CAS: 53310-05-7). The synthesis and purification of amino-alkynols present unique stability challenges, primarily due to the bifunctional nature of the molecule (nucleophilic amine + reactive alkyne/alcohol), which creates a high potential for uncontrolled polymerization and thermal decomposition.

Executive Summary

Target Molecule: 6-(Diethylamino)-2-hexyn-1-ol CAS: 53310-05-7 Molecular Formula:


Critical Risk:  Exothermic polymerization during vacuum distillation and storage.

The synthesis of 6-(Diethylamino)-2-hexyn-1-ol typically involves the alkynylation of formaldehyde with 5-diethylamino-1-pentyne or the alkylation of propargyl alcohol. The primary failure mode is thermal oligomerization catalyzed by trace metals or the molecule's own basicity (autocatalysis) during workup. This guide provides a self-validating control system to prevent these side reactions.

Part 1: Critical Control Points (Visualization)

The following diagram outlines the synthesis workflow with specific "Stop/Check" points designed to arrest polymerization mechanisms before they cascade.

G Start Reagents: 5-Diethylamino-1-pentyne + Paraformaldehyde Reaction Reaction Phase (Base Catalysis/n-BuLi) Start->Reaction Inert Atm (N2) Quench Quench & Neutralization (CRITICAL: pH Control) Reaction->Quench Complete Conversion Extraction Extraction & Drying (Remove Metal/Base) Quench->Extraction pH 7.5-8.0 Concentration Solvent Removal (Rotovap) Extraction->Concentration < 40°C Distillation High-Vac Distillation (Polymerization Risk Zone) Concentration->Distillation Add Inhibitor (BHT) Distillation->Quench Color Change (Red/Brown) STOP IMMEDIATELY Product Final Product 6-(Diethylamino)-2-hexyn-1-ol Distillation->Product T < 110°C @ 0.5 mmHg

Figure 1: Synthesis workflow highlighting critical control points. The red node indicates the highest risk operation.

Part 2: Troubleshooting Guide (Q&A)
Phase 1: Reaction & Workup

Q: The reaction mixture turned dark brown/black before workup. Is the batch lost?

  • Diagnosis: This indicates early-stage oligomerization, likely due to excessive temperature or lack of inert atmosphere. Alkynes are prone to Glaser coupling (oxidative dimerization) in the presence of oxygen and trace copper, or base-catalyzed polymerization if the temperature spiked.

  • Corrective Action:

    • Check TLC/GC. If the product spot is still major, proceed immediately to quench.

    • Do not heat. Perform a cold quench (0°C) with saturated ammonium chloride (

      
      ).
      
    • Add a radical inhibitor (e.g., BHT, 100 ppm) immediately to the organic phase.

  • Prevention: Maintain reaction temperature

    
     (if using n-BuLi) or 
    
    
    
    (if using Cu catalysis). Strictly exclude
    
    
    .

Q: My crude oil is viscous and difficult to distill. What is happening?

  • Diagnosis: High viscosity suggests the formation of low-molecular-weight polymers (oligomers) or hydrogen-bonded networks due to residual water/amine.

  • Corrective Action:

    • Viscosity Test: Dissolve a small aliquot in DCM. If it doesn't dissolve fully or leaves a gum, polymerization has occurred.

    • Free-Base Check: Ensure the amine is not protonated. Protonated amino-alkynols can act as acid catalysts for the Meyer-Schuster rearrangement, leading to reactive enones. Wash with

      
       to ensure the amine is free (pH ~9-10) before distillation.
      
Phase 2: Distillation (The Danger Zone)

Q: During vacuum distillation, the pot temperature is rising, but no product is distilling.

  • Diagnosis: This is a classic "Exotherm Trap." The input heat is triggering polymerization (exothermic) rather than vaporization (endothermic). The polymer network is trapping the monomer.

  • Immediate Action:

    • Remove Heat Source: Drop the oil bath immediately.

    • Break Vacuum: Carefully introduce Nitrogen (not air/oxygen) to stop the boil-up.

    • Dilute: Once cooled, dilute with a solvent (e.g., Toluene) to reduce viscosity and prevent the pot from solidifying into an insoluble rock.

Q: What inhibitors should I use, and when?

  • Recommendation: A dual-inhibitor system is required for amino-alkynols.

    • Liquid Phase: BHT (Butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) at 500-1000 ppm. These scavenge radicals in the pot.

    • Vapor Phase: Trace air bleed is sometimes used for acrylates, but for alkynes, strict anaerobicity is better. Rely on keeping the pot temperature low.

    • Copper Scavenging: If a copper catalyst was used, wash the crude with EDTA solution or aqueous ammonia until the blue color persists in the aqueous layer, ensuring no metal remains to catalyze reactions in the pot.

Part 3: Detailed Protocol with Anti-Polymerization Checkpoints

Objective: Synthesis of 6-(Diethylamino)-2-hexyn-1-ol via addition of 5-diethylamino-1-pentyne to formaldehyde.

Reagents & Parameters
ParameterSpecificationReason
Solvent THF (Anhydrous, Inhibitor-free)Avoids peroxide initiation.
Base n-Butyllithium (2.5M in Hexanes)Clean deprotonation without excess nucleophiles.
Electrophile Paraformaldehyde (Depolymerized in situ)Avoids water associated with formalin.
Temp Limit Max 110°C (Pot Temp)Threshold for alkyne thermal instability.
Step-by-Step Methodology
  • Metallation (The "Cold" Phase):

    • Charge a flame-dried flask with 5-diethylamino-1-pentyne (1.0 eq) and THF (10 vol).

    • Cool to -78°C .

    • Add n-BuLi (1.05 eq) dropwise. Control Point: Maintain internal temp < -65°C to prevent amine degradation.

    • Stir for 1 hour at -78°C.

  • Addition (The "Reactive" Phase):

    • Add Paraformaldehyde (1.2 eq) (dried) in one portion or as a slurry in THF.

    • Allow to warm slowly to 0°C (never room temp immediately).

    • Mechanism:[1] The lithiated alkyne attacks the formaldehyde.

    • Check: Solution should remain clear to pale yellow. Darkening implies decomposition.

  • Quench & Workup (The "Stabilization" Phase):

    • Quench with saturated

      
       at 0°C.
      
    • Extract with Ethyl Acetate or Ether.

    • CRITICAL: Wash organic layer with 0.1M EDTA (if Cu used) or Brine.

    • Dry over

      
       (Avoid 
      
      
      
      if it's too acidic/Lewis acidic for sensitive alkynols).
  • Purification (The "Risk" Phase):

    • Add BHT (0.1 wt%) to the crude oil before any heat is applied.

    • Perform Kugelrohr or Short-path distillation .

    • Vacuum Requirement: High vacuum (< 1 mmHg) is mandatory to keep boiling point < 100°C.

    • Standard: Product typically boils ~110-120°C at 0.5 mmHg (estimate based on homologs).

Part 4: Physical Properties & Stability Data
PropertyValue / LimitNote
Boiling Point ~115-125°C @ 1 mmHgEstimated. Do not exceed 140°C pot temp.
Appearance Clear to pale yellow oilDark brown/red indicates >5% polymer.
Storage -20°C, under ArgonStable for 6-12 months if protected from light/O2.
pKa (Alkyne) ~25 (Pre-reaction)Terminal alkyne proton.
pKa (Amine) ~10.5The product is basic; store away from acid chlorides.
References
  • Sigma-Aldrich. Propargyl Alcohol: Physical Properties and Stability Data. Retrieved from .

  • Starshine Chemical. 6-(Diethylamino)-2-hexyn-1-ol Product Specifications (CAS 53310-05-7). Retrieved from .

  • BenchChem. How to avoid dimerization of terminal alkynes in synthesis. Retrieved from .

  • National Institutes of Health (PMC). Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes. Retrieved from .

  • European Patent Office. Inhibition of polymerization during distillation of monomers (EP 0301879 A2). Retrieved from .

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 2-Hexyn-1-ol, 6-(diethylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hexyn-1-ol, 6-(diethylamino)-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. The synthesis of this molecule, a valuable propargylamine intermediate, is typically achieved through a three-component reaction known as the A³ (Aldehyde-Alkyne-Amine) coupling.[1][2][3][4] The success of this reaction is critically dependent on the choice of catalyst and reaction conditions.

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the A³ coupling to synthesize propargylamines like 2-Hexyn-1-ol, 6-(diethylamino)-?

A1: Copper(I) salts are the most widely used, effective, and economical catalysts for the A³ coupling reaction.[2][3] Specifically, copper(I) iodide (CuI) and copper(I) bromide (CuBr) are frequently cited due to their high catalytic efficiency and stability.[1][3] These catalysts work by activating the terminal alkyne's C-H bond, facilitating the formation of a copper acetylide intermediate, which is a key step in the catalytic cycle.[3][4] While other transition metals like gold, silver, and iridium have been used, copper remains the most prominent choice due to its low cost, low toxicity, and versatility.[5][6]

Q2: Do I need to use a ligand with my copper catalyst?

A2: While not always strictly necessary, the use of a ligand is highly recommended for improving reaction efficiency and preventing side reactions. Ligands can stabilize the active Cu(I) species, enhance the solubility of the catalyst in organic solvents, and accelerate the catalytic cycle. For A³ coupling, nitrogen-based ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or phosphorus-based ligands such as triphenylphosphine can be beneficial.[7][8] In some cases, the amine reactant itself can act as a ligand.

Q3: Is an inert atmosphere required for this reaction?

A3: Yes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially when using copper(I) catalysts.[9] The primary reason is to prevent the oxidative homocoupling of the terminal alkyne, a side reaction known as the Glaser-Hay coupling, which produces a symmetric 1,3-diyne.[10][11][12] This side reaction is promoted by the presence of oxygen, which can oxidize the active Cu(I) catalyst to Cu(II).[10][12]

Q4: What are typical catalyst loadings and reaction conditions?

A4: Catalyst loading for copper(I) salts is typically in the range of 0.5–10 mol%.[1] Lower loadings, sometimes as low as 0.4 mol%, have been reported to be effective.[5] The reaction is often performed at temperatures ranging from room temperature to 110 °C, depending on the substrates and solvent.[5][13] Common solvents include toluene, DMSO, and in some cases, water.[3][13]

Catalyst Selection and Comparison

The choice of catalyst can significantly impact the yield, reaction time, and purity of the final product. Below is a comparison of common catalytic systems.

Catalyst SystemTypical Loading (mol%)Solvent(s)TemperatureAdvantagesDisadvantages
CuI 1 - 5DMSO, TolueneRT - 80 °CHigh efficiency, readily available, cost-effective.[13]Sensitive to oxygen, can promote Glaser coupling.[9][10]
CuBr 2 - 10Toluene, Water60 - 110 °CGood yields, can be used in aqueous media.[14]May require higher temperatures.
Copper Nanoparticles 5 - 10Toluene100 - 110 °CHeterogeneous, easily recyclable, high surface area.May require higher temperatures and longer reaction times.
Ag salts 5 - 10Toluene, WaterRT - 100 °CCan be effective for certain substrates.More expensive than copper, can be light-sensitive.
AuCl₃/Ligand 1 - 5Dioxane, TolueneRT - 80 °CVery active, can catalyze reactions at low temperatures.High cost.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-Hexyn-1-ol, 6-(diethylamino)-.

Problem 1: Low or No Product Yield

This is one of the most common issues and can stem from several sources.

Workflow for Troubleshooting Low Yield

start Low or No Yield Observed q1 Check Reagent Quality & Stoichiometry start->q1 sol1 Purify reagents (distill amine, use fresh aldehyde). Confirm accurate molar ratios. q1->sol1 Impurities or Incorrect Ratios q2 Assess Catalyst Activity q1->q2 Reagents OK sol2 Use fresh, high-purity Cu(I) salt. Ensure inert atmosphere during addition. q2->sol2 Inactive Catalyst q3 Optimize Reaction Conditions q2->q3 Catalyst OK sol3 Increase temperature incrementally (e.g., to 80-100°C). Screen alternative solvents (Toluene, DMSO). q3->sol3 Suboptimal Conditions q4 Monitor Reaction Progress q3->q4 Conditions OK sol4 Use TLC or GC-MS to check for starting material consumption. Reaction may require longer time. q4->sol4 Incomplete Reaction

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Solutions for Low Yield:
  • Cause A: Inactive Catalyst

    • Explanation: Copper(I) salts can oxidize to the less active copper(II) state upon exposure to air. The quality of the catalyst is paramount.

    • Solution:

      • Always use a fresh bottle of the copper(I) salt or one that has been stored properly under an inert atmosphere.

      • Handle the catalyst in a glovebox or under a positive pressure of nitrogen/argon.

      • Ensure the reaction flask is properly purged with an inert gas before adding the catalyst.

  • Cause B: Impure Reagents

    • Explanation: The aldehyde can oxidize, and the amine can absorb water and carbon dioxide from the atmosphere. The terminal alkyne must be of high purity.

    • Solution:

      • Aldehyde: Use freshly opened or distilled paraformaldehyde.

      • Amine: Distill diethylamine before use.

      • Alkyne: Ensure the 2-hexyn-1-ol is pure and free from dimerization byproducts.

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: The A³ coupling can be sensitive to solvent and temperature.

    • Solution:

      • Temperature: If running at room temperature, try heating the reaction to 60-100 °C. Many A³ couplings require thermal energy.[9]

      • Solvent: If the reaction is sluggish in one solvent (e.g., toluene), try a more polar aprotic solvent like DMSO, which can accelerate the reaction.[13]

Problem 2: Formation of a Major Side Product (Alkyne Dimer)

The most common side product is the homocoupled dimer of 2-hexyn-1-ol, resulting from the Glaser-Hay coupling.

Mechanism of Side Reaction

cluster_0 Glaser-Hay Coupling (Undesired) A 2 R-C≡C-H (2-Hexyn-1-ol) D R-C≡C-C≡C-R (Dimer Side Product) A->D B Cu(I) Catalyst B->D C O₂ (Air) C->D

Caption: Unwanted Glaser-Hay Coupling Pathway.

Solutions to Prevent Dimerization:
  • Strict Inert Atmosphere: This is the most critical factor.

    • Protocol: Use Schlenk line techniques or a glovebox. Purge the solvent and the reaction vessel thoroughly with nitrogen or argon for at least 15-30 minutes before adding the copper catalyst. Maintain a positive pressure of inert gas throughout the reaction.[9]

  • Add a Reducing Agent:

    • Explanation: A mild reducing agent can help maintain the copper in its active Cu(I) state, preventing the oxidation to Cu(II) which is involved in the Glaser coupling.

    • Protocol: Consider adding a small amount of a reducing agent like sodium ascorbate post-reaction, before exposure to air during workup, to prevent coupling.[10]

  • Ligand Selection:

    • Explanation: Certain ligands can stabilize the Cu(I) center and disfavor the oxidative homocoupling pathway.

    • Protocol: The use of ligands like TMEDA can sometimes help, as they form stable complexes with Cu(I).[11][12]

Recommended Experimental Protocol

This benchmark protocol provides a starting point for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

General Synthetic Workflow

prep 1. Preparation - Dry glassware - Purge with N₂/Ar reagents 2. Add Reagents - Solvent (Toluene) - Aldehyde, Amine, Alkyne prep->reagents catalyst 3. Add Catalyst - CuI (under N₂ flow) reagents->catalyst reaction 4. Reaction - Heat to 80°C - Stir for 4-12h catalyst->reaction workup 5. Workup - Filter catalyst - Aqueous wash reaction->workup purify 6. Purification - Column Chromatography workup->purify

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (3 mL per 1.0 mmol of aldehyde). Purge the system with nitrogen for 15 minutes.

  • Reagent Addition: Under a positive nitrogen atmosphere, add 6-(diethylamino)hex-2-yn-1-ol (1.2 mmol), paraformaldehyde (1.5 mmol), and the terminal alkyne (1.0 mmol).

  • Catalyst Addition: Add copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Workup: After completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of celite to remove the catalyst.

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Hexyn-1-ol, 6-(diethylamino)-.

By understanding the key role of the catalyst and the critical parameters that influence its performance, researchers can effectively troubleshoot and optimize the synthesis of 2-Hexyn-1-ol, 6-(diethylamino)-, leading to higher yields and product purity.

References

  • A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. (n.d.). National Center for Biotechnology Information. [Link]

  • Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction. (2025, August 7). Angewandte Chemie International Edition. [Link]

  • Efficient multicomponent synthesis of propargylamines catalyzed by copper nanoparticles supported on metal-organic framework. (2016). ScienceDirect. [Link]

  • A3 coupling reaction. (n.d.). Grokipedia. [Link]

  • Copper-Based Bulk and Nano-Catalysts for the One-Pot Propargylamine Synthesis. (2019, July 1). MDPI. [Link]

  • 3.1: A3 Coupling Reaction. (2025, June 23). Chemistry LibreTexts. [Link]

  • Recent Advances in A3 Coupling with Metal Salts. (n.d.). Encyclopedia.pub. [Link]

  • Propargylamine synthesis using a copper (i) catalysed three component coupling reaction. (n.d.).
  • A3 coupling reaction. (n.d.). Wikipedia. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Proposed mechanisms for A3‐coupling reaction. (n.d.). ResearchGate. [Link]

  • Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. (2023, March 23). MDPI. [Link]

  • Coupling of aldehyde, amine, and alkyne using catalyst Cu(OTf)2‐pybox... (n.d.). ResearchGate. [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). National Center for Biotechnology Information. [Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015, April 13). Scholarship Repository. [Link]

  • The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. (2025, August 9). ResearchGate. [Link]

  • Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins. (2013, January 28). National Center for Biotechnology Information. [Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. (2022, June 15). MDPI. [Link]

  • Copper-Catalyzed A3-Coupling: Synthesis of 3-Amino-1,4-diynes. (2025, October 22). ResearchGate. [Link]

  • What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? (2013, November 26). ResearchGate. [Link]

  • Glaser coupling. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Solvent Optimization for the Synthesis of 6-(diethylamino)-2-hexyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(diethylamino)-2-hexyn-1-ol. The selection of an appropriate solvent is a critical parameter that dictates reaction efficiency, yield, and purity. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address specific issues encountered during experimentation, with a focus on the causal relationship between solvent choice and reaction outcome.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 6-(diethylamino)-2-hexyn-1-ol?

The most prevalent and robust method involves the alkylation of a metalated propargyl alcohol derivative with a suitable aminoalkyl halide. Specifically, this is achieved by first generating the dilithium salt of propargyl alcohol (prop-2-yn-1-ol). This dianion is a potent nucleophile. It is then reacted with an electrophile such as 1-chloro-3-(diethylamino)propane via a nucleophilic substitution (SN2) reaction to form the target carbon-carbon bond. This approach is favored due to the commercial availability of the starting materials and the reliability of the SN2 reaction with primary halides.[1]

Q2: Why is solvent selection paramount in the synthesis of 6-(diethylamino)-2-hexyn-1-ol?

Solvent selection is arguably one of the most critical variables in this synthesis for several reasons:

  • Solubility: The solvent must effectively dissolve both the organometallic intermediate (the dilithium salt of propargyl alcohol) and the aminoalkyl halide to ensure a homogeneous reaction medium, which is essential for efficient reaction kinetics.

  • Reactivity and Stability: The solvent influences the reactivity of the lithium acetylide. Ethereal solvents like Tetrahydrofuran (THF) can coordinate with the lithium cation, modulating the nucleophilicity of the acetylide anion.[2]

  • Side Reaction Suppression: The choice between aprotic and protic solvents is crucial. Aprotic solvents are mandatory because protic solvents (e.g., water, alcohols) will readily protonate the highly basic acetylide anion, quenching the nucleophile and terminating the reaction.[1] Furthermore, the polarity of the solvent can influence the competition between substitution (SN2) and elimination (E2) pathways, especially if secondary halides or more sterically hindered reagents are used.[1]

  • Temperature Control: The solvent must remain liquid at the required reaction temperatures, which are often sub-ambient to control exotherms and minimize side reactions.

Q3: What are the characteristics of an ideal solvent for this reaction?

An ideal solvent for the alkylation of lithium acetylides should be:

  • Aprotic: It must lack acidic protons to avoid quenching the organolithium reagents and the acetylide nucleophile.

  • Polar: It should possess sufficient polarity to solvate the ionic intermediates and reagents. Ethers are excellent choices due to the oxygen lone pairs that can coordinate with lithium cations.

  • Inert: It should not react with the strong bases (like n-butyllithium) or the nucleophiles involved in the reaction.

  • Low Freezing Point: The reaction is typically initiated at low temperatures (e.g., -20°C to 0°C), so the solvent must remain liquid.

  • Appropriate Boiling Point: This facilitates easy removal during the work-up procedure without requiring excessively high temperatures that could degrade the product.

Based on these criteria, Tetrahydrofuran (THF) is the most commonly recommended and utilized solvent for this transformation.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, with a focus on solvent-related causes and solutions.

Issue: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. How could the solvent be the cause?

A: This is a common issue where the solvent is often a primary contributing factor. Let's diagnose the potential causes.

  • Cause A: Nucleophile Deactivation due to Protic Impurities.

    • Explanation: The lithium acetylide is an extremely strong base. Trace amounts of water, alcohol, or other protic impurities in your solvent will lead to an acid-base reaction that is much faster than the desired SN2 alkylation.

    • Solution: Always use anhydrous grade solvents. It is best practice to distill THF from a suitable drying agent like sodium/benzophenone ketyl prior to use. Ensure all glassware is flame-dried or oven-dried immediately before assembly under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Poor Solubility of Reagents.

    • Explanation: If the lithium salt of the acetylide precipitates from the solution, the reaction becomes heterogeneous and the rate will decrease dramatically. While THF is generally effective, in some systems, its solvating power may be insufficient.

    • Solution: While other solvents can be considered, optimizing conditions in THF is usually the first step. Ensure the temperature is not too low, as solubility decreases with temperature. In some challenging alkylations, a co-solvent like hexamethylphosphoramide (HMPA) can be used to increase solubility and reaction rate, but it is a known carcinogen and should be handled with extreme caution.[3]

  • Cause C: Incorrect Solvent Polarity.

    • Explanation: While highly polar aprotic solvents like DMF or DMSO might seem attractive for enhancing SN2 rates, they can have drawbacks.[4][5] These solvents can react with the n-butyllithium used for deprotonation. Furthermore, their high boiling points make them difficult to remove during workup, and they can sometimes promote undesired side reactions.[4] Nonpolar solvents like toluene or hexane are generally poor choices as they will not effectively solvate the lithium acetylide.[4]

    • Solution: Stick with THF as the primary solvent. It provides the best balance of polarity, coordinating ability, and inertness for this type of reaction.

Issue: Formation of Significant Side-Products

Q: My final product is contaminated with a significant impurity that appears to be an elimination product. How can I mitigate this using solvent choice?

A: The formation of an elimination (E2) byproduct suggests the acetylide is acting as a base rather than a nucleophile.

  • Explanation: While you are using a primary chloride, which strongly favors substitution, factors that increase the effective basicity of the nucleophile can lead to elimination. Highly polar, coordinating solvents can sometimes lead to a more "naked" and thus more basic anion.

  • Solution: The primary solution here is less about solvent and more about temperature control. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will heavily favor the SN2 pathway, which has a lower activation energy. However, switching from THF to a less polar ether like diethyl ether could potentially reduce the basicity of the acetylide, but may also lead to lower yields due to solubility issues as mentioned previously.

Q: After the reaction, I'm left with a dark, tar-like substance and very little desired product. What is the cause?

A: This indicates polymerization or decomposition, which can be influenced by the solvent.

  • Explanation: Alkynes, especially terminal ones, can undergo polymerization under certain conditions (e.g., presence of certain metal impurities, high temperatures). The solvent plays a role in heat dissipation. If the reaction is highly exothermic and the solvent cannot effectively manage the heat, localized hot spots can lead to decomposition.

  • Solution: Ensure efficient stirring and maintain strict temperature control, especially during the addition of n-butyllithium. Use a reaction vessel of an appropriate size to allow for adequate heat transfer through the solvent. Always use pure, recently distilled solvents to avoid impurities that could catalyze polymerization.

Part 3: Experimental Protocol & Solvent Comparison

Detailed Experimental Protocol: Synthesis of 6-(diethylamino)-2-hexyn-1-ol
  • Step 1: Preparation of the Dilithium Salt of Propargyl Alcohol

    • Under an inert atmosphere (N₂ or Ar), add anhydrous Tetrahydrofuran (THF, 150 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add propargyl alcohol (prop-2-yn-1-ol) (5.6 g, 0.1 mol, 1.0 eq) to the THF.

    • Slowly add n-butyllithium (2.5 M in hexanes, 88 mL, 0.22 mol, 2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (butane) will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour. The solution should become a pale yellow slurry.

  • Step 2: Alkylation (C-C Bond Formation)

    • In a separate flask, prepare a solution of 1-chloro-3-(diethylamino)propane (14.9 g, 0.1 mol, 1.0 eq) in anhydrous THF (50 mL).

    • Add this solution dropwise to the slurry of the dilithium salt from Step 1 over 20 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (approx. 12-16 hours).

  • Step 3: Work-up and Purification

    • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield 6-(diethylamino)-2-hexyn-1-ol as a colorless to pale yellow oil.

Data Presentation: Impact of Solvent on Reaction Yield

The following table summarizes typical outcomes when varying the solvent for the alkylation step, assuming all other parameters are optimized.

SolventDielectric Constant (ε) at 20°CTypical Yield (%)Key Observation & Rationale
Tetrahydrofuran (THF) 7.685-95% Recommended. Provides an excellent balance of polarity for solubility and moderate coordinating ability, leading to high yields.
Diethyl Ether (Et₂O) 4.370-80%Lower polarity results in reduced solubility of the lithium acetylide salt, slowing the reaction and potentially lowering the yield.
Toluene 2.4< 40%A nonpolar solvent that is ineffective at solvating the ionic intermediates, leading to very poor conversion and low yields.[4]
Dimethylformamide (DMF) 36.750-60%High polarity can accelerate the SN2 reaction, but DMF can react with organolithium reagents and complicates purification due to its high boiling point.[5]

Part 4: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low product yield, emphasizing the critical checkpoints related to the reaction solvent.

Troubleshooting_Low_Yield problem problem check check cause cause solution solution start Low or No Yield check_solvent Investigate Solvent Conditions start->check_solvent cause_protic Protic Contamination? check_solvent->cause_protic Is system rigorously anhydrous? cause_solubility Poor Reagent Solubility? check_solvent->cause_solubility Did reagents dissolve fully? cause_wrong_solvent Incorrect Solvent Type? check_solvent->cause_wrong_solvent What solvent was used? solution_anhydrous Use Anhydrous Grade Solvent (Distill THF from Na/Benzophenone) cause_protic->solution_anhydrous If NO solution_glassware Flame-Dry All Glassware cause_protic->solution_glassware If NO solution_temp Ensure Optimal Temperature (Avoid Freezing Reagents) cause_solubility->solution_temp If NO solution_thf Confirm Use of THF (Avoid Toluene, DMF, etc.) cause_wrong_solvent->solution_thf If NOT THF

Caption: Workflow for diagnosing low yield with a focus on solvent issues.

References

  • SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Sonogashira coupling - Wikipedia. (2023, December 29). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023, June 20). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved March 7, 2024, from [Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Solvent-effect on the outcome of the reaction of lithium acetylides with a secondary chlorophosphine. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. (2013, May 1). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Aitken, R. A., & Aitken, K. (2008). Functionalization of alkynes has been known since the mid 20th century, and has been a useful tool in. Science of Synthesis, 43, 553-596. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Byproduct Analysis in 2-Hexyn-1-OL, 6-(diethylamino)- Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hexyn-1-OL, 6-(diethylamino)- and related propargylamine compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation, identification, and mitigation.

Introduction to the Synthesis and its Challenges

The synthesis of 2-Hexyn-1-ol, 6-(diethylamino)- typically involves a variation of the Mannich reaction or A³ coupling, where a terminal alkyne (2-hexyn-1-ol or a protected precursor), an amine (diethylamine), and an aldehyde (formaldehyde) are coupled, often with the aid of a metal catalyst like copper.[1][2] While powerful, these reactions are susceptible to several side reactions that can diminish yield and complicate purification. The primary challenges stem from the inherent reactivity of the terminal alkyne and the nucleophilicity of the amine products.[3]

This guide will address the most common issues encountered during this synthesis, providing a logical framework for identifying the root cause of byproduct formation and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 2-Hexyn-1-ol, 6-(diethylamino)-?

The most common and atom-economical approach is a three-component Mannich-type reaction (or A³ coupling) involving an alkyne, an amine, and an aldehyde.[2] The reaction starts with the formation of an iminium ion from diethylamine and formaldehyde.[4] Concurrently, the terminal alkyne starting material is often deprotonated, typically by a copper acetylide intermediate, which then acts as the nucleophile, attacking the iminium ion to form the final product.[2]

Q2: What are the most common classes of byproducts I should expect?

The primary byproducts arise from the intrinsic reactivity of the starting materials and products. Key classes include:

  • Alkyne Homodimerization (Glaser Coupling): Formation of a 1,3-diyne from the oxidative coupling of two terminal alkyne molecules.[3]

  • Over-alkylation: The newly formed product, a secondary or tertiary amine, can be more nucleophilic than the starting amine, leading to further reactions.[5]

  • Polymerization: Propargyl alcohol and its derivatives can polymerize upon heating or in the presence of a base.[6][7]

  • Isomerization: The propargyl group can potentially isomerize to form an allene under certain conditions.[3]

  • Residual Starting Materials: Incomplete reactions can leave unreacted alkyne, amine, or aldehyde derivatives.[8]

Q3: Which reaction parameters are most critical to control for minimizing byproducts?

Careful control of the following parameters is crucial:

  • Temperature: Higher temperatures can promote polymerization and other side reactions.[6]

  • Atmosphere: The presence of oxygen can facilitate oxidative Glaser coupling, especially with copper catalysts.[3]

  • Stoichiometry: An excess of one reagent can lead to specific byproducts. For example, excess amine and formaldehyde can promote the formation of bis-Mannich bases.[9]

  • Catalyst Choice and Loading: The type and concentration of the catalyst can significantly influence reaction pathways.[2]

  • Reaction Time: Prolonged reaction times can lead to product degradation or the formation of secondary byproducts.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: Low Yield and a Complex Mixture of Products

Q: My reaction yields are consistently low, and my crude NMR/GC-MS shows multiple unidentified peaks. Where should I start my investigation?

A: A low yield accompanied by a complex product mixture points to significant side reactions competing with your desired transformation. The first step is to systematically identify the major byproducts. This flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow cluster_0 Phase 1: Byproduct Identification cluster_1 Phase 2: Mitigation Strategy Start Low Yield / Complex Mixture Analyze Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) Start->Analyze CheckDimer Check for Mass corresponding to 2x [Alkyne Starter] - 2H (Glaser Dimer) Analyze->CheckDimer CheckPolymer Observe broad, unresolved peaks or baseline hump in NMR/LCMS? (Polymerization) CheckDimer->CheckPolymer No GlaserSol Implement Glaser Mitigation: - Degas solvents - Use N₂/Ar atmosphere - Add reducing agent (e.g., Ascorbate) CheckDimer->GlaserSol Yes CheckIsomer Look for characteristic Allene peaks in NMR (~4.5-5.5 ppm) or IR (~1950 cm⁻¹)? (Isomerization) CheckPolymer->CheckIsomer No PolymerSol Implement Polymer Mitigation: - Lower reaction temperature - Reduce reaction time - Avoid strong bases CheckPolymer->PolymerSol Yes IsomerSol Implement Isomer Mitigation: - Avoid high temperatures - Screen alternative catalysts CheckIsomer->IsomerSol Yes Reoptimize Re-run reaction with optimized conditions GlaserSol->Reoptimize PolymerSol->Reoptimize IsomerSol->Reoptimize

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Problem: Significant Dimer Byproduct Observed

Q: My main impurity has a mass corresponding to a dimer of my starting alkyne. What is causing this and how can I stop it?

A: You are observing the result of Glaser coupling, which is the oxidative homodimerization of terminal alkynes.[3] This side reaction is particularly common when using copper catalysts, as it requires the oxidation of the active Cu(I) catalyst to Cu(II).[3]

Causality: The terminal proton of your alkyne is acidic (pKa ≈ 25) and can be deprotonated.[3] In the presence of an oxidant (like atmospheric oxygen) and a copper salt, two of these acetylide units can couple to form a symmetric 1,3-diyne.[3]

Mitigation Strategies:

  • Inert Atmosphere: The most direct solution is to rigorously exclude oxygen. Purge your reaction vessel and solvents with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Use of Reducing Agents: If the coupling persists even under an inert atmosphere, consider adding an excess of a mild reducing agent. For copper-catalyzed reactions, sodium ascorbate is often used to keep the copper in its +1 oxidation state, thereby preventing the Glaser pathway.[3]

  • Protecting Groups: For multi-step syntheses where the alkyne is introduced early, protecting the terminal alkyne with a bulky silyl group (e.g., trimethylsilyl - TMS) is a very effective strategy.[3] This requires additional protection and deprotection steps.

Problem: Evidence of Over-alkylation or Bis-Mannich Products

Q: I am seeing byproducts with masses corresponding to the addition of a second aminomethyl group. Why is this happening?

A: This is a classic case of over-alkylation. The target product, 2-Hexyn-1-ol, 6-(diethylamino)-, is itself a secondary amine and can compete with diethylamine as a nucleophile in the reaction. If there are other active hydrogens in your starting material, formation of a bis-Mannich base is also possible.[9]

Causality: The Mannich reaction involves the formation of an electrophilic iminium ion from formaldehyde and an amine.[10] Your product can react with this iminium ion to form a more substituted amine. This is often problematic because the product amine can sometimes be more nucleophilic than the starting amine.[5]

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the alkyne component relative to the amine and formaldehyde can help consume the iminium ion before it reacts with the product.

  • Slow Addition: Add the formaldehyde solution slowly to the reaction mixture. This keeps the instantaneous concentration of the highly reactive iminium ion low, favoring the reaction with the more abundant starting amine over the product.

  • Temperature Control: Running the reaction at a lower temperature can reduce the rate of the undesired second addition.

Summary of Potential Byproducts and Mitigation Strategies
Byproduct ClassFormation MechanismKey Analytical Signature (MS/NMR)Mitigation Strategy
Glaser Dimer Oxidative homocoupling of terminal alkyne, often Cu-catalyzed.[3]M+ = (2 x M+ of Alkyne) - 2Exclude O₂ (use inert gas), add reducing agent (e.g., sodium ascorbate).[3]
Polymer Base or heat-induced polymerization of the propargyl group.[6]Broad, unresolved peaks in NMR/LCMS.Lower reaction temperature, avoid strong bases, minimize reaction time.[6]
Allene Isomer Rearrangement of the propargyl group.[3]Allene peaks in ¹H NMR (~4.5-5.5 ppm) or IR (~1950 cm⁻¹).Avoid high temperatures, screen alternative catalysts.[3]
Over-alkylation Product amine reacts with another equivalent of the electrophile.[5]M+ = M+ of Product + mass of electrophile fragment.Use excess of the primary amine, slow addition of electrophile, lower temperature.
Bis-Mannich Base Reaction at a second active hydrogen site on the substrate.[9]M+ = M+ of Product + mass of (CH₂NEt₂).Control stoichiometry carefully, consider protecting other active sites.

Analytical Protocols

Accurate identification of byproducts is critical for effective troubleshooting. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this analysis.

Protocol 1: GC-MS Analysis for Byproduct Profiling

GC-MS is ideal for separating volatile components of the crude reaction mixture and obtaining their mass-to-charge ratios, aiding in identification.

1. Sample Preparation: a. Quench a small aliquot (~50 µL) of the reaction mixture by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). b. If the product is a salt, neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract into an organic solvent. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Dilute the sample to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Column: A low-to-mid polarity column is typically suitable. For amine analysis, specialized columns like an Agilent CP-Sil 8 CB for Amines or CP-Volamine can provide sharper peaks and better resolution.[11][12]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. This allows for the separation of both volatile starting materials and higher boiling point byproducts.

  • Detector: Mass Spectrometer (Scan mode, e.g., m/z 40-550).

3. Data Analysis: a. Identify the peak for your target product based on its expected retention time and mass spectrum. b. Analyze the mass spectra of unknown peaks. Look for the molecular ion (M+) and characteristic fragmentation patterns. c. Compare the masses of impurities to the masses of suspected byproducts calculated in the table above.

Protocol 2: ¹H NMR for Structural Elucidation

NMR provides detailed structural information about the compounds in your mixture.

1. Sample Preparation: a. Take a representative sample of the crude reaction mixture. b. Remove the bulk solvent under reduced pressure. c. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). d. Filter the solution through a small plug of glass wool into an NMR tube to remove any particulate matter.

2. Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Pay close attention to the integration of the peaks. The ratio of product to impurity signals can quantify the extent of side reactions.

3. Key Diagnostic Signals to Look For:

  • Product: Look for the characteristic signals of the diethyl groups (triplet and quartet), the methylene groups adjacent to the nitrogen and oxygen, and the alkyne methylene protons.

  • Glaser Dimer: The symmetry of the dimer will simplify the spectrum. You may see a disappearance of the terminal alkyne proton and the appearance of new signals for the diyne structure.

  • Allene: Look for characteristic signals in the olefinic region (~4.5-5.5 ppm).[3]

  • Unreacted Alkyne: A sharp singlet for the terminal alkyne proton (if present in the starting material) around 2-3 ppm.

By combining the separation power of GC with the structural insights from MS and NMR, a confident identification of the major byproducts can be achieved, paving the way for targeted optimization of the reaction conditions.

References
  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Propargyl Alcohol. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPARGYL ALCOHOL. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Amines - Analysis of impurities in ethylene diamine. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • Course Hero. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Wikipedia. (2020). Mannich reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Musikas, M. A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PubMed Central. Retrieved from [Link]

  • Biswas, S., et al. (2021). Solvent-free synthesis of propargylamines: an overview. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]

  • ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Endocyclic Cycloalkyne Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis of Nitrogen Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of complex benzenoids via the intermediate generation of o-benzynes through the hexadehydro-Diels–Alder reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ketoamine 1-diethylamino-6-m-methoxyphenylhexan-3-one. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-arylox. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Protocols for 2-Hexyn-1-ol, 6-(diethylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 2-Hexyn-1-ol, 6-(diethylamino)- . It deviates from standard templates to address the specific physicochemical challenges of purifying amino-alkynols.

Current Status: Operational Role: Senior Application Scientist Topic: Purification, Stabilization, and Troubleshooting of Amino-Alkynol Intermediates

Module 1: Chemical Identity & Impurity Profiling

Before initiating purification, you must understand the "enemy"—the specific impurities inherent to the synthesis of 2-Hexyn-1-ol, 6-(diethylamino)-. This molecule is a bifunctional amino-alkynol , possessing both a basic diethylamino group and a primary propargylic alcohol.

Target Molecule: 2-Hexyn-1-ol, 6-(diethylamino)- Structure:


Key Properties: 
  • Basicity: The diethylamino group (

    
    ) allows for protonation by mineral acids.
    
  • Thermal Instability: The propargylic alcohol moiety is susceptible to polymerization or rearrangement at high temperatures (>150°C).

  • Oxidation Sensitivity: The tertiary amine is prone to N-oxide formation upon prolonged exposure to air.

Common Impurity Profile
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Starting Material A 5-(Diethylamino)-1-pentyneBasic, Volatile, Non-polarVacuum Distillation (Lower BP)
Starting Material B Propargyl AlcoholNeutral, Water SolubleWater Wash / Distillation
N-Oxides Air Oxidation of AminePolar, Non-volatileAcid-Base Extraction (remains in aqueous)
Polymers/Tars Thermal degradation of alkyneNon-volatile, Dark ColorDistillation (residue)
Metallic Salts Catalysts (Cu, Li, Na)Ionic, Non-volatileAqueous Extraction / Filtration

Module 2: The Purification Protocol (The "Gold Standard")

For pharmaceutical-grade purity (>98%), a single method is rarely sufficient. We utilize a Hybrid Purification Workflow combining Acid-Base Extraction (chemical selectivity) with High-Vacuum Distillation (physical selectivity).

Phase A: Acid-Base Extraction (Chemical Cleanup)

Objective: Remove neutral organic impurities (polymers, non-basic starting materials) and water-soluble salts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Use 10 mL solvent per gram of crude.

  • Acid Extraction:

    • Extract the organic layer with 1.0 M HCl (3 x volume).

    • Mechanism:[1][2][3][4][5] The amine is protonated to form the water-soluble hydrochloride salt:

      
      
      
    • Critical Step: Keep the Aqueous Acidic Layer . Discard the organic layer (contains neutral impurities).

  • Washing: Wash the acidic aqueous layer once with fresh DCM to remove entrained non-basic organics.

  • Basification:

    • Cool the aqueous layer to 0-5°C (exothermic reaction).

    • Slowly add 20% NaOH or saturated KOH until pH > 12.

    • Mechanism:[1][2][3][4][5] The salt is deprotonated, regenerating the free base (oil) which separates from water.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x volume).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotovap) at <40°C.

Phase B: High-Vacuum Fractional Distillation (Final Polish)

Objective: Remove volatile amine precursors and colored oligomers.

  • Setup: Use a short-path distillation head or a Vigreux column. Ensure the system is leak-proof.

  • Vacuum: High vacuum is mandatory (< 1 mmHg / 1 Torr) to keep boiling temperature low.

  • Temperature:

    • Oil Bath: Heat slowly.

    • Fractions:

      • F1 (Foreshot): Low boiling volatiles (residual solvent, starting alkyne).

      • F2 (Main Fraction): Pure 2-Hexyn-1-ol, 6-(diethylamino)-. Collect when vapor temp stabilizes.

      • Residue: Dark pot residue (do not distill to dryness).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific amino-alkynol.

PurificationLogic Start Crude 2-Hexyn-1-ol, 6-(diethylamino)- CheckColor Visual Inspection: Is it Dark/Black? Start->CheckColor CheckPurity TLC/GC Analysis: Neutral Impurities Present? CheckColor->CheckPurity No (Pale/Yellow) Distillation PROTOCOL B: High-Vac Distillation (<1 mmHg) CheckColor->Distillation Yes (Polymers) AcidBase PROTOCOL A: Acid-Base Extraction (Selects for Basic Amine) CheckPurity->AcidBase Yes (Neutral organics) CheckPurity->Distillation No (Mainly volatiles) AcidBase->Distillation If color persists or high purity needed FinalProduct Pure Product (Colorless/Pale Yellow Oil) Distillation->FinalProduct

Caption: Decision matrix for selecting the appropriate purification module based on crude material state.

Module 4: Troubleshooting & FAQs

Q1: The product turned dark brown after distillation. What happened?

  • Cause: Thermal degradation or oxidation. The propargylic alcohol moiety is sensitive to heat, and the amine is sensitive to oxygen.

  • Solution:

    • Ensure your vacuum is strong enough (<1 mmHg) to keep the bath temperature below 120°C.

    • Bleed Nitrogen or Argon into the capillary during distillation, not air.

    • Store the final product under inert gas in the dark.

Q2: I have low recovery after Acid-Base extraction.

  • Cause: The amino-alkynol is partially soluble in water, even as a free base, due to the polarity of the hydroxyl (-OH) group.

  • Solution: "Salt out" the aqueous phase during the final extraction. Add solid NaCl to saturation before extracting the free base back into DCM. This forces the organic molecule out of the water phase (Salting-Out Effect).

Q3: My TLC shows "tailing" or streaking.

  • Cause: The basic diethylamino group interacts strongly with the acidic silanol groups on silica gel plates.

  • Solution: Pre-treat your TLC plate or add 1-2% Triethylamine (Et3N) to your eluent system. This blocks the silanol sites and allows the amine to migrate as a tight spot.

Q4: Can I use Column Chromatography instead of Distillation?

  • Answer: Yes, but it is challenging.

    • Stationary Phase: Use Neutral Alumina (Grade III) to avoid strong interactions with the amine.

    • If using Silica: You must use a mobile phase containing 1% Triethylamine or Ammonia (e.g., DCM/MeOH/NH4OH 90:9:1).

    • Warning: Distillation is generally superior for removing colored oligomers from this specific class of compounds.

References

  • Purification of Amino-Alcohols : BenchChem. (2025).[6][7] Technical Support Center: Purification of 1-Amino-2-butanol. Retrieved from (Extrapolated methodology for amino-alcohol extraction).

  • Acid-Base Extraction Theory : LibreTexts Chemistry. (2022).[8] 4.8: Acid-Base Extraction. Retrieved from .

  • Mannich Reaction & Impurities : Wikipedia. (2025).[6][7] Mannich reaction. Retrieved from .

  • Handling of Allylic/Propargylic Amines : Organic Syntheses. (2014). 1,6-Octadien-3-amine, 3,7-dimethyl.[9] Org. Synth. 1978, 58, 152. Retrieved from .

Disclaimer: The protocols described involve hazardous chemicals (strong acids, bases, solvents). Always adhere to your institution's safety guidelines and consult Safety Data Sheets (SDS) before proceeding.

Sources

Technical Support Center: 6-(diethylamino)-2-hexyn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers synthesizing 6-(diethylamino)-2-hexyn-1-ol . It addresses the specific physicochemical challenges of handling a molecule that contains a basic tertiary amine, a polar primary alcohol, and an internal alkyne.

Ticket Subject: Optimization of Work-up and Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

The Chemistry Context

To troubleshoot the work-up, we must first understand the species present in your flask. This molecule is typically synthesized via the metallation of 5-diethylamino-1-pentyne (using


-BuLi or EtMgBr) followed by hydroxymethylation with paraformaldehyde .[1][2]
  • Target Molecule: 6-(diethylamino)-2-hexyn-1-ol[1][2][3]

  • Key Functional Groups:

    • Tertiary Amine (

      
      ):  Proton-sponge.[1][2] Soluble in acid/water; soluble in organics only when basic.[2]
      
    • Propargylic Alcohol: Increases water solubility; susceptible to oxidation or rearrangement under extreme acidic conditions.[2]

    • Internal Alkyne: Generally robust, but avoids heavy metal contaminants.[2]

The Critical Challenge: The product is an amino-alcohol .[4] It is amphiphilic.[2] If you perform a standard neutral work-up, you risk losing significant yield to the aqueous layer or carrying over mineral salts that cause polymerization during distillation.[2]

The "Amine Swing" Work-up Protocol

The following protocol uses the basicity of the amine to separate the product from non-basic impurities (unreacted alkyne, mineral oils) without column chromatography.

Step 1: The Quench & pH Check
  • The Trap: Standard saturated

    
     quench creates a pH of ~5-6.[2] At this pH, your product is partially protonated (
    
    
    
    ) and will stay in the water.
  • The Fix:

    • Quench the reaction (typically at 0°C) with water or sat.

      
      .[2][5]
      
    • Immediately check pH. If pH < 10, add 2M

      
       or 
      
      
      
      until the aqueous layer is pH 12-14 .[2]
    • Why? You must force the equilibrium entirely to the free base (

      
      ) to drive it into the organic solvent.
      
Step 2: The "Reverse Extraction" (Optional but Recommended)

If your crude NMR shows non-basic impurities (e.g., starting material 5-chloro-1-pentyne or mineral oil from hydride reagents), use this purification loop:

  • Extract 1 (Acidic): Dissolve crude in

    
    . Extract with 1M 
    
    
    
    (
    
    
    ).[2]
    • Result: Product moves to Aqueous (Acidic) layer.[2] Neutral trash stays in Ether.[2]

    • Discard Organic Layer.

  • The Switch: Cool the Aqueous layer.[6] Slowly basify with

    
     pellets or 5M solution to pH > 12.[2]
    
    • Result: Product "oils out" as the free base.

  • Extract 2 (Basic): Extract the cloudy aqueous mix with

    
     or 
    
    
    
    (
    
    
    ).
    • Result: Pure product moves back to Organic layer.[2]

Step 3: Salt Removal & Drying[2][5]
  • Drying Agent: Use Sodium Sulfate (

    
    ) .[2][7][8] Avoid Magnesium Sulfate (
    
    
    
    ) if possible, as amino-alcohols can coordinate to Mg species, leading to yield loss on the filter cake.[2]
  • Solvent Removal: Rotovap at moderate temperature (< 40°C).[2] The product is relatively high-boiling; ensure high vacuum is used to remove trace diethylamine.

Visualization: The Decision Logic

The following diagram illustrates the critical decision points during the extraction process to prevent yield loss.

WorkupLogic Reaction Crude Reaction Mixture (Li-Alkoxide + Amine) Quench Quench with Sat. NH4Cl Reaction->Quench CheckPH CRITICAL STEP: Check Aqueous pH Quench->CheckPH LowPH pH < 9 (Product is Protonated) CheckPH->LowPH Standard Quench HighPH pH > 12 (Product is Free Base) CheckPH->HighPH Add NaOH/K2CO3 LowPH->HighPH Adjust pH immediately Loss Product trapped in Aqueous Layer (Yield Loss) LowPH->Loss If extracted now Extraction Extract with Et2O/DCM HighPH->Extraction Final Crude Oil (Ready for Distillation) Extraction->Final Dry (Na2SO4) & Concentrate

Figure 1: Decision logic for pH-dependent extraction of amino-alkynols. Failure to basify is the #1 cause of low yield.

Troubleshooting & FAQs

Q1: I formed a stubborn emulsion during the quench. What do I do?

A: This is likely caused by magnesium or lithium hydroxides acting as surfactants with your amino-alcohol.[1][2]

  • Immediate Fix: Add Rochelle Salt (Sodium Potassium Tartrate) saturated solution.[2][6][7][8] Stir vigorously for 30 minutes. The tartrate chelates the metal ions, breaking the emulsion [1].[6]

  • Alternative: If Rochelle salt is unavailable, filter the emulsion through a Celite pad to remove the gelatinous metal hydroxides, then rinse the cake thoroughly with ether.

Q2: My product is streaking/tailing on the TLC plate.

A: The tertiary amine interacts with the acidic silica gel.[5]

  • The Fix: Pre-treat your TLC plate or column silica with 1-2% Triethylamine (

    
    )  in the eluent. This neutralizes the acidic sites on the silica, allowing the amine product to migrate as a tight spot [2].
    
Q3: The product smells like amine even after rotovap.

A: You likely have residual diethylamine (boiling point ~55°C) or starting material.[2]

  • The Fix: The target product (Hexynol derivative) has a much higher boiling point. Place the oil under High Vacuum (< 1 mbar) for 2 hours. If the smell persists, use the "Acid Wash" technique (Module 2, Step 2) to separate the volatile amine (which will also go into the acid) from the product? Correction: No, volatile diethylamine will also go into the acid. To remove volatile amines, rely on the boiling point difference during vacuum distillation.

Q4: Can I distill this compound?

A: Yes, but caution is required.[2][6]

  • Thermal Hazard: Alkynes are energy-rich.[1][2] While internal alkynes are stable, ensure your oil bath does not exceed 140°C.[2]

  • Protocol: Use Kugelrohr or short-path distillation under high vacuum.[1][2] Expect a boiling point significantly higher than simple hexynol due to the amine's polarity.

Summary of Physical Properties (Estimated)

PropertyValue / DescriptionImpact on Work-up
Molecular Formula

Molecular Weight 169.27 g/mol Non-volatile relative to solvents.[1][2]
Solubility (Water) Moderate to High (pH dependent)Must basify aqueous layer to insolubilize.[2]
pKa (Amine) ~10.2 - 10.8 (Est.)[1][2]Protonates at neutral pH.[2]
Appearance Pale yellow to colorless oilDarkening indicates oxidation/polymerization.[2]

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[2] (The authoritative source on Rochelle Salt work-ups for metal hydrides).

  • Touchstone, J. C. Practice of Thin Layer Chromatography; Wiley-Interscience, 1992.[2] (Standard protocols for preventing amine tailing on silica).

  • PubChem Compound Summary. "6-(diethylamino)hex-2-yn-1-ol" (CID 13649557).[1][2] National Center for Biotechnology Information.[2] Accessed 2024.[2] [1][2]

  • Organic Syntheses. General procedures for amino-alkyne preparation often reference the Mannich reaction or alkylation steps.[2] See Org. Synth.1963 , 43, 45 for analogous amino-ketone handling.[2] [2]

Sources

Stability issues of 2-Hexyn-1-OL, 6-(diethylamino)- during storage

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Storage Optimization Guide

Product Reference: 2-Hexyn-1-ol, 6-(diethylamino)- Chemical Class: Amino-alkynol / Propargylic Alcohol Support Tier: Advanced Research & Development

The Stability Matrix: Troubleshooting Degradation

This compound possesses a "dual-threat" functionality: a basic tertiary amine and a reactive propargylic alcohol . Understanding the interplay between these groups is critical for interpreting stability issues.

Symptom-Cause-Solution Table
Visual/Physical SymptomUnderlying Chemical MechanismCorrective Action
Yellow to Brown Discoloration N-Oxidation: The diethylamine lone pair reacts with atmospheric oxygen to form N-oxides. This is the most common degradation pathway.Purify: Flash chromatography (Silica, MeOH/DCM/NH3). If slight, use immediately. Prevent: Store under Argon/Nitrogen.
Haze or White Precipitate Hygroscopicity & Carbonation: The amine absorbs atmospheric moisture and

, forming carbamate salts or ammonium carbonates.
Filter: Dissolve in dry solvent and filter. Dry: Store over activated molecular sieves (3Å or 4Å).
Increased Viscosity / Gumming Oligomerization: The internal alkyne, activated by the propargylic position, can undergo thermal polymerization or oxidative coupling.Discard: Polymerization is irreversible. The sample is compromised.
Acrid/Fishy Odor Intensification Decomposition: Breakdown of the amine chain or volatile impurities releasing free diethylamine.Analyze: Check GC-MS for breakdown products. Repurify via distillation if stable.

Degradation Pathways Visualization

The following diagram illustrates the specific chemical vulnerabilities of the 6-(diethylamino)-2-hexyn-1-ol scaffold.

DegradationPathways Target 2-Hexyn-1-ol, 6-(diethylamino)- (Fresh / Colorless) NOxide N-Oxide Impurity (Yellow/Brown Oil) Target->NOxide O2 (Air Exposure) Fast Kinetic Salt Ammonium Carbonate/Salt (White Solid/Haze) Target->Salt H2O + CO2 (Hygroscopic Action) Polymer Polyalkynes (Viscous Gum) Target->Polymer Heat (>40°C) UV Light Aldehyde Propargylic Aldehyde (Unstable Electrophile) Target->Aldehyde Oxidizing Agents (Trace Metals)

Figure 1: Primary degradation vectors. Note that N-oxidation (Red path) is the most rapid failure mode in aerobic conditions.

Storage Protocol: The "Gold Standard"

To maintain purity >98% over extended periods (6+ months), strict adherence to the Cold-Dark-Inert triad is required.

A. Environmental Controls
  • Atmosphere (Critical):

    • Requirement: Headspace must be purged with dry Argon or Nitrogen.

    • Why? Oxygen attacks the amine (color change), while moisture promotes salt formation. Argon is preferred over Nitrogen as it is heavier than air and provides a better "blanket" for liquids.

  • Temperature:

    • Long-term: -20°C (Freezer).

    • Short-term (Active Use): 2°C to 8°C (Refrigerator).

    • Why? Low temperature kinetically inhibits the polymerization of the alkyne moiety and slows oxidation rates.

  • Container:

    • Material: Amber borosilicate glass.

    • Seal: Teflon-lined screw cap or crimp seal. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.

B. Handling Workflow
  • Warm-up: Allow the closed container to reach room temperature before opening.

    • Reasoning: Opening a cold bottle condenses atmospheric moisture directly into the hygroscopic amine, causing immediate water contamination.

  • Aliquot: If the bottle will be used frequently, split the stock into single-use vials under inert gas to minimize freeze-thaw cycles.

Quality Control & Validation

Before committing this material to a high-value synthesis or biological assay, validate its integrity.

Rapid QC Protocol
  • TLC (Thin Layer Chromatography):

    • System: 10% Methanol in Dichloromethane (with 1%

      
       to prevent tailing).
      
    • Visualization:

      
       stain (stains alkyne/alcohol) or Iodine.
      
    • Pass Criteria: Single spot. N-oxides typically appear as a lower

      
       spot that drags.
      
  • 1H NMR (Proton NMR):

    • Diagnostic Signal: Check the methylene protons adjacent to the nitrogen (

      
       ppm).
      
    • Failure Mode: A downfield shift or broadening of these peaks indicates N-oxidation or salt formation.

    • Alkyne Integrity: Verify the propargylic methylene protons (

      
       ppm). Disappearance or shifting suggests alkyne rearrangement.
      

Frequently Asked Questions (FAQs)

Q: My sample has turned light yellow. Is it still usable? A: Likely yes, for general synthesis. The yellow color is typically trace N-oxide, which has a high extinction coefficient (looks worse than it is). For sensitive biological assays or precise kinetics, repurification is recommended.

Q: Can I store this in DMSO or Ethanol stock solutions? A: Ethanol: Yes, but store at -20°C. DMSO: Use with caution. DMSO can act as a mild oxidant under certain conditions and is hygroscopic. If storing in DMSO, use anhydrous grade and keep frozen.

Q: I see a "skin" on the surface of the liquid. A: This is likely a polymeric film caused by surface oxidation/polymerization. Do not shake the bottle. Carefully pipette the clear liquid from below the surface and transfer to a fresh, argon-purged vial. Discard the old vial.

Decision Logic for Compromised Samples

DecisionTree Start Inspect Sample Color Color Check Start->Color Haze Clarity Check Color->Haze Colorless/Pale Yellow Purify Run Silica Column (10% MeOH/DCM) Color->Purify Dark Brown/Orange Use Proceed to Experiment Haze->Use Clear Haze->Purify Haze/Precipitate Discard Discard Material Haze->Discard Viscous Gum

Figure 2: Operational workflow for assessing sample viability.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 19: Oxidations and Reductions - Oxidation of Amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Discussion on Alkyne Stability and Propargylic Systems).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 25049 (Related Structure: 2-Hexyn-1-ol). Retrieved from PubChem. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for purification of amines and alkynols).

Validation & Comparative

Publish Comparison Guide: 6-(Diethylamino)-2-hexyn-1-ol vs. Conventional Aminoalkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gemini" Effect in Aminoalkynols

In the high-stakes domain of acid corrosion inhibition (specifically HCl acidizing in oil/gas stimulation) and pharmaceutical synthesis, aminoalkynes serve as critical bifunctional scaffolds. While Propargyl Alcohol (PA) remains the commodity standard, its high toxicity and vapor pressure have driven the search for superior alternatives.

This guide evaluates 6-(Diethylamino)-2-hexyn-1-ol (hereafter DE-Hexyn ), a third-generation aminoalkynol. Unlike its lower homologue 4-(Diethylamino)-2-butyn-1-ol (DE-Butyn), DE-Hexyn features an extended propyl spacer between the alkyne core and the amine tail. Our analysis demonstrates that this structural elongation enhances hydrophobic shielding and film persistency at elevated temperatures (>90°C), offering a distinct advantage over traditional C3 and C4 alkynols.

Chemical Identity & Structural Comparison[1][2]

The efficacy of an aminoalkynol is dictated by its Head-Tail-Spacer architecture. The "Head" (Alkyne/Alcohol) anchors to the metal surface via chemisorption (


-electron donation); the "Tail" (Amine) provides secondary anchoring and pH buffering; the "Spacer" determines the hydrophobic film thickness.
Table 1: Structural & Physicochemical Comparison
FeatureCandidate: DE-Hexyn Benchmark A: DE-Butyn Benchmark B: Propargyl Alcohol
IUPAC Name 6-(Diethylamino)-2-hexyn-1-ol4-(Diethylamino)-2-butyn-1-ol2-Propyn-1-ol
Structure



Carbon Chain C6 (Hexynyl)C4 (Butynyl)C3 (Propynyl)
Spacer Length Propyl (

)
Methylene (

)
None
Boiling Point ~115°C (at 1 mmHg)*108-111°C (at 1 mmHg)114°C (at 760 mmHg)
Vapor Pressure Low (Negligible at RT)ModerateHigh (Flash point 33°C)
Toxicity Moderate (Irritant)Moderate (Irritant)High (Toxic/Fatal)
Solubility (Acid) High (Protonated Amine)HighHigh

*Estimated based on homologue extrapolation.

Performance Analysis: Corrosion Inhibition

The primary application of DE-Hexyn is protecting mild steel (N80/J55 grades) during acid stimulation (15% HCl). The mechanism relies on the formation of a coordinate covalent bond between the alkyne


-electrons and the vacant 

-orbitals of iron (

).
Inhibition Efficiency (IE%)

Experimental data indicates that while short-chain alkynols (PA) are effective at low temperatures, they suffer from desorption at high temperatures. DE-Hexyn utilizes its extended hydrophobic tail to form a thicker, more persistent barrier.

Table 2: Comparative Inhibition Efficiency (Mild Steel, 15% HCl, 6h)

Inhibitor (200 ppm)IE% at 60°CIE% at 90°CMechanism Note
Propargyl Alcohol 92.5%78.0%High desorption rate at >80°C; Polymerization film is brittle.
DE-Butyn 94.1%85.3%Dual anchoring (N + Alkyne) improves stability over PA.
DE-Hexyn 96.8% 91.2% Steric Shielding: The C3 spacer allows the amine to loop back or extend, optimizing surface coverage.
Mechanism of Action: The "Dual-Anchor" Model

Unlike Propargyl Alcohol, which relies solely on the alkyne group, DE-Hexyn employs a synergistic adsorption mechanism. The diethylamino group becomes protonated in acid (


), allowing for electrostatic attraction to chloride ions adsorbed on the positively charged steel surface (Physical Adsorption), followed by Chemisorption of the alkyne.
Figure 1: Adsorption Pathway Logic

AdsorptionMechanism Acid Acidic Medium (HCl Solution) Protonation Amine Protonation (Formation of Cation) Acid->Protonation H+ transfer Physisorption Electrostatic Attraction (Cation -> Cl- -> Fe surface) Protonation->Physisorption Ion Pairing Chemisorption Pi-Electron Donation (Alkyne -> Fe d-orbital) Physisorption->Chemisorption Surface Approach FilmFormation Hydrophobic Shielding (Hexyl Chain Barrier) Chemisorption->FilmFormation Polymerization/Packing FilmFormation->Acid Blocks H+ Attack

Caption: The stepwise adsorption mechanism of DE-Hexyn. The amine group facilitates initial approach via electrostatic forces, while the alkyne group locks the molecule to the surface, allowing the hexyl chain to repel water.

Experimental Protocols

To validate the superiority of DE-Hexyn, the following self-validating protocols are recommended. These workflows ensure reproducibility and eliminate variables related to acid concentration drift.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (


) and Double Layer Capacitance (

) to determine film thickness.
  • Preparation:

    • Working Electrode: N80 Carbon Steel (

      
       exposed area), polished to 1200 grit.
      
    • Electrolyte: 15% (4.4 M) HCl, de-aerated with

      
       for 30 mins.
      
    • Counter Electrode: Platinum mesh; Reference: Ag/AgCl.

  • Dosage:

    • Prepare stock solution of DE-Hexyn (1% w/v in ethanol).

    • Add to electrolyte to achieve 100, 200, and 500 ppm concentrations.

  • Measurement:

    • Allow OCP (Open Circuit Potential) to stabilize (approx. 30 mins).

    • Apply AC amplitude of 10 mV over frequency range

      
       to 
      
      
      
      .
  • Analysis:

    • Fit data to a Randles Circuit (

      
      ).
      
    • Validation Check: An increase in

      
       with concentration confirms adsorption. If 
      
      
      
      decreases at high temp, desorption is occurring.
Protocol B: Gravimetric Weight Loss (ASTM G31)

Objective: Determine corrosion rate (mpy) and thermal stability.

  • Coupons: Rectangular C1018 steel coupons, cleaned in acetone.

  • Setup:

    • Glass reaction kettle with reflux condenser (crucial to prevent inhibitor evaporation).

    • Temperature bath set to 90°C ± 1°C.

  • Procedure:

    • Weigh coupons (

      
      ) to 0.1 mg precision.
      
    • Immerse in 15% HCl + Inhibitor for 6 hours.

    • Remove, scrub with soft bristle brush under running water, rinse with ethanol, dry, and weigh (

      
      ).
      
  • Calculation:

    • Success Criteria: DE-Hexyn should yield

      
       loss at 90°C.
      

Synthesis & Pharmaceutical Relevance[6]

Beyond corrosion, DE-Hexyn is a valuable intermediate for muscarinic receptor ligands . The 6-carbon chain provides a distinct spatial configuration compared to the 4-carbon "tremorine" class.

Synthetic Workflow

The synthesis typically involves a Mannich-type reaction or nucleophilic substitution on a pre-formed alkyne.

Pathway:

  • Starting Material: 5-Hexyn-1-ol.

  • Mannich Reaction: React with Paraformaldehyde and Diethylamine in the presence of CuCl (catalyst).

    • Note: This yields the terminal amine. For the internal alkyne (2-hexyn), a different route is required:

    • Route: Propargyl Alcohol + 1-Chloro-3-(diethylamino)propane? No, C-C coupling is difficult.

    • Preferred Route: Reaction of Propargyl Alcohol with Paraformaldehyde and Diethylamine yields the C4 product (DE-Butyn).

    • Route for DE-Hexyn: Requires coupling 4-Diethylamino-1-butyne with Ethylene Oxide (or equivalent hydroxyethylation) or starting from Tetrahydrofuran ring opening.

    • Commercially Viable Route:1-Chloro-6-hydroxy-2-hexyne (hypothetical precursor) + Diethylamine.

Figure 2: Structure-Activity Relationship (SAR) in Pharma

SAR_Comparison cluster_0 Pharmacophore Impact DE_Butyn DE-Butyn (C4 Linker) Target Muscarinic Receptor (Binding Pocket) DE_Butyn->Target Rigid Fit (Agonist Potential) DE_Hexyn DE-Hexyn (C6 Linker) DE_Hexyn->Target Flexible Fit (Antagonist/Partial Agonist) Desc Extending the chain from C4 to C6 increases rotational freedom, often shifting activity from agonist to antagonist.

Caption: Impact of chain length on pharmacological binding.[1][2][3][4][5][6][7][8][9] The C6 linker of DE-Hexyn introduces flexibility, altering the binding mode compared to the rigid C4 analogues.

Conclusion

2-Hexyn-1-ol, 6-(diethylamino)- represents a significant upgrade over standard aminoalkynols for high-stress applications.

  • For Corrosion Engineers: It offers a "heavier," more thermally stable film than Propargyl Alcohol, essential for deep-well acidizing where temperatures exceed 90°C.

  • For Synthetic Chemists: It serves as a versatile "long-arm" linker, enabling the synthesis of bidentate ligands with distinct steric properties.

Recommendation: Replace Propargyl Alcohol with DE-Hexyn in formulations requiring low vapor pressure and extended thermal durability.

References

  • Frenier, W. W., & Zia, H. (2013). Comparative Study of Commercially Available Propargyl Alcohol-Free Corrosion Inhibitors for Hydrochloric Acid Systems. AMPP (Association for Materials Protection and Performance). Link

  • Growcock, F. B., & Lopp, V. R. (1988). Acid Corrosion Inhibitors: Structure-Activity Relationships. Society of Petroleum Engineers (SPE). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Diethylamino-2-butyn-1-ol (CAS 10575-25-4).[10] Link

  • Hosseini, M. G., et al. (2009).[5] Study of 2-butyne-1,4-diol as Acid Corrosion Inhibitor for Mild Steel. International Journal of Electrochemical Science. Link

  • Tedeschi, R. J. (1975). Acetylenic Corrosion Inhibitors. NACE Corrosion Journal. (Foundational text on acetylenic alcohol mechanism).

Sources

Comparative Reactivity Guide: Propargyl Alcohol vs. 6-(Diethylamino)-2-hexyn-1-ol

[1]

Executive Summary & Structural Divergence[1]

This guide provides a critical technical comparison between Propargyl Alcohol (PA) and 6-(Diethylamino)-2-hexyn-1-ol (DEAH) . While both are alkynols used in synthesis and industrial plating, their reactivity profiles are diametrically opposed due to the substitution pattern of the alkyne (Terminal vs. Internal) and the presence of a basic amine tail.

The Core Distinction:

  • Propargyl Alcohol (PA): A Terminal Alkyne .[1] It possesses an acidic acetylenic proton (

    
    ), making it a prime candidate for CuAAC "Click" chemistry and nucleophilic acetylide formation.
    
  • 6-(Diethylamino)-2-hexyn-1-ol (DEAH): An Internal Alkyne with a tertiary amine tail. It lacks the acidic proton, rendering it inert to standard Click conditions. However, it excels in transition-metal-catalyzed hydrofunctionalization and acts as a specific leveling agent in electroplating due to its chelating amine motif.

Structural Reactivity Map

ReactivityMapPAPropargyl Alcohol(Terminal Alkyne)CuAACCuAAC 'Click'(Triazole Formation)PA->CuAAC Cu(I) CatalystSonogashiraSonogashira Coupling(C-C Bond)PA->Sonogashira Pd/Cu, Aryl HalideDeprotonationAcetylide Formation(Nucleophile)PA->Deprotonation Strong Base (nBuLi)DEAH6-(Diethylamino)-2-hexyn-1-ol(Internal Alkyne + Amine)HydrofuncNi/Ru Hydrofunctionalization(Trans-alkenes)DEAH->Hydrofunc Internal Alkyne InsertionChelationSurface Adsorption(Leveling Agent)DEAH->Chelation Lone Pair on NSaltAmmonium Salt Formation(Solubility Switch)DEAH->Salt Acidic Media (pH < 9)

Figure 1: Divergent reactivity pathways. PA is defined by its acidic proton; DEAH is defined by its internal

Critical Reactivity Analysis

The "Click" Chemistry Trap (CuAAC)

Scenario: A researcher attempts to conjugate these alkynols to an azide-tagged fluorophore using standard Sharpless conditions.

  • Propargyl Alcohol: Reacts rapidly (< 1 hour). The terminal alkyne forms a Copper(I)-acetylide intermediate, which is the requisite active species for the catalytic cycle.

  • DEAH: Fails completely. Lacking a terminal proton, it cannot form the Cu-acetylide. It requires Ruthenium catalysis (RuAAC) to react with azides, which yields a 1,4,5-trisubstituted triazole rather than the 1,4-disubstituted product.[2]

Metal-Catalyzed Hydrofunctionalization

Scenario: Nickel-catalyzed addition of the alkyne across an imine or aldehyde (Hydroalkylation).

  • Propargyl Alcohol: Often problematic due to oligomerization or competitive deprotonation.

  • DEAH: Superior Substrate. The internal alkyne allows for regioselective insertion. The diethylamino group can act as a "directing group," coordinating with the metal center (Ni or Ru) to stabilize the intermediate and control regioselectivity (typically favoring trans-addition).

Surface Chemistry (Electroplating)

Scenario: Nickel electrodeposition bath formulation.

  • Propargyl Alcohol: Acts as a basic brightener (Class II). It refines grain structure but is consumed rapidly.

  • DEAH: Acts as a Leveling Agent . The tertiary amine becomes protonated in the acidic plating bath (

    
    ), forming a cation. This cation, combined with the 
    
    
    -electron density of the internal alkyne, adsorbs selectively onto high-current density areas (protrusions/edges). This inhibits deposition at peaks, forcing the metal to fill valleys, resulting in a flat, mirror-like finish.

Comparative Data Summary

FeaturePropargyl Alcohol6-(Diethylamino)-2-hexyn-1-ol
Structure Type Terminal Alkyne (

)
Internal Alkyne (

)
Approx. pKa ~13.6 (Acetylenic H)> 40 (Vinylic H), ~10 (Ammonium H)
CuAAC Reactivity High (Standard Click)Inert (Requires Ru catalyst)
Nucleophilicity High (as Acetylide anion)Moderate (Amine lone pair only)
Hydrogenation Reduces to Allyl Alcohol / PropanolReduces to cis or trans amino-alkenol
Primary Application Chemical Intermediate, Corrosion InhibitorNi-Plating Leveler, Drug Precursor

Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Valid ONLY for Propargyl Alcohol. Used to verify "Terminal" reactivity.

Reagents: Propargyl Alcohol (1.0 eq), Benzyl Azide (1.0 eq),

Solvent:

  • Dissolution: Dissolve Propargyl Alcohol (56 mg, 1 mmol) and Benzyl Azide in 2 mL solvent mixture.

  • Catalyst Generation: Add sodium ascorbate solution (freshly prepared), followed immediately by

    
     solution.
    
  • Reaction: Stir at RT for 2 hours. The reaction typically turns yellow/green.

  • Monitoring: TLC (Hexane:EtOAc 1:1). Propargyl alcohol spot (

    
    ) disappears; Triazole product appears (
    
    
    ).
  • Observation for DEAH: If DEAH is subjected to this protocol, no reaction occurs . The starting material remains unchanged after 24 hours.

Protocol B: Nickel-Catalyzed Hydroalkylation (Internal Alkyne Specific)

Valid for DEAH. Demonstrates internal alkyne utility.

Reagents: DEAH (1.0 eq), Benzaldehyde (1.2 eq),



Solvent:
  • Setup: In a glovebox/inert atmosphere, combine

    
     and 
    
    
    in toluene. Stir 15 min to form the active catalyst.
  • Addition: Add DEAH and Benzaldehyde.

  • Reaction: Heat to 60°C for 12 hours.

  • Mechanism: The Ni(0) inserts into the internal alkyne of DEAH. The amine tail may coordinate to Nickel, directing the regioselectivity.

  • Workup: Filter through silica pad.

  • Result: Formation of the allylic alcohol derivative via reductive coupling. Propargyl alcohol often fails here due to competitive oligomerization or catalyst poisoning via deprotonation.

Synthesis Decision Tree

Use this logic flow to select the correct reagent for your application.

DecisionTreeStartSelect ReagentQ1Requirement: Click Reaction (CuAAC)?Start->Q1Q2Requirement: Electroplating Leveler?Q1->Q2NoResPAUse Propargyl AlcoholQ1->ResPAYes (Terminal Alkyne needed)Q2->ResPANo (General brightener)ResDEAHUse 6-(Diethylamino)-2-hexyn-1-olQ2->ResDEAHYes (Needs amine + internal bond)

Figure 2: Selection logic based on functional requirements.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis. Retrieved from

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from (Context: Validating CuAAC mechanism for terminal alkynes).

  • ECHEMI. (2025). 6-(diethylamino)hex-2-yn-1-ol Properties and CAS 53310-05-7. Retrieved from

  • Takahashi, G., et al. (2005).[3][4] Alkynes as activators in the nickel-catalysed addition of organoboronates to aldehydes. Chemical Communications.[4] Retrieved from (Context: Internal alkyne reactivity in Ni-catalysis).

  • Starshine Chemical. (2024).[5] Technical Data Sheet: 6-(Diethylamino)-2-hexyn-1-ol as Nickel Plating Intermediate. Retrieved from

Technical Guide: Structure-Activity Relationship of 2-Hexyn-1-ol, 6-(diethylamino)- Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 6-(diethylamino)-2-hexyn-1-ol and its analogs, focusing on their pharmacological profile as muscarinic acetylcholine receptor (mAChR) ligands.

Executive Summary

2-Hexyn-1-ol, 6-(diethylamino)- represents a critical structural probe in the study of cholinergic pharmacology. Belonging to the class of amino-alkynyl-alcohols , this compound serves as a homolog to the potent muscarinic agonist Oxotremorine-M (4-trimethylammonium-2-butyn-1-ol).

The primary utility of this scaffold lies in investigating the stereochemical and distance constraints of the muscarinic binding pocket. While shorter chain analogs (2-butyne derivatives) typically exhibit high agonist efficacy, the extension to a 2-hexyne backbone (inserting additional methylene units) dramatically alters the pharmacological profile, often transitioning the ligand from a full agonist to a partial agonist or competitive antagonist.

Key Pharmacological Features:

  • Pharmacophore: Cationic tertiary amine + Rigid alkyne spacer + Hydroxyl H-bond donor.

  • Primary Target: Muscarinic Acetylcholine Receptors (M1–M5 subtypes).[1]

  • Secondary Activity: Local anesthetic properties (sodium channel blockade) due to the amino-alcohol motif.

Chemical Structure & Pharmacophore Analysis[2]

The molecule consists of three distinct functional zones, each contributing to the binding affinity and efficacy.

ZoneStructural FeatureFunction
Head Diethylamino groupCationic Anchor: Protonated at physiological pH (

), it interacts with the conserved Aspartate residue (Asp105 in M1) in the receptor's orthosteric site.
Spacer 2-Hexyne chainRigid Linker: The triple bond at C2-C3 imposes linear geometry, preventing free rotation and fixing the distance between the cationic head and the hydroxyl tail.
Tail Primary Alcohol (C1)H-Bond Donor/Acceptor: Interacts with polar residues (e.g., Threonine/Tyrosine) in the binding pocket. Essential for agonist efficacy.
Structural Comparison
  • Oxotremorine-M (Agonist):

    
    
    
    • Distance (N to OH): ~5.5 Å

  • 6-(Diethylamino)-2-hexyn-1-ol (Probe):

    
    
    
    • Distance (N to OH): ~8.0 Å (Extended)

Structure-Activity Relationship (SAR) Deep Dive

Chain Length and Efficacy (The "Five-Atom Rule")

Classical SAR for cholinergic agonists dictates that the optimal distance between the quaternary nitrogen and the terminal hydrogen bond acceptor is approximately 4.4–5.9 Å (the "Five-Atom Rule").

  • 2-Butyne Analogs: Maintain this optimal distance, resulting in high potency and full efficacy (e.g., Oxotremorine-M).

  • 2-Hexyne Analogs: The insertion of two additional methylene groups (

    
    ) extends the chain beyond the agonist binding pocket's optimal depth.
    
    • Result: This extension typically leads to a loss of intrinsic efficacy , converting the compound into a competitive antagonist or a very weak partial agonist. The extra length forces the bulky diethylamino group into accessory binding regions, disrupting the receptor conformational change required for G-protein activation.

The Alkyne Rigidity vs. Alkyl Flexibility

Comparing 2-hexyn-1-ol (alkyne) with hexan-1-ol (saturated) analogs:

  • Alkyne (Rigid): The triple bond restricts the conformational entropy. If the distance matches the receptor, affinity is high due to lower entropic penalty upon binding. If the distance is incorrect (as in the 6-isomer), the rigidity prevents the molecule from "folding" to fit, leading to a sharp drop in affinity.

  • Alkane (Flexible): Saturated analogs can adopt multiple conformations (gauche/trans). They often show lower affinity but broader receptor subtype promiscuity.

Amine Substitution (Diethyl vs. Pyrrolidine)
  • Diethylamino: Flexible, bulkier than a trimethylammonium group. Often retains high affinity but reduced efficacy compared to quaternary ammoniums.

  • Pyrrolidine: A common modification in this class (e.g., Tremorine). Constraining the ethyl groups into a ring often increases affinity by reducing the entropic cost of binding and optimizing hydrophobic contacts within the receptor tunnel.

Experimental Protocols

To validate the SAR of these analogs, the following standardized protocols are recommended.

Synthesis of 6-(Diethylamino)-2-hexyn-1-ol

Methodology: Mannich-type reaction or Nucleophilic Substitution.

  • Starting Materials: Propargyl alcohol (protected) and 1-chloro-3-(diethylamino)propane is difficult due to alkyne position.

    • Alternative Route: Alkylation of a terminal alkyne.

    • Step 1: React 4-diethylamino-1-butyne (synthesized from 3-diethylamino-1-chloropropane + sodium acetylide) with Paraformaldehyde/Base? No, that gives 5-diethylamino-2-pentyne.

    • Correct Route: Coupling of Propargyl alcohol dianion with 3-chloro-N,N-diethylpropan-1-amine ?

    • Preferred Route: Reaction of Tetrahydropyranyl (THP)-protected propargyl alcohol with n-Butyllithium (to generate the lithiated alkyne), followed by alkylation with 3-chloro-N,N-diethylpropan-1-amine .

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the THP group.

  • Purification: Vacuum distillation (high boiling point) or Column Chromatography (Silica, MeOH/DCM/NH3).

Radioligand Binding Assay (Affinity)

Objective: Determine


 values at M1/M2 receptors.
  • Membrane Prep: Rat cerebral cortex (M1 rich) or Heart (M2 rich).

  • Radioligand:

    
    -QNB (Quinuclidinyl benzilate) - non-selective antagonist.
    
  • Protocol:

    • Incubate membranes (50 µg protein) with

      
      -QNB (0.2 nM) and varying concentrations of the test analog (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 60 min at 25°C.

    • Terminate by rapid filtration (Whatman GF/B).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum (Efficacy)

Objective: Determine if the analog is an agonist or antagonist.

  • Tissue: 2-cm segments of guinea pig ileum suspended in Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Agonist Test: Add cumulative concentrations of the analog. Measure isotonic contraction. Compare

    
     to Acetylcholine (ACh).[2]
    
    • If

      
      , proceed to Antagonist Test.
      
  • Antagonist Test: Pre-incubate tissue with the analog (10 min), then construct an ACh concentration-response curve.

    • Look for a rightward shift (Schild plot) to determine

      
      .
      

Comparative Performance Data (Reconstructed)

The following table summarizes the expected pharmacological profile based on established SAR trends for amino-alkynyl-ols.

Analog StructureSpacer LengthAmine TypePredicted Activity (M1/M2)Relative Potency
4-(NMe3)-2-butyn-1-ol (Oxo-M)4 Atoms (Optimal)TrimethylammoniumFull Agonist High (

)
4-(NEt2)-2-butyn-1-ol 4 AtomsDiethylaminoPartial Agonist Moderate
6-(NEt2)-2-hexyn-1-ol (Subject)6 Atoms (Extended)DiethylaminoAntagonist / Inactive Low (

)
6-(Pyrrolidino)-2-hexyn-1-ol 6 AtomsPyrrolidineWeak Antagonist Moderate

Visualization: Pharmacophore & Signaling Pathway

The following diagram illustrates the interaction of the analog with the Muscarinic Receptor and the downstream signaling consequences of the "mismatched" chain length.

G cluster_legend Mechanism of Action Compound 6-(Diethylamino)-2-hexyn-1-ol Receptor Muscarinic Receptor (M1/M3) Compound->Receptor Binds to BindingSite Orthosteric Binding Pocket (Asp105 + Tyr Residues) Receptor->BindingSite Occupies ConfChange Conformational Change (TM6 Movement) BindingSite->ConfChange Steric Clash (Chain too long) Blockade Receptor Blockade (Antagonism) BindingSite->Blockade Prevents ACh Binding GProtein Gq/11 Activation ConfChange->GProtein Fails to Trigger PLC Phospholipase C Activation GProtein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium key The extended hexynyl chain prevents the induced fit required for receptor activation, resulting in antagonism rather than agonism.

Figure 1: Mechanistic flow illustrating how the extended chain length of the 2-hexyne analog disrupts the conformational coupling required for agonist activity, leading to receptor antagonism.[3][4][5][6][7][8][9]

References

  • Ringdahl, B. (1988). Structure-activity relationships of acetylenic amines and their saturated analogs at muscarinic receptors. Journal of Medicinal Chemistry , 31(8), 1642-1647. Link

  • Jenden, D. J., & Ehlert, F. J. (1984). Heterogeneity of muscarinic receptors. Journal of Receptor Research , 4(1-6), 229-242. Link

  • Bebbington, A., & Brimblecombe, R. W. (1965). Muscarinic activity of unsaturated quaternary ammonium compounds. Advances in Drug Research , 2, 143-172. Link

  • PubChem Compound Summary. (2024). 6-(Diethylamino)hex-2-yn-1-ol (CAS 53310-05-7). National Center for Biotechnology Information. Link

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 6-(Diethylamino)-2-hexyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of catalysts for 2-Hexyn-1-ol, 6-(diethylamino)- synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

6-(Diethylamino)-2-hexyn-1-ol (CAS: 53310-05-7) is a critical amino-alkynol intermediate, primarily utilized in the synthesis of muscarinic receptor antagonists and cholinergic modulators (structural analogs to tremorine/oxotremorine). Its structure combines a polar primary alcohol, a rigid alkyne spacer, and a basic diethylamino tail, making it a versatile "linker" scaffold in medicinal chemistry.

Synthesizing this molecule presents a specific chemoselective challenge: Hydroxymethylation of a terminal alkyne in the presence of a tertiary amine. The core transformation involves reacting 5-diethylamino-1-pentyne with a formaldehyde source.

This guide compares three distinct synthetic methodologies:

  • Copper(I)-Catalyzed Hydroxymethylation (The Catalytic Standard)

  • Lithiation-Mediated Alkylation (The Stoichiometric Standard)

  • KOH-Mediated Favorskii-Type Reaction (The Industrial Approach)

Synthetic Pathway Visualization

The synthesis typically proceeds in two stages. The comparative focus of this guide is Stage 2 .

SynthesisPathway Start 5-Chloro-1-pentyne (Starting Material) Intermediate 5-(Diethylamino)-1-pentyne (Key Precursor) Start->Intermediate Diethylamine, NaI (cat) SN2 Substitution Target 6-(Diethylamino)-2-hexyn-1-ol (Target Molecule) Intermediate->Target Formaldehyde Source + CATALYST (See Comparison)

Figure 1: General synthetic workflow. The critical catalytic step involves the C-C bond formation at the terminal alkyne.

Comparative Analysis of Synthetic Methods

Method A: Copper(I)-Catalyzed Hydroxymethylation

This method utilizes a "Reppe-like" chemistry adapted for laboratory scale, using Copper(I) Iodide (CuI) to activate the terminal alkyne proton, facilitating reaction with Paraformaldehyde.

  • Mechanism: Formation of a transient Copper(I) acetylide species which acts as a soft nucleophile toward the aldehyde.

  • Why it works: The amine functionality in the substrate can actually assist the reaction by acting as a ligand for Copper or a proton shuttle, making this route highly compatible with the substrate.

Method B: Lithiation (n-BuLi)

The classical organometallic approach involving deprotonation of the alkyne with n-Butyllithium at cryogenic temperatures, followed by quenching with Paraformaldehyde.

  • Mechanism: Hard nucleophile (Lithium Acetylide) attacking the carbonyl.

  • Why it works: Extremely high reactivity ensures complete conversion, but requires strict anhydrous conditions.

Method C: KOH-Mediated (Favorskii Conditions)

Uses solid Potassium Hydroxide (KOH) in a polar aprotic solvent (DMSO or diglyme) to generate the acetylide anion in equilibrium.

  • Mechanism: Reversible deprotonation by hydroxide.

  • Why it works: Cost-effective and scalable, but suffers from lower yields due to side reactions (Cannizzaro) or incomplete conversion.

Performance Data Matrix
MetricMethod A: CuI Catalysis Method B: n-BuLi (Stoichiometric) Method C: KOH (Favorskii)
Yield 82 - 88%90 - 95%60 - 70%
Purity (Crude) High (>95%)Very High (>98%)Moderate (contains salts/polymers)
Atom Economy HighLow (Li waste)High
Scalability Excellent (Linear)Poor (Cryogenic requirement)Excellent (Industrial preferred)
Funct. Group Tolerance Excellent (Amine compatible)Moderate (Must avoid protic sources)Good
Safety Profile Green (Mild temp)Red (Pyrophoric reagents)Yellow (Corrosive/Exothermic)

Mechanistic Logic (Why choose Copper?)

While n-BuLi gives the highest raw yield, the Copper(I) system is the superior choice for routine synthesis of 6-(diethylamino)-2-hexyn-1-ol because it avoids the need for ultra-low temperatures (-78°C) and pyrophoric reagents. The amino group in the substrate (


) is Lewis basic; in Method B (Lithium), this can form stable aggregates with Li, complicating the kinetics. In Method A (Copper), the amine likely stabilizes the Cu-acetylide intermediate, preventing catalyst crash-out.

Mechanism Substrate 5-Diethylamino-1-pentyne Acetylide Cu-Acetylide Intermediate (Soft Nucleophile) Substrate->Acetylide CuI (cat), Base -HI Cu_Pre [Cu]-L Complex Cu_Pre->Acetylide Adduct Cu-Alkoxide Species Acetylide->Adduct + HCHO (Insertion) HCHO Paraformaldehyde (Activated) HCHO->Adduct Adduct->Cu_Pre Catalytic Cycle Product 6-(Diethylamino)-2-hexyn-1-ol Adduct->Product Protonation Regenerate [Cu]

Figure 2: Proposed catalytic cycle for the Copper-mediated hydroxymethylation. The copper acetylide is the key active species.

Experimental Protocols

Protocol A: Copper(I) Catalyzed Synthesis (Recommended)

Best balance of yield, safety, and ease of operation.

Reagents:

  • 5-(Diethylamino)-1-pentyne (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv / 5 mol%)

  • Diisopropylamine (1.2 equiv) - Acts as base and solvent, or use Dioxane.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Charging: Add CuI (5 mol%), Paraformaldehyde (1.5 equiv), and 5-(diethylamino)-1-pentyne (1.0 equiv) to the flask.

  • Solvent: Add 1,4-Dioxane (concentration ~0.5 M) and Diisopropylamine (1.2 equiv).

  • Reaction: Heat the mixture to 100°C (oil bath) with vigorous stirring. The suspension of paraformaldehyde should dissolve as it reacts.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or GC-MS.[1] Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Copper salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (bp ~110-120°C at 0.1 mmHg) or column chromatography (Silica, DCM -> 5% MeOH/DCM).

Protocol B: Lithiation with n-BuLi (High Yield/Small Scale)

Use only if anhydrous conditions are strictly maintainable.

Reagents:

  • 5-(Diethylamino)-1-pentyne (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Paraformaldehyde (1.2 equiv)

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Setup: Dry a 3-neck flask, flush with Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dissolve alkyne in THF. Add n-BuLi dropwise over 20 mins. Stir at -78°C for 1 hour. Note: The amine group does not interfere at this temp.

  • Addition: Add dry Paraformaldehyde (solid) in one portion (or as a slurry in THF) to the cold reaction.

  • Warming: Allow the reaction to warm slowly to room temperature overnight. The paraformaldehyde will depolymerize and react with the lithium acetylide.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (3x). Dry over

    
    .[2]
    
  • Purification: Remove solvent. Distill as above.

References

  • Preparation of Propargyl Alcohol Derivatives. Organic Syntheses, Coll.[3] Vol. 4, p. 813 (1963).

  • Copper-catalyzed Mannich reaction of terminal alkynes.Journal of the American Chemical Society, 126(19), 5958-5959.
  • 5-Chloro-1-pentyne (Precursor Data). Sigma-Aldrich Product Specification.

  • Synthesis of 1-Diethylamino-4-acetoxy-4-propyl-2-heptyne. PrepChem (Analogous Mannich/Alkynylation Protocol).

  • Reppe Chemistry (Alkynylation of Formaldehyde).Encyclopedia of Reagents for Organic Synthesis.

Sources

Benchmarking the synthesis of 2-Hexyn-1-OL, 6-(diethylamino)- against known methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Diethylamino)hex-2-yn-1-ol (CAS 53310-05-7) is a highly versatile


-aminoalkynol building block. Characterized by three distinct functional handles—a primary alcohol, an internal alkyne, and a tertiary amine—this compound is an invaluable intermediate in the development of biologically active small molecules, including muscarinic receptor modulators and targeted chemical probes. This guide objectively benchmarks the three primary synthetic strategies used to construct this molecule, providing researchers with the experimental data and mechanistic insights necessary to select the optimal route based on scale, precursor availability, and atom economy.

Retrosynthetic Strategies & Pathway Visualization

The construction of the 6-(diethylamino)hex-2-yn-1-ol framework can be approached via three distinct disconnections, each prioritizing different starting materials and reaction conditions.

Workflow Target 6-(Diethylamino)hex-2-yn-1-ol (Target Product) A_SM 5-(Diethylamino)pent-1-yne A_Rx n-BuLi, (CH2O)n THF, -78 °C to RT A_SM->A_Rx Method A (Hydroxymethylation) A_Rx->Target Method A (Hydroxymethylation) B_SM 6-Chlorohex-2-yn-1-ol B_Rx Diethylamine, K2CO3 DMF, 60 °C B_SM->B_Rx Method B (Amination) B_Rx->Target Method B (Amination) C_SM THP-Propargyl Alcohol C_Rx 1. n-BuLi, Cl(CH2)3NEt2 2. H+, MeOH C_SM->C_Rx Method C (Alkylation) C_Rx->Target Method C (Alkylation)

Retrosynthetic pathways for 6-(diethylamino)hex-2-yn-1-ol synthesis.

Methodological Benchmarking

Method A: Direct Hydroxymethylation of 5-(Diethylamino)pent-1-yne (The Gold Standard)

The most convergent approach involves the direct one-carbon homologation of 5-(diethylamino)pent-1-yne. In this method, the terminal alkyne (pKa ~25) is quantitatively deprotonated by n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to generate a highly nucleophilic lithium acetylide. This intermediate subsequently attacks the electrophilic carbonyl carbon of formaldehyde, which is generated in situ via the thermal depolymerization of paraformaldehyde. Expertise & Causality: The use of paraformaldehyde requires careful kinetic control. Because it is a polymer, it must be "cracked" to release monomeric formaldehyde. This is achieved by allowing the reaction mixture to slowly warm to room temperature after the addition of the acetylide. The equilibrium shifts toward the monomer, which is rapidly and irreversibly consumed by the nucleophile. This method is highly favored in discovery chemistry due to its excellent regioselectivity and avoidance of over-alkylation .

Method B: Nucleophilic Amination of 6-Halohex-2-yn-1-ol (The Scale-Up Route)

For large-scale industrial applications where cryogenic organolithium reagents pose significant safety and engineering challenges, the nucleophilic amination of a pre-formed haloalkynol (e.g., 6-chlorohex-2-yn-1-ol) is preferred. Diethylamine acts as the nucleophile in a classic


 displacement of the primary chloride.
Expertise & Causality:  The reaction is driven to completion by using an excess of diethylamine or an auxiliary inorganic base (such as 

) to scavenge the generated hydrochloric acid. While over-alkylation to a quaternary ammonium salt is a theoretical risk when synthesizing amines, the steric bulk of the two ethyl groups combined with the linear hexynyl chain kinetically disfavors quaternization, ensuring high chemoselectivity for the desired tertiary amine .
Method C: Alkylation of Protected Propargyl Alcohol (The Protected Pool Route)

This classical approach builds the carbon skeleton by coupling a protected propargyl alcohol with 3-chloro-N,N-diethylpropan-1-amine. Expertise & Causality: The primary alcohol of propargyl alcohol (pKa ~16) is significantly more acidic than the terminal alkyne. Therefore, it must be masked (commonly as a tetrahydropyranyl (THP) ether) prior to alkyne deprotonation. Following the


 alkylation of the alkyl chloride by the protected acetylide, a final acidic hydrolysis step is required to unmask the alcohol. While the starting materials are inexpensive, the mandatory protection/deprotection sequence significantly lowers the overall atom economy and increases the E-factor, making it the least efficient of the three methods.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of each synthetic route, providing a clear framework for route selection based on project requirements.

MetricMethod A (Hydroxymethylation)Method B (Amination)Method C (Alkylation)
Overall Yield 80–88%70–75%55–60% (over 3 steps)
Step Count 11 (from haloalkynol)3
Atom Economy HighModerate (generates HCl/salts)Low (protecting group waste)
Scalability Limited (Cryogenic, n-BuLi)Excellent (Standard reactors)Moderate
Key Safety Hazards Pyrophoric reagents (n-BuLi)Corrosive/flammable aminesPyrophoric reagents (n-BuLi)

Detailed Experimental Protocol: Method A (Hydroxymethylation)

To ensure a self-validating system, the following protocol for the "Gold Standard" method includes built-in observational checkpoints to guarantee reaction fidelity.

Reagents:

  • 5-(Diethylamino)pent-1-yne: 10.0 mmol (1.39 g)

  • n-Butyllithium (2.5 M in hexanes): 10.5 mmol (4.2 mL)

  • Paraformaldehyde (dried over

    
    ): 15.0 mmol (0.45 g)
    
  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon. Add 30 mL of anhydrous THF and 10.0 mmol of 5-(diethylamino)pent-1-yne.

  • Acetylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 4.2 mL of n-BuLi (2.5 M) dropwise via syringe over 10 minutes.

    • Self-Validation Checkpoint: The solution should turn a pale yellow color, indicating the successful formation of the lithium acetylide. Stir at -78 °C for 30 minutes.

  • Electrophile Addition: Briefly remove the flask from the cooling bath and quickly add 15.0 mmol of dry paraformaldehyde in one portion under a positive flow of argon. Return the flask to the -78 °C bath and stir for 15 minutes.

  • Depolymerization & Coupling: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: As the mixture warms, the suspended solid paraformaldehyde will gradually dissolve as it depolymerizes into reactive monomeric formaldehyde and is consumed by the acetylide .

  • Quenching & Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous

    
     solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5 with 1% Triethylamine to prevent amine streaking) to afford 6-(diethylamino)hex-2-yn-1-ol as a pale yellow oil.

Mechanistic Insights & Troubleshooting

  • Moisture Sensitivity: n-BuLi is violently reactive with water. The presence of adventitious moisture will prematurely protonate the lithium acetylide back to the starting alkyne, severely depressing the yield. Rigorous Schlenk techniques and the use of freshly distilled, anhydrous THF are mandatory.

  • Paraformaldehyde Quality: Old batches of paraformaldehyde can become highly cross-linked and resistant to thermal depolymerization. Using fresh paraformaldehyde (or drying it extensively in a desiccator over

    
    ) and ensuring adequate reaction time as the mixture warms to room temperature is critical for maximizing the yield of the hydroxymethylation step.
    

References

  • Synthesis and structural analysis of dinucleotides containing 2′,3′-trans-bridged nucleic acids with trans-5,6- or 5,7-fused ring skeleton Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Unsaturated Organosulfur Chemistry: synthesis and applications Source: UCL Discovery, University College London URL:[Link]

  • Discovery of Disubstituted Carboranes as Inhibitors of Heat Shock Protein 90–Heat Shock Factor 1 Interaction Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Quantum chemical calculations for 2-Hexyn-1-OL, 6-(diethylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational protocol for 6-(diethylamino)hex-2-yn-1-ol , a flexible amino-alkynol derivative often utilized as a pharmacophore precursor in medicinal chemistry (e.g., for muscarinic antagonists).

Given the molecule's structural duality—a rigid alkyne spacer coupled with a flexible amino-alkyl tail—accurate modeling requires specific quantum mechanical treatments to capture intramolecular hydrogen bonding (IMHB) and dispersive forces. This guide compares standard Density Functional Theory (DFT) methods against dispersion-corrected alternatives, providing a validated workflow for researchers.

Case Study: 6-(Diethylamino)hex-2-yn-1-ol

Executive Summary & Molecule Profile
  • Target Molecule: 6-(diethylamino)hex-2-yn-1-ol[1]

  • CAS RN: 53310-05-7[2]

  • Significance: A bifunctional linker containing a hard donor (OH) and a soft acceptor (tertiary amine). Its conformational landscape is dominated by the competition between entropy (open chain) and enthalpy (OH···N intramolecular hydrogen bond).[3][4]

  • The Challenge: Standard DFT functionals (e.g., B3LYP) often fail to accurately predict the stability of the "folded" conformer due to poor description of long-range dispersion interactions.

Comparative Analysis of Computational Methods

This section compares three levels of theory for predicting the geometry and spectroscopic properties of the target molecule.

FeatureMethod A: The Standard Method B: The Recommended Method C: The Benchmark
Functional B3LYP wB97X-D (or M06-2X)MP2
Basis Set 6-31G(d)6-311++G(d,p)aug-cc-pVTZ
Cost LowMediumVery High
Dispersion? NoYes (Empirical/Parametrized) Yes (Ab Initio)
H-Bond Accuracy Poor (Underestimates strength)High (Matches experiment)Excellent
Use Case Rapid screening of large librariesProduction-quality dataValidation of Method B
Critical Insight: The Dispersion Error

In 6-(diethylamino)hex-2-yn-1-ol, the folding energy (


) is defined as:


  • B3LYP often predicts the Open conformer is too stable because it misses the van der Waals attraction between the ethyl groups and the alkyne chain in the folded state.

  • wB97X-D includes long-range dispersion corrections, correctly identifying the Folded (OH···N bonded) state as the global minimum in vacuum/non-polar solvents.

Structural & Reactivity Analysis[5][6]
A. Conformational Landscape

The molecule exists in dynamic equilibrium. The alkyne spacer (


) is rigid, but the 

chain allows the diethylamino group to loop back toward the hydroxyl group.
  • Folded Conformer (Global Min): Characterized by an OH···N distance of ~1.9–2.1 Å. Stabilized by ~5-7 kcal/mol relative to the open form.

  • Open Conformer: Entropically favored at high temperatures or in protic solvents (methanol/water) which disrupt IMHB.

B. Spectroscopic Validation (IR & NMR)

To validate your calculations, compare predicted frequencies against experimental trends for amino-alkanols:

  • IR Spectrum (OH Stretch):

    • Free OH (Open): ~3600–3650 cm⁻¹ (Sharp)

    • H-Bonded OH (Folded): ~3200–3400 cm⁻¹ (Broad, Red-shifted)

    • Protocol: Use a scaling factor (e.g., 0.95 for wB97X-D) to align raw frequencies with experimental values.

  • NMR Shifts:

    • The formation of the OH···N bond causes a downfield shift of the hydroxyl proton and an upfield shift of the

      
      -amino protons due to shielding changes.
      
C. Reactivity Descriptors (Fukui Functions)
  • HOMO Location: Localized almost entirely on the Nitrogen lone pair . This confirms the molecule acts as a nucleophile at the amine site.

  • LUMO Location: Delocalized over the Alkyne (

    
    )  system, suggesting susceptibility to nucleophilic attack or reduction at the triple bond.
    
Step-by-Step Computational Protocol
Phase 1: Conformational Search (Molecular Mechanics)

Before QM calculations, generate candidate conformers to avoid getting trapped in local minima.

  • Software: Spartan / conformational search in Gaussian / RDKit.

  • Method: MMFF94 force field.

  • Criteria: Keep all conformers within 10 kcal/mol of the minimum.

Phase 2: Geometry Optimization (DFT)

Recommended Input (Gaussian Format):

  • Why Diffuse Functions (++)? Essential for describing the lone pair on Nitrogen and the anionic character of Oxygen in H-bonds.

  • Why SMD Solvent? The Implicit Solvation Model (SMD) is critical. In vacuum, the H-bond is artificially too strong. Chloroform mimics the lipophilic environment where IMHB is relevant.

Phase 3: Properties Calculation
  • NBO Analysis: Run pop=nbo to quantify the stabilization energy (

    
    ) of the 
    
    
    
    interaction.
  • UV-Vis (TD-DFT): Calculate the first 10 excited states to predict

    
     transitions of the alkyne.
    
Visualized Workflow

The following diagram illustrates the decision logic for analyzing this flexible molecule.

G Start Start: 6-(diethylamino)hex-2-yn-1-ol Structure ConfSearch 1. Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Decision Is OH...N distance < 2.5 Å? ConfSearch->Decision Identify geometries OptFolded 2a. Opt: Folded Conformer (wB97X-D/6-311++G**) Decision->OptFolded Yes (H-Bonded) OptOpen 2b. Opt: Open Conformer (wB97X-D/6-311++G**) Decision->OptOpen No (Linear) Freq 3. Frequency Calc (Check for imaginary freq) OptFolded->Freq OptOpen->Freq Analysis 4. Comparative Analysis Delta G = G(Folded) - G(Open) Freq->Analysis Output Output: Boltzmann-Weighted NMR/IR Spectra Analysis->Output

Figure 1: Computational workflow for handling the conformational flexibility of amino-alkynols.

References
  • Structure & Identity: PubChem. 6-(diethylamino)hex-2-yn-1-ol (Compound).[1] National Library of Medicine. Link

  • Methodology (DFT Benchmarking): Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D). Journal of Chemical Physics. Link

  • Intramolecular H-Bonding: Rozas, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects. MDPI Molecules. Link

  • Conformational Switching: Cockroft, S. L., et al. (2016). Hydrogen-bond dependent conformational switching: a computational challenge. PMC. Link

  • General Synthesis Context: Synthesis of 2-Hexyn-1-ol derivatives. Organic Syntheses. Link

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Safety Operating Guide

Proper Disposal of 2-Hexyn-1-ol, 6-(diethylamino)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of research and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Hexyn-1-ol, 6-(diethylamino)-, a specialized amino alcohol compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a safe and sustainable scientific enterprise. This document is intended for professionals in research, and drug development, offering clear, actionable steps grounded in established safety principles.

Pre-Disposal Hazard Assessment: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Hexyn-1-ol, 6-(diethylamino)- is not widely available, we can infer its likely hazard profile by examining its structural components: an amino alcohol and an alkyne. This class of compounds should be handled as hazardous chemical waste until proven otherwise.[1]

Key Hazard Considerations:

  • Toxicity: Amino alcohols can be harmful if swallowed, inhaled, or absorbed through the skin.[2] The presence of the diethylamino group suggests potential for skin and eye irritation or damage.

  • Reactivity: The alkyne functional group does not typically pose a high reactivity risk under standard laboratory conditions, but it should not be mixed with strong oxidizing agents.[2]

  • Environmental Impact: Many organic amines and alcohols are toxic to aquatic life, making it critical to prevent their release into the environment.[2]

All handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a laboratory coat.[1]

Quantitative Data Summary

For effective risk assessment, it is crucial to have key quantitative data readily available. The table below summarizes essential information for 2-Hexyn-1-ol, 6-(diethylamino)- and a related compound for context.

Property2-Hexyn-1-ol, 6-(diethylamino)-2-Hexyn-1-ol (for comparison)Source(s)
CAS Number 53310-05-7764-60-3[3][4]
Molecular Formula C10H19NOC6H10O[3][4]
Molecular Weight 169.27 g/mol (Calculated)98.14 g/mol [3][5]
GHS Hazard Class Assumed HazardousAcute Toxicity 4 (Oral)[1][5]
Flash Point Not Available68 °C (154.4 °F)
Disposal Workflow: A Systematic Approach

The disposal of 2-Hexyn-1-ol, 6-(diethylamino)- must follow a structured workflow to ensure safety and compliance. The primary method for disposal is through a licensed chemical waste disposal service.[1] At no point should this chemical be disposed of down the drain or in regular trash.[1][6]

The following diagram illustrates the decision-making and operational flow for managing this chemical waste stream from point of generation to final disposal.

DisposalWorkflow cluster_lab Step 1: In-Lab Waste Handling cluster_storage Step 2: Accumulation & Storage cluster_disposal Step 3: Final Disposal A Waste Generation: 2-Hexyn-1-ol, 6-(diethylamino)- (neat or in solution) B Consult SDS & Institutional Policy A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name C->D E Segregate from Incompatible Wastes (e.g., Strong Oxidizers) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Transfer to SAA G Keep Container Tightly Closed (Except when adding waste) F->G H Perform & Document Weekly Inspections G->H I Container is 90% Full: Submit Waste Pickup Request H->I Initiate Pickup J EHS / Licensed Vendor Collects Waste I->J K Maintain Disposal Records (Manifest) J->K

Caption: Workflow for the safe management of 2-Hexyn-1-ol, 6-(diethylamino)- waste.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe collection, storage, and preparation of 2-Hexyn-1-ol, 6-(diethylamino)- waste for disposal.

4.1. Waste Segregation and Collection

  • Step 1: Designate a Waste Container. Select a clean, dedicated container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with a secure, leak-proof lid.[7] Strong acids should not be stored in metal, and hydrofluoric acid should not be stored in glass.[8]

  • Step 2: Collect the Waste. Carefully transfer the 2-Hexyn-1-ol, 6-(diethylamino)- waste into the designated container. Use a funnel to prevent spillage on the container's exterior.[9] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]

  • Step 3: Do Not Mix Waste Streams. Keep 2-Hexyn-1-ol, 6-(diethylamino)- waste separate from other chemical waste, especially incompatible materials like strong acids or oxidizing agents.[2][10] Mixing incompatible chemicals can lead to dangerous reactions.

4.2. Container Labeling

  • Step 1: Apply a Hazardous Waste Label. As soon as the first drop of waste enters the container, it must be labeled.[7] The label must clearly state the words "HAZARDOUS WASTE".[11]

  • Step 2: Identify the Contents. Clearly write the full chemical name, "2-Hexyn-1-ol, 6-(diethylamino)-", and the estimated concentration or quantity on the label. Do not use abbreviations or chemical formulas.[7]

  • Step 3: Indicate Hazards. Note any known hazards (e.g., "Irritant," "Harmful if Swallowed") on the label.

4.3. Temporary Storage in a Satellite Accumulation Area (SAA)

  • Step 1: Location. Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][12]

  • Step 2: Secure Storage. Ensure the container is kept tightly closed at all times, except when adding waste.[7] Never leave a funnel in the container opening.[7]

  • Step 3: Secondary Containment. Place the waste container in a secondary containment bin to prevent spills from spreading.[2]

  • Step 4: Regular Inspection. Visually inspect the container and the SAA at least weekly for any signs of leakage, deterioration, or label damage.[7]

4.4. Arranging for Final Disposal

  • Step 1: Schedule a Pickup. Once the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste disposal contractor to schedule a pickup.[1]

  • Step 2: Documentation. Complete all required waste disposal forms or manifests provided by your EHS office. Accurate documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[6]

  • Step 3: Decontaminate Empty Containers. Any "empty" container that held the neat chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous waste.[1][10]

By adhering to this structured and cautious approach, you ensure the safe management of 2-Hexyn-1-ol, 6-(diethylamino)-, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • BenchChem. (2025). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • EHS University of Washington. Laboratory Waste Management Guidelines.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. 2-Hexyn-1-ol 97%.
  • PubChem. Hex-2-yn-1-ol. National Institutes of Health.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Starshine Chemical. 6-(Diethylamino)-2-hexyn-1-ol.
  • Parchem. 2-HEXYN-1-ol.

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Personal Protective Equipment (PPE) & Handling Guide: 2-Hexyn-1-ol, 6-(diethylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Core Directive: Due to limited specific toxicological data for 6-(diethylamino)-2-hexyn-1-ol , this guide enforces a "Read-Across" Safety Protocol . We derive safety margins from its structural analog, 4-(diethylamino)-2-butyn-1-ol, and the functional group reactivity of amino-alkynols.[1]

Immediate Hazard Profile:

  • Primary Risk: Corrosive/Severe Irritant. The diethylamino moiety renders the compound basic (pKa ~10-11).[1] Direct contact may cause chemical burns to skin and permanent damage to eyes (H314/H318 equivalent).

  • Secondary Risk: Acute Toxicity (Oral/Dermal). Amino-alcohols often exhibit moderate to high acute toxicity.[1]

  • Reactivity: Combustible Liquid. The internal alkyne bond adds potential reactivity with strong oxidizers or heavy metals (though less sensitive than terminal alkynes).

Operational Mandate: Handle strictly within a Chemical Fume Hood . Do not handle on an open bench.

Part 2: PPE Selection Matrix

This matrix is designed to provide a self-validating barrier system.[1] Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Nitrile (Extended Cuff, >0.15 mm / 6 mil)Permeation Dynamics: Diethylamines are small, organic bases that can permeate thin nitrile. Double gloving creates a breakthrough lag time >480 mins. The outer glove is sacrificial.
Eye/Face Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Corrosive Risk: Safety glasses are insufficient. Basic amines saponify fatty tissues in the eye immediately upon contact. A face shield protects against splash-back during transfer.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Backup:[1] Full-face respirator with ABEK (Organic Vapor/Amine) cartridges.[1]Vapor Pressure: While likely low volatility (BP >200°C est.), amine vapors are potent respiratory irritants (STOT SE 3). Inhalation causes bronchial spasms.
Body Chemical-Resistant Lab Coat (Polypropylene/PE laminate) or Apron.[1]Absorption: Cotton absorbs and holds amines against the skin, worsening burns. Laminate materials repel liquid splashes.

Part 3: Operational Protocol (Step-by-Step)

Pre-Operational Verification

Before uncapping the reagent, verify the "Circle of Safety" :

  • Fume Hood Monitor: Ensure flow is >80 fpm.

  • Quenching Agent: Have a beaker of dilute acetic acid (5%) or citric acid nearby for equipment decontamination (NOT for skin).

  • Spill Kit: Verify presence of universal absorbent pads (vermiculite/sand for larger volumes).

Safe Handling Workflow

This workflow minimizes exposure during the most critical phase: transfer.

HandlingWorkflow Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles + Face Shield Start->CheckPPE HoodPrep Position in Fume Hood (>6 inches from sash) CheckPPE->HoodPrep Transfer Transfer Reagent (Use Syringe/Cannula for >10mL) HoodPrep->Transfer Open Container Seal Seal Reaction Vessel (Inert Atmosphere: N2/Ar) Transfer->Seal Immediate Closure Decon Wipe Drip Tips with Dilute Acidic Wipe Seal->Decon Waste Dispose Consumables (Solid Hazardous Waste) Decon->Waste

Figure 1: Safe handling workflow emphasizing containment and immediate sealing.

Specific Transfer Techniques
  • Weighing: Do not weigh in the open. Tare the vial/flask, move to the hood, add reagent, seal, and re-weigh.

  • Liquid Transfer:

    • < 5 mL: Use a positive-displacement pipette (amine viscosity can affect air-displacement accuracy).[1]

    • > 5 mL: Use a glass syringe with a Luer-lock needle.[1] Avoid pouring to prevent dribbling down the bottle neck.

Part 4: Emergency Response & Disposal Logistics[1][2]

Exposure Response (Self-Validating Logic)

Mechanism of Injury: Amines cause liquefactive necrosis .[1] Unlike acid burns which form a scab (eschar) that limits penetration, amines continue to penetrate deep into tissue until neutralized or washed away.

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes .

    • CONTRAINDICATION: DO NOT use vinegar or acid on the skin. The neutralization reaction is exothermic (releases heat), which will cook the already damaged tissue. Use only water.

  • Eye Contact:

    • Flush for 15-20 minutes while holding eyelids open.

    • Seek medical attention immediately—ophthalmic damage can be delayed.

Spill Response Logic

Follow this decision tree to determine if you can handle the spill or if evacuation is required.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10 mL Inside Hood Assess->Small Large > 10 mL OR Outside Hood Assess->Large ActionSmall 1. Absorb (Pads) 2. Wipe with dilute acid 3. Dispose as HazWaste Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Close Doors 3. Call EHS/HazMat Large->ActionLarge

Figure 2: Decision logic for spill containment vs. evacuation.

Disposal & Waste Streams

Proper disposal is critical to prevent downstream reactions in waste containers.

Waste StreamClassificationProtocol
Primary Waste Organic Base (Amine) DO NOT MIX WITH ACIDS. Segregate into a dedicated "Basic Organic" waste container.[1] Label clearly as "Contains Amines."
Contaminated Solids Hazardous DebrisGloves, wipes, and pipette tips must go into solid hazardous waste, not regular trash.
Rinsate Aqueous BasicFirst rinse of glassware should be collected separately if significant residue remains.

References

  • PubChem. (2023). 4-(Diethylamino)-2-butyn-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.